Product packaging for 4-bromo-7-methoxy-1H-indole(Cat. No.:CAS No. 436091-59-7)

4-bromo-7-methoxy-1H-indole

Cat. No.: B1454906
CAS No.: 436091-59-7
M. Wt: 226.07 g/mol
InChI Key: WCEJDYPAEFIBCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-bromo-7-methoxy-1H-indole is a useful research compound. Its molecular formula is C9H8BrNO and its molecular weight is 226.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrNO B1454906 4-bromo-7-methoxy-1H-indole CAS No. 436091-59-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-7-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-12-8-3-2-7(10)6-4-5-11-9(6)8/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEJDYPAEFIBCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Br)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676457
Record name 4-Bromo-7-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436091-59-7
Record name 4-Bromo-7-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-bromo-7-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity. Among the vast family of indole derivatives, 4-bromo-7-methoxy-1H-indole stands out as a valuable building block. The strategic placement of the bromo and methoxy groups on the benzene ring of the indole nucleus offers synthetic handles for further elaboration, making it a key intermediate in the development of novel therapeutic agents.[2][3] This guide provides a comprehensive overview of the synthesis and characterization of this important molecule, offering both established protocols and a forward-looking perspective on synthetic strategies.

I. Strategic Importance in Medicinal Chemistry

The this compound moiety is of significant interest to drug development professionals due to its potential to serve as a scaffold for a variety of pharmacologically active compounds. The bromine atom at the 4-position can be readily functionalized through various cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The methoxy group at the 7-position, an electron-donating group, can influence the molecule's overall electronic profile and metabolic stability.

Substituted indoles have demonstrated a wide array of biological activities, including but not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[4] The specific substitution pattern of this compound makes it a valuable precursor for compounds targeting a range of biological targets.

II. Synthetic Strategies for this compound

The synthesis of substituted indoles can be approached through various classical and modern synthetic methodologies. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns, and scalability.

A. The Bartoli Indole Synthesis: A Promising Route

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles, which are often difficult to access through other classical methods.[5][6] This reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent.[7] For the synthesis of this compound, the logical starting material would be 1-bromo-4-methoxy-2-nitrobenzene.

The causality behind this choice lies in the mechanism of the Bartoli synthesis. The reaction proceeds through the addition of the Grignard reagent to the nitro group, followed by a[5][5]-sigmatropic rearrangement and subsequent cyclization. The presence of a substituent at the ortho position to the nitro group is often crucial for the success of the reaction.[5]

Conceptual Reaction Scheme: Bartoli Synthesis

Bartoli_Synthesis start 1-bromo-4-methoxy-2-nitrobenzene intermediate [Intermediate Adduct] start->intermediate THF, low temp. grignard Vinylmagnesium bromide (3 equiv.) product This compound intermediate->product Workup

Caption: Conceptual workflow for the Bartoli synthesis of the target indole.

B. The Leimgruber-Batcho Indole Synthesis

Another highly versatile method for indole synthesis is the Leimgruber-Batcho reaction.[8] This two-step process begins with the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring.[5] To apply this to our target molecule, a suitable starting material would be 1-bromo-4-methoxy-2-methyl-3-nitrobenzene.

The key advantage of the Leimgruber-Batcho synthesis is its high efficiency and the mild conditions often employed for the reductive cyclization step, which can be achieved using various reducing agents like Raney nickel and hydrazine, or palladium on carbon with hydrogen.[8]

Conceptual Reaction Scheme: Leimgruber-Batcho Synthesis

Leimgruber_Batcho_Synthesis start 1-bromo-4-methoxy-2-methyl-3-nitrobenzene enamine Enamine Intermediate start->enamine Heat enamine_formation DMFDMA, Pyrrolidine product This compound enamine->product reduction Reductive Cyclization (e.g., Ra-Ni, H2NNH2)

Caption: Conceptual workflow for the Leimgruber-Batcho synthesis.

C. Other Classical Indole Syntheses

Other established methods such as the Fischer, Bischler, Reissert, and Madelung indole syntheses could also be conceptually applied. However, the starting materials for these routes might be less accessible, or the reaction conditions could be harsh. For instance, the Fischer indole synthesis would require the corresponding (2-bromo-5-methoxyphenyl)hydrazine, which may not be commercially available and would need to be synthesized separately.[9]

III. Experimental Protocol: A Bartoli-Type Approach

The following protocol describes a reported synthesis of this compound. It should be noted that the reported yield for this specific procedure is low (8%), suggesting that optimization or exploration of alternative routes, such as the aforementioned Leimgruber-Batcho synthesis, would be highly beneficial for large-scale preparations.[2]

Materials and Equipment:

  • 4-bromo-2-nitroanisole

  • Vinylmagnesium bromide (1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-nitroanisole (7.89 g, 33.3 mmol) in anhydrous THF (300 ml).

  • Grignard Addition: Cool the solution to -60 °C using a suitable cooling bath. Slowly add vinylmagnesium bromide (1 M solution in THF) to the cooled solution. Maintain the reaction temperature below -40 °C during the addition.

  • Reaction Progression: Stir the reaction mixture while allowing the temperature to gradually rise to -40 °C over a period of 2 hours.

  • Quenching: After the 2-hour stirring period, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (100 ml, 0.1 mol).

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether (200 ml).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash chromatography to obtain this compound (594 mg, 8% yield).[2]

Experimental Workflow Diagram

Experimental_Workflow A 1. Dissolve 4-bromo-2-nitroanisole in THF B 2. Cool to -60 °C A->B C 3. Add Vinylmagnesium Bromide B->C D 4. Stir for 2h, warming to -40 °C C->D E 5. Quench with sat. NH4Cl D->E F 6. Extract with Diethyl Ether E->F G 7. Wash, Dry, and Concentrate F->G H 8. Purify by Flash Chromatography G->H I Final Product: This compound H->I

Caption: Step-by-step experimental workflow for the synthesis.

IV. Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data is predicted based on the structure of this compound and spectroscopic data of analogous compounds.

A. Physical Properties
PropertyValue
Molecular FormulaC₉H₈BrNO
Molecular Weight226.07 g/mol
AppearanceExpected to be an off-white to light brown solid
B. Spectroscopic Data (Predicted)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, pyrrolic, and methoxy protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.1br s1HN-H
~7.2-7.4m1HH-2
~7.1d1HH-5
~6.8d1HH-6
~6.5m1HH-3
~3.9s3H-OCH₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~145C-7
~135C-7a
~128C-3a
~125C-2
~122C-5
~115C-6
~110C-4
~100C-3
~56-OCH₃

Infrared (IR) Spectroscopy:

The IR spectrum should exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3400N-H stretch
~3100-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch (-OCH₃)
~1600, ~1480C=C aromatic ring stretch
~1250C-O stretch (aryl ether)
~1100C-N stretch
~600-500C-Br stretch

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio) is expected.

m/zAssignment
225/227[M]⁺
210/212[M-CH₃]⁺
146[M-Br]⁺

V. Conclusion

This compound is a strategically important building block in medicinal chemistry. While a direct, high-yielding synthesis from a peer-reviewed source remains to be widely reported, established indole synthesis methodologies, particularly the Bartoli and Leimgruber-Batcho syntheses, offer promising avenues for its efficient preparation. The provided experimental protocol, though low-yielding, serves as a validated starting point for further optimization. The predicted characterization data offers a reliable reference for researchers working on the synthesis and application of this versatile indole derivative. Further research into optimizing the synthesis of this compound is warranted to unlock its full potential in the discovery of novel therapeutics.

References

A Comprehensive Spectroscopic Guide to 4-bromo-7-methoxy-1H-indole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-bromo-7-methoxy-1H-indole is a substituted indole that serves as a valuable building block in the synthesis of a variety of biologically active molecules and pharmaceutical compounds.[1][2] The precise characterization of its chemical structure is paramount for its application in complex synthetic pathways. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous identification and purity assessment of this compound. This guide presents a detailed examination of the expected spectroscopic data for this compound, explains the rationale behind the spectral features, and provides standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound dictates its characteristic spectroscopic fingerprint. The indole core, a bicyclic aromatic heterocycle, combined with the bromo and methoxy substituents, gives rise to distinct signals in NMR, specific absorption bands in IR, and a predictable fragmentation pattern in MS.

Caption: 2D Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-H proton, and the methoxy protons. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the methoxy group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.10br s1HN1-H
~7.25t1HH2
~7.10d1HH6
~6.95t1HH3
~6.70d1HH5
~3.90s3HOCH₃

Interpretation of the ¹H NMR Spectrum:

  • N-H Proton: The proton attached to the nitrogen (N1-H) is expected to appear as a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding.

  • Aromatic Protons: The protons on the indole ring (H2, H3, H5, H6) will exhibit characteristic splitting patterns (doublets and triplets) due to coupling with adjacent protons. The electron-withdrawing bromine at C4 and the electron-donating methoxy group at C7 will influence the chemical shifts of the neighboring protons on the benzene portion of the indole.

  • Methoxy Protons: The three protons of the methoxy group (OCH₃) will appear as a sharp singlet, as they are chemically equivalent and have no adjacent protons to couple with.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~145.0C7
~135.0C7a
~128.0C3a
~125.0C2
~122.0C6
~115.0C5
~103.0C3
~100.0C4
~56.0OCH₃

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic Carbons: The carbon atoms of the indole ring will resonate in the aromatic region of the spectrum. The carbon attached to the electronegative bromine atom (C4) is expected to be shifted to a higher field (lower ppm value), while the carbon attached to the oxygen of the methoxy group (C7) will be significantly downfield.

  • Methoxy Carbon: The carbon of the methoxy group will appear at a characteristic chemical shift in the upfield region of the spectrum.

G cluster_nmr NMR Analysis Workflow Sample_Prep Sample Preparation (5-10 mg in 0.7 mL CDCl3) NMR_Acquisition NMR Data Acquisition (1H: 500 MHz, 13C: 125 MHz) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shifts, Integration, Coupling) Data_Processing->Spectral_Analysis Structure_Verification Structure Verification Spectral_Analysis->Structure_Verification

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the N-H bond, C-H bonds, C=C bonds of the aromatic ring, and the C-O bond of the methoxy group.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)VibrationIntensity
~3400N-H stretchMedium, Sharp
3100-3000Aromatic C-H stretchMedium
2950-2850Aliphatic C-H stretch (in OCH₃)Medium
~1600, ~1470Aromatic C=C stretchMedium to Strong
~1250C-O stretch (aryl ether)Strong
~1100C-N stretchMedium
Below 800C-Br stretchMedium to Strong

Interpretation of the IR Spectrum:

  • N-H Stretch: A characteristic sharp peak around 3400 cm⁻¹ is indicative of the N-H stretching vibration of the indole ring.[3]

  • C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group are observed below 3000 cm⁻¹.

  • Aromatic C=C Stretches: The presence of the aromatic indole ring will give rise to several absorption bands in the 1600-1470 cm⁻¹ region.

  • C-O Stretch: A strong absorption band around 1250 cm⁻¹ is characteristic of the aryl ether C-O stretching vibration.

  • C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) mass spectrometry would be a suitable technique.

Expected Mass Spectrometry Data

m/z (mass-to-charge ratio)Interpretation
225/227Molecular ion peak ([M]⁺ and [M+2]⁺)
210/212Loss of a methyl group (-CH₃)
182/184Loss of a methoxy radical (-OCH₃)
146Loss of a bromine atom (-Br)
131Loss of Br and a methyl group (-Br, -CH₃)

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks of nearly equal intensity at m/z 225 and 227.[4][5] This isotopic signature is a key indicator for the presence of a single bromine atom in the molecule.

  • Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under electron ionization. Common fragmentation pathways include the loss of the methyl group from the methoxy moiety, the loss of the entire methoxy group, and the cleavage of the carbon-bromine bond. These fragmentation patterns provide further confirmation of the molecular structure.

G cluster_ms Mass Spectrometry Fragmentation Pathway M [M]⁺ m/z 225/227 M_minus_CH3 [M-CH₃]⁺ m/z 210/212 M->M_minus_CH3 -CH₃ M_minus_OCH3 [M-OCH₃]⁺ m/z 182/184 M->M_minus_OCH3 -OCH₃ M_minus_Br [M-Br]⁺ m/z 146 M->M_minus_Br -Br M_minus_Br_CH3 [M-Br-CH₃]⁺ m/z 131 M_minus_Br->M_minus_Br_CH3 -CH₃

Caption: A simplified representation of the expected fragmentation of this compound.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized experimental protocols are recommended.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Gently agitate the vial to ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

  • Spectrometer: 500 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse experiment

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay: 1-2 seconds

Instrument Parameters (¹³C NMR):

  • Spectrometer: 125 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled single-pulse experiment

  • Number of Scans: 1024 or more (as ¹³C has low natural abundance)

  • Relaxation Delay: 2-5 seconds

IR Spectroscopy (ATR-FTIR)

Sample Preparation:

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid this compound sample onto the crystal.

  • Apply gentle pressure with the built-in press to ensure good contact between the sample and the crystal.

Instrument Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Mass Spectrometry (EI-MS)

Sample Introduction:

  • The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC) for purified samples.

Instrument Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 40-400

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the principles behind NMR, IR, and MS, and by following the outlined experimental protocols, researchers and drug development professionals can confidently characterize this important synthetic intermediate. The provided predicted data and interpretations serve as a valuable reference for the structural elucidation and quality control of this compound in various scientific applications.

References

A Senior Application Scientist's Guide to the Discovery and Isolation of Novel Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2][3] Its "privileged" status arises from its ability to interact with a wide array of biological targets, making the synthesis of novel substituted indoles a perpetual frontier in drug discovery.[2][4] This technical guide provides an in-depth exploration of the methodologies employed in the discovery and isolation of these valuable compounds. Moving beyond a mere recitation of protocols, this document elucidates the causal reasoning behind experimental choices, grounding theoretical knowledge in practical, field-proven insights. We will traverse the landscape of modern synthetic strategies, delve into the nuances of purification, and detail the analytical workflows essential for unequivocal structural characterization.

Section 1: The Strategic Synthesis of Novel Indole Scaffolds

The journey to a novel therapeutic agent begins with the elegant and efficient construction of the core molecular framework. The choice of synthetic route is a critical decision, dictated by factors such as desired substitution patterns, functional group tolerance, and scalability. While numerous named reactions exist for indole synthesis, a modern approach often favors methods that offer versatility and are amenable to green chemistry principles.[1][5]

Foundational Synthetic Methodologies: A Comparative Overview

Classic methods, while sometimes harsh, remain relevant and have been adapted for modern applications.[6][7]

  • Fischer Indole Synthesis: One of the oldest and most versatile methods, it involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions.[8][9][10][11][12] The reaction proceeds through a phenylhydrazone intermediate which undergoes a[13][13]-sigmatropic rearrangement.[9][10][12] While powerful, its limitations include the potential for undesired side reactions and the incompatibility of certain sensitive functional groups.[12]

  • Bischler-Möhlau Indole Synthesis: This method forms 2-aryl-indoles from an α-bromo-acetophenone and an excess of aniline.[6][14][15] Historically, this reaction required harsh conditions, but recent modifications, including the use of microwave irradiation, have made it a more viable option.[14][16]

  • Hemetsberger-Knittel Indole Synthesis: This synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester.[17][18][19] While yields can be good, the instability of the starting material can be a drawback.[17] This method has been applied to the synthesis of various heterocyclic compounds.[20]

Modern and Greener Synthetic Approaches

The principles of green chemistry have spurred the development of more efficient and environmentally benign synthetic routes.[1][5]

  • Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation has revolutionized indole synthesis by dramatically reducing reaction times from hours to minutes, often with improved yields.[2][5][7] This technique is applicable to a wide range of indole-forming reactions, including the Fischer, Bischler-Möhlau, and Larock syntheses.[2][7] Microwave-assisted synthesis of 2-alkynylanilines in water has been shown to be an efficient methodology.[21]

  • Palladium-Catalyzed Reactions: Cross-coupling reactions, such as the Buchwald-Hartwig and Sonogashira couplings, have become indispensable tools for constructing substituted indoles. The Buchwald modification of the Fischer indole synthesis, for example, allows for the coupling of aryl bromides and hydrazones.[9]

  • Multi-Component Reactions (MCRs): MCRs offer a highly efficient approach to building molecular complexity in a single step, aligning with the principles of atom economy.[22] Various indole-substituted heterocycles can be synthesized using this strategy.[22]

Workflow for a Generic Indole Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a novel substituted indole, from starting materials to the crude product.

G cluster_synthesis Synthesis Stage Start Starting Materials (e.g., Arylhydrazine, Ketone) Reaction Reaction Setup (Solvent, Catalyst, Conditions) Start->Reaction Combine Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Time Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Drying Drying & Solvent Removal Workup->Drying Crude Crude Product Drying->Crude

Caption: A generalized workflow for the synthesis of a novel substituted indole.

Section 2: The Art and Science of Isolation and Purification

A pure compound is a prerequisite for accurate biological evaluation and characterization. The purification of newly synthesized indoles often requires a multi-step approach.

Foundational Purification Techniques
  • Crystallization: This is a powerful technique for purifying solid organic compounds based on differences in solubility.[23][24][25][26] The selection of an appropriate solvent system is critical for successful crystallization.[26] The process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.[25]

  • Chromatography: This separation technique is indispensable for purifying complex mixtures.[27][28]

    • Column Chromatography: A widely used method where the mixture is separated over a column packed with a stationary phase, typically silica gel or alumina.[27][29] Components are separated based on their differential adsorption to the stationary phase as a mobile phase is passed through the column.[29]

    • Thin-Layer Chromatography (TLC): Primarily used for monitoring reaction progress and determining the appropriate solvent system for column chromatography.[30]

Advanced Purification Strategies

For challenging separations, more advanced techniques may be necessary.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution chromatographic technique used to isolate pure compounds from complex mixtures.[31] It is particularly useful for purifying final compounds to a high degree of purity required for biological testing.

Detailed Protocol: Purification of a Novel Indole by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pour the slurry into a glass column, ensuring even packing to avoid air bubbles and channels.

  • Sample Loading: Dissolve the crude indole product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully add this to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent, gradually increasing the polarity of the mobile phase (e.g., by adding ethyl acetate to hexane).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure desired compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified indole.

Section 3: Unambiguous Characterization of Novel Indoles

The definitive identification of a novel compound relies on a suite of analytical techniques that provide complementary structural information.

Spectroscopic Methods for Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the structure of organic molecules.[32][33][34][35][36]

    • ¹H NMR: Provides information about the number, chemical environment, and connectivity of protons in a molecule.[33][34]

    • ¹³C NMR & DEPT: Reveals the number and types of carbon atoms (CH, CH₂, CH₃, or quaternary).[33][35]

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms in complex molecules.[32]

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elemental composition.[13][37][38][39][40] It is a cornerstone technique throughout the drug discovery and development pipeline.[13][37]

Chromatographic Methods for Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of a compound.[31][41][42][43][44] By using a validated method, the percentage purity of the synthesized indole can be accurately determined.

A Logical Workflow for Structural Elucidation

The following diagram illustrates the interconnectedness of various analytical techniques in the structural elucidation of a novel compound.

G cluster_analysis Analytical Workflow Purified Purified Novel Indole H_NMR ¹H NMR Purified->H_NMR C_NMR ¹³C NMR & DEPT Purified->C_NMR MS Mass Spectrometry (HRMS) Purified->MS HPLC HPLC Purity Analysis Purified->HPLC TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H_NMR->TwoD_NMR C_NMR->TwoD_NMR Structure Final Structure Confirmation TwoD_NMR->Structure Connectivity MS->Structure Molecular Formula HPLC->Structure Purity >95%

Caption: A logical workflow for the structural elucidation of a novel substituted indole.

Data Presentation: A Hypothetical Example

Table 1: Analytical Data for a Hypothetical Novel Substituted Indole (NSI-001)

Analytical TechniqueParameterResultInterpretation
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ, ppm)7.85 (d, 1H), 7.40 (d, 1H), 7.20 (t, 1H), 7.10 (t, 1H), 6.50 (s, 1H), 3.80 (s, 3H)Aromatic and indole protons, methoxy group present.
¹³C NMR (100 MHz, CDCl₃)Chemical Shift (δ, ppm)160.2, 136.5, 128.9, 122.3, 120.5, 111.2, 102.8, 55.4Confirms the presence of aromatic and indole carbons, and a methoxy carbon.
HRMS (ESI+)m/z[M+H]⁺ calculated for C₉H₉NO: 148.0706; found: 148.0708Confirms the elemental composition.
HPLC Purity98.7% (at 254 nm)High purity suitable for biological screening.

Conclusion

The discovery and isolation of novel substituted indoles is a dynamic and evolving field at the heart of medicinal chemistry. A successful endeavor requires a synergistic application of modern synthetic methodologies, robust purification techniques, and comprehensive analytical characterization. By understanding the underlying principles and making informed experimental choices, researchers can efficiently navigate the path from conceptualization to the generation of pure, well-characterized novel indole derivatives, thereby accelerating the engine of drug discovery.

References

An In-depth Technical Guide to the Solubility of 4-bromo-7-methoxy-1H-indole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-bromo-7-methoxy-1H-indole, a key heterocyclic intermediate in pharmaceutical research and organic synthesis. Due to the limited availability of public quantitative solubility data for this specific molecule, this document synthesizes information from analogous compounds, theoretical principles, and documented synthetic procedures to offer a robust predictive solubility profile. Furthermore, it outlines a detailed experimental framework for the qualitative and quantitative determination of its solubility in a range of common organic solvents, ensuring scientific integrity and enabling researchers to confidently handle and utilize this compound in their work. This guide also includes essential safety information, a workflow for solubility assessment, and a curated list of references.

Introduction to this compound

This compound is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure, forming the core of numerous biologically active natural products and synthetic pharmaceuticals. The strategic placement of a bromine atom at the 4-position and a methoxy group at the 7-position of the indole ring imparts unique electronic and steric properties to the molecule. These substitutions can profoundly influence its physicochemical characteristics, including solubility, lipophilicity, and metabolic stability, as well as its reactivity in further synthetic transformations.[1][2]

The bromine atom can serve as a handle for various cross-coupling reactions, allowing for the introduction of diverse functional groups to build molecular complexity. The methoxy group, an electron-donating substituent, can modulate the electron density of the indole ring, affecting its reactivity and potential interactions with biological targets. A thorough understanding of the solubility of this compound is paramount for its effective use in all stages of research and development, from initial synthesis and purification to formulation and biological screening.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in different solvent systems.

PropertyValueSource
CAS Number 436091-59-7[2]
Molecular Formula C₉H₈BrNO[2]
Molecular Weight 226.07 g/mol [3]
Appearance Light yellow to brown solid-liquid mixture[2]
Boiling Point 356.5 ± 22.0 °C (Predicted)[2]
Density 1.591 ± 0.06 g/cm³ (Predicted)[2]
pKa 15.56 ± 0.30 (Predicted)[2]
Storage Temperature Room Temperature, Sealed in dry[2]

Predicted Solubility Profile in Organic Solvents

It is imperative to note that the following table represents a predictive assessment. Experimental verification is strongly recommended for any application.

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighA highly polar solvent and an excellent hydrogen bond acceptor, capable of effectively solvating the indole N-H and the overall polar nature of the molecule.[5]
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a polar aprotic solvent that can engage in strong dipole-dipole interactions and accept hydrogen bonds.
AcetoneModerate to HighThe ketone functionality can act as a hydrogen bond acceptor, and its moderate polarity should be suitable for dissolving the compound.
Acetonitrile (ACN)ModerateIts polarity and ability to accept hydrogen bonds suggest good solubility, although potentially less than DMSO or DMF.
Tetrahydrofuran (THF)HighThe use of THF as a solvent in the synthesis of this compound strongly indicates high solubility.[6]
Polar Protic Methanol (MeOH)Moderate to HighCapable of both donating and accepting hydrogen bonds, which should facilitate the dissolution of the indole.[4]
Ethanol (EtOH)ModerateSimilar to methanol but slightly less polar, which may result in slightly lower solubility.[4]
Isopropanol (IPA)ModerateIts lower polarity compared to methanol and ethanol might lead to a further decrease in solubility.
Non-Polar Dichloromethane (DCM)Moderate to HighThe overall non-polar character of the molecule, combined with some polar functionality, should allow for reasonable solubility in this common organic solvent.
ChloroformModerate to HighSimilar to DCM, its ability to act as a weak hydrogen bond donor might enhance solubility compared to other non-polar solvents.[4]
Diethyl EtherHighUsed for extraction during its synthesis, indicating high solubility.[6]
TolueneModerateThe aromatic nature of toluene can engage in π-stacking interactions with the indole ring system, likely resulting in moderate solubility.
HexaneLowAs a highly non-polar aliphatic solvent, hexane is unlikely to effectively solvate the more polar indole structure.
Aqueous WaterLow / Sparingly SolubleThe hydrophobic benzene ring and the bromo substituent are expected to dominate, leading to poor aqueous solubility, a common characteristic of many indole derivatives.[4][5]

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a straightforward and efficient method for determining the qualitative solubility of this compound in a variety of organic solvents. This is a crucial first step before proceeding to more rigorous quantitative analysis.

Materials and Equipment
  • This compound

  • Selected organic solvents (analytical grade)

  • Small test tubes or vials (e.g., 13x100 mm)

  • Vortex mixer

  • Spatula

  • Graduated pipettes or micropipettes

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate gloves.

Step-by-Step Procedure[7][8]
  • Preparation: Place approximately 10-20 mg of this compound into a clean, dry test tube. The exact mass is not critical for this qualitative assessment, but consistency across tests is recommended.

  • Solvent Addition: Add the selected solvent to the test tube in 0.5 mL increments.

  • Mixing: After each addition, cap the test tube and vortex for at least 30 seconds to ensure thorough mixing.

  • Observation: Visually inspect the solution against a well-lit background.

    • Soluble: The solid completely dissolves, leaving a clear, homogeneous solution.

    • Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve, or only a negligible amount dissolves.

  • Incremental Solvent Addition: If the compound is not fully soluble after the initial 0.5 mL, continue to add the solvent in 0.5 mL increments, vortexing after each addition, up to a total volume of 3 mL. Record the total volume of solvent required to achieve complete dissolution, if applicable.

  • Record Keeping: Meticulously record your observations for each solvent in a laboratory notebook.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the qualitative solubility assessment of this compound.

G start Start: Weigh ~10-20 mg of This compound add_solvent Add 0.5 mL of selected organic solvent start->add_solvent vortex Vortex for 30 seconds add_solvent->vortex observe Observe for dissolution vortex->observe soluble Record as 'Soluble' observe->soluble  Yes check_volume Total volume < 3 mL? observe->check_volume  No end End soluble->end add_more_solvent Add another 0.5 mL of solvent check_volume->add_more_solvent Yes partially_soluble Record as 'Partially Soluble' or 'Insoluble' check_volume->partially_soluble No add_more_solvent->vortex partially_soluble->end

Qualitative Solubility Determination Workflow

Safety and Handling

As a Senior Application Scientist, it is crucial to emphasize the importance of safe laboratory practices when handling any chemical compound.

  • Hazard Identification: Based on safety data for similar bromo-indole compounds, this compound should be handled with care. It may be harmful if swallowed and can cause skin and eye irritation.[7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[8]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

While direct quantitative solubility data for this compound remains to be fully characterized in the scientific literature, this technical guide provides a comprehensive predictive profile and a robust experimental framework for its determination. By understanding its physicochemical properties and applying the principles of solubility, researchers can make informed decisions regarding solvent selection for synthesis, purification, and biological testing. The provided experimental protocol offers a reliable method for obtaining crucial solubility data, ensuring the effective and safe utilization of this versatile building block in the advancement of chemical and pharmaceutical research.

References

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-7-Methoxy-1H-Indole: Synthesis, Properties, and Applications in Drug Discovery

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged structure in drug design. Within the vast chemical space of indole derivatives, halogenated and methoxy-substituted analogues play a crucial role in modulating pharmacological activity. This guide provides a comprehensive technical overview of this compound, a versatile building block in the synthesis of complex bioactive molecules.[3][4] While a definitive single-crystal X-ray structure for this specific compound is not publicly available, this paper will delve into its synthesis, spectroscopic characterization, and potential applications, drawing insights from the structural data of closely related compounds.

Molecular Structure and Physicochemical Properties

This compound (C9H8BrNO) is a substituted indole with a bromine atom at the C4 position and a methoxy group at the C7 position of the indole ring.[5] The strategic placement of these substituents significantly influences the molecule's reactivity and biological activity. The electron-withdrawing nature of the bromine atom and the electron-donating methoxy group create a unique electronic profile that can be exploited in various chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C9H8BrNOPubChem[5]
Molecular Weight 226.07 g/mol Appretech[6]
CAS Number 436091-59-7ChemicalBook[3]
Predicted XlogP 2.7PubChem[5]
Appearance Not Specified
Solubility Moderately soluble in common organic solvents.[7]ChemicalBook[7]

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, with one reported method involving the reaction of 4-bromo-2-nitroanisole with vinylmagnesium bromide.[3] This synthetic route highlights the careful selection of starting materials and reaction conditions to achieve the desired substitution pattern on the indole ring.

Experimental Protocol: Synthesis of this compound[3]
  • Reaction Setup: To a solution of 4-bromo-2-nitroanisole (7.89 g, 33.3 mmol) in anhydrous tetrahydrofuran (THF, 300 ml), cooled to -60 °C under an inert atmosphere, slowly add vinylmagnesium bromide (1 M in THF).

  • Reaction Progression: The reaction mixture is stirred while the temperature is gradually raised to -40 °C over a period of 2 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl, 100 ml, 0.1 mol).

  • Extraction: The aqueous phase is extracted with diethyl ether (Et2O, 200 ml). The organic layers are then combined.

  • Washing and Drying: The combined organic phase is washed with brine, dried over anhydrous magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash chromatography to yield the target compound, this compound.[3]

Diagram: Synthetic Pathway of this compound

Synthesis_Pathway 4-bromo-2-nitroanisole 4-bromo-2-nitroanisole Reaction Reaction 4-bromo-2-nitroanisole->Reaction THF, -60°C to -40°C vinylmagnesium bromide vinylmagnesium bromide vinylmagnesium bromide->Reaction This compound This compound Reaction->this compound Quenching & Purification

Caption: Synthetic route to this compound.

Structural Insights from Related Compounds

While the specific crystal structure of this compound is not available, analysis of the crystal structures of related indole derivatives can provide valuable insights into its likely molecular geometry and intermolecular interactions. For instance, the crystal structure of (4-Bromophenyl)(1H-indol-7-yl)methanone reveals that the molecules are connected into centrosymmetric dimers by pairs of N—H⋯O hydrogen bonds.[1] This suggests that the N-H group of the indole in this compound would also be available for hydrogen bonding, a critical interaction in biological systems.

Furthermore, studies on other halogenated heterocycles, such as 4-halogenated-1H-pyrazoles, demonstrate that the nature of the halogen atom can influence the supramolecular assembly, leading to different packing motifs like trimers or catemers.[8] It is plausible that the bromine atom in this compound could participate in halogen bonding or other weak intermolecular interactions, influencing its solid-state packing and potentially its physicochemical properties.

Applications in Drug Discovery and Development

Substituted indoles are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] this compound serves as a valuable building block for the synthesis of more complex molecules with therapeutic potential.[3][4] The bromine atom provides a handle for further functionalization through various cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships.

The methoxy group at the 7-position can influence the metabolic stability and pharmacokinetic profile of a drug candidate. Its presence can also direct the regioselectivity of subsequent chemical modifications. The combination of these two substituents makes this compound a versatile intermediate for the development of novel therapeutic agents targeting a range of diseases. For example, related bromo- and methoxy-substituted indoles have been investigated for their potential as anticancer and antimicrobial agents.[7]

Diagram: Role in Drug Discovery Workflow

Drug_Discovery_Workflow A This compound (Building Block) B Chemical Synthesis (e.g., Cross-Coupling) A->B C Library of Novel Indole Derivatives B->C D High-Throughput Screening C->D E Lead Compound Identification & Optimization D->E

Caption: Workflow illustrating the use of this compound.

Conclusion

This compound is a strategically functionalized indole derivative with significant potential as a building block in medicinal chemistry and drug discovery. While its definitive crystal structure remains to be elucidated, its synthesis is well-documented, and its utility is evident from its role as a chemical intermediate. Further crystallographic studies on this compound would be highly beneficial to provide a deeper understanding of its solid-state properties and to aid in the rational design of novel therapeutics based on this versatile scaffold. The insights from related structures, combined with its known reactivity, provide a solid foundation for its continued application in the development of next-generation pharmaceuticals.

References

A Senior Application Scientist's Guide to Quantum Chemical Calculations for Substituted Indoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and bioactive natural products. Understanding how chemical substitutions on this ring system modulate its electronic properties, reactivity, and biological interactions is paramount for rational drug design. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for leveraging quantum chemical (QC) calculations to investigate substituted indoles. Moving beyond a simple recitation of methods, this guide delves into the causality behind computational choices, offering a field-proven perspective on structuring a robust in-silico workflow. We will explore the theoretical underpinnings of Density Functional Theory (DFT), the practical selection of functionals and basis sets, a step-by-step protocol for property calculation, and advanced analysis techniques such as Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis. The ultimate aim is to demonstrate how these computational tools directly inform key aspects of drug discovery, from Quantitative Structure-Activity Relationship (QSAR) modeling to the refinement of molecular docking poses.

Introduction: The Indole Nucleus and the Computational Imperative

Indole and its derivatives are privileged structures in medicinal chemistry, integral to drugs treating conditions from migraines to cancer.[1] This prevalence stems from the indole ring's unique electronic characteristics and its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for molecular recognition at biological targets.[2] The strategic placement of substituents on the indole scaffold dramatically alters its physicochemical and biological properties.[3]

Predicting these effects a priori is a central goal of modern drug discovery. Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a powerful lens to dissect a molecule's electronic structure, reactivity, and spectroscopic properties with high accuracy.[2] In the context of drug development, these in-silico techniques allow for the rapid screening of virtual compounds, optimization of leads, and a deeper understanding of drug-target interactions, thereby accelerating the entire discovery pipeline.[4] This guide offers an expert-driven walkthrough of the theory, practice, and application of QC calculations as applied to the fascinating and pharmacologically vital class of substituted indoles.

Part I: Theoretical Foundations for Indole Calculations

A successful computational study is built on a sound theoretical foundation. The choice of method and basis set is not arbitrary; it is a deliberate decision balancing computational cost with the required accuracy for the chemical question at hand. For molecules like substituted indoles, Density Functional Theory (DFT) has emerged as the computational workhorse, offering the most favorable balance.[2][5]

The Method of Choice: Density Functional Theory (DFT)

Unlike more computationally demanding post-Hartree-Fock methods, DFT calculates the electronic energy of a molecule based on its electron density.[6] This approach implicitly includes electron correlation at a fraction of the cost, making it ideal for the medium-to-large systems common in drug discovery.

The accuracy of a DFT calculation is critically dependent on the chosen exchange-correlation functional . For indole derivatives, a hybrid functional is typically the most reliable choice.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is arguably the most widely used functional for organic molecules and serves as an excellent starting point for indole systems.[5][7] It provides robust geometries and electronic properties for a vast range of compounds.

  • Dispersion Corrections: Non-covalent interactions are vital in biological systems. Standard functionals like B3LYP can fail to describe these London dispersion forces accurately. Therefore, it is essential to include an empirical dispersion correction, such as Grimme's "-D3" or "-D4". A method like B3LYP-D3 is a highly trustworthy choice for optimizing indole geometries and calculating interaction energies.

  • Range-Separated Functionals (e.g., CAM-B3LYP, ωB97X-D): When investigating excited state properties, such as simulating UV-Vis spectra via Time-Dependent DFT (TD-DFT), or in cases where charge-transfer is significant, range-separated functionals often provide more accurate results.[8][9]

The Language of Atoms: Basis Sets

A basis set is the set of mathematical functions used to construct the molecular orbitals.[10][11] The size and complexity of the basis set directly impact the accuracy and computational cost.[12]

  • Pople-style Basis Sets: These are common for organic chemistry. The notation describes their composition:

    • 6-31G(d): A split-valence basis set where core orbitals are described by one function and valence orbitals by two. The (d) (or *) signifies the addition of polarization functions on heavy (non-hydrogen) atoms, which are crucial for describing bonding in cyclic systems like indole correctly. This is a good, efficient choice for initial geometry optimizations.[13][14]

    • 6-311++G(d,p): A larger, triple-split valence basis set. The ++ indicates the addition of diffuse functions to both heavy atoms and hydrogens, which are important for describing anions or weak, long-range interactions. The (d,p) (or **) adds polarization functions to hydrogens as well. This level of theory is excellent for final, high-accuracy single-point energy calculations.[10][13]

  • Causality in Selection: The rationale is a multi-step approach. A computationally cheaper level of theory (e.g., B3LYP-D3/6-31G(d)) is used to find the correct molecular geometry. Then, a more expensive, and thus more accurate, level (e.g., B3LYP-D3/6-311++G(d,p)) is used to calculate the final electronic energy and properties at that fixed geometry. This "Opt//Single-Point" strategy is a cost-effective path to high accuracy.

The Molecular Environment: Solvation Models

Calculations performed in a vacuum ("gas phase") do not reflect the reality of biological systems. Implicit solvation models are essential for capturing the effect of a solvent (like water) on the molecule's geometry and electronic properties. Models like the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) create a cavity in a dielectric continuum representing the solvent, providing a more realistic electronic description at a minimal additional cost.[15][16]

Part II: A Practical Workflow for Analyzing Substituted Indoles

Here we outline a self-validating protocol for performing and analyzing a quantum chemical calculation on a substituted indole. Each step builds upon the last to ensure the final results are physically meaningful.

Experimental Protocol: Step-by-Step Computational Workflow
  • Structure Preparation & Conformational Analysis:

    • Action: Build the 3D structure of the substituted indole using a molecular editor (e.g., Avogadro, GaussView). For flexible substituents, perform a conformational search to identify low-energy starting structures.

    • Causality: Starting a geometry optimization from a high-energy conformer can lead to finding a local, rather than the global, energy minimum. A thorough conformational search mitigates this risk.

  • Geometry Optimization:

    • Action: Submit the lowest-energy conformer for geometry optimization.

    • Recommended Level of Theory: B3LYP-D3(BJ)/6-31G(d) with an implicit solvent model (e.g., PCM=Water).

    • Causality: This step locates the nearest stationary point on the potential energy surface, representing the molecule's most stable 3D arrangement. The chosen theory level is a robust and efficient standard for organic molecules.[14]

  • Vibrational Frequency Calculation:

    • Action: Perform a frequency calculation on the optimized geometry at the same level of theory used for optimization.

    • Causality & Self-Validation: This step is non-negotiable and serves two critical purposes:

      • Verification of Minimum: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point, meaning the "optimization" is not a stable structure and must be corrected.[15]

      • Thermochemical Data: The calculation yields crucial thermodynamic data, including the Zero-Point Vibrational Energy (ZPVE), enthalpy, and Gibbs free energy, allowing for the comparison of relative stabilities between different substituted isomers.[16]

  • Property Calculation & Analysis:

    • Action: Using the validated, optimized geometry, perform a final, more accurate single-point energy calculation. This is also the point at which wave function analysis files (for NBO, QTAIM, etc.) are generated.

    • Recommended Level of Theory: B3LYP-D3(BJ)/6-311++G(d,p) with an implicit solvent model.

    • Causality: This refines the electronic energy using a more flexible basis set, leading to more accurate molecular properties without the prohibitive cost of re-optimizing the geometry at this higher level.

G cluster_prep Step 1: Preparation cluster_calc Step 2-3: Core Calculation cluster_analysis Step 4: Analysis mol_build Build 3D Structure conf_search Conformational Search mol_build->conf_search Flexible Substituents geom_opt Geometry Optimization (e.g., B3LYP-D3/6-31G(d)) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc validation Imaginary Freq? freq_calc->validation validation->geom_opt Yes (Error) sp_calc Single-Point Energy (e.g., B3LYP-D3/6-311++G(d,p)) validation->sp_calc No (Valid Minimum) prop_analysis Derive Molecular Properties (HOMO/LUMO, MEP, NBO) sp_calc->prop_analysis

Caption: A robust workflow for quantum chemical calculations of substituted indoles.

Part III: Analysis and Interpretation of Quantum Chemical Results

The output of a QC calculation is a wealth of data. The key is to extract chemically meaningful and actionable insights relevant to drug design.

A. Electronic Properties and Reactivity
  • Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[17]

    • HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.

    • LUMO: Represents the ability to accept an electron. A lower LUMO energy suggests a better electron acceptor.

    • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability.[18] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. Electron-donating substituents (e.g., -OCH₃, -NH₂) on the indole ring tend to raise the HOMO energy and decrease the gap, while electron-withdrawing groups (e.g., -NO₂, -CN) lower the LUMO energy and also decrease the gap.[8]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule.[17][19] It is an invaluable tool for understanding intermolecular interactions.

    • Negative Regions (Red/Yellow): Indicate electron-rich areas, prone to electrophilic attack. These are typically associated with lone pairs on heteroatoms (like the indole nitrogen or oxygen on a substituent) and are key hydrogen bond acceptor sites.

    • Positive Regions (Blue): Indicate electron-poor areas, prone to nucleophilic attack. The hydrogen on the indole N-H is a prominent positive site, making it a strong hydrogen bond donor.

    • Application: MEP maps guide the understanding of how a substituted indole might orient itself in a protein's active site, informing both molecular docking and pharmacophore design.[20][21]

  • Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these descriptors quantify reactivity.[18][22]

DescriptorFormulaChemical Interpretation
Chemical Potential (μ) (EHOMO + ELUMO) / 2Electron escaping tendency. More negative values indicate higher stability.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Resistance to change in electron distribution. Proportional to the HOMO-LUMO gap.
Global Softness (S) 1 / (2η)The reciprocal of hardness; a measure of reactivity.
Electrophilicity Index (ω) μ² / (2η)A measure of the ability to accept electrons; a global electrophilicity index.

These quantitative values are powerful descriptors for building QSAR models.[23][24]

B. Charge Distribution and Bonding Analysis
  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and charge distribution by transforming the calculated molecular orbitals into localized orbitals representing core electrons, lone pairs, and bonds.[25][26]

    • Causality: Unlike simpler charge schemes (e.g., Mulliken), NBO charges are less sensitive to the choice of basis set and provide a more robust description.

    • Key Insight: NBO theory quantifies hyperconjugative interactions (delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital). For substituted indoles, this can reveal, for example, the extent of electron donation from a substituent's lone pair into the indole ring's π-system, providing a quantitative measure of the substituent's electronic effect.[25][27]

  • Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the electron density to define atoms and the bonds between them.[28] By locating a bond critical point (BCP) between two atoms, one can characterize the nature of their interaction based on the properties of the electron density at that point.

    • Application: QTAIM is exceptionally powerful for identifying and characterizing weak non-covalent interactions, such as intramolecular hydrogen bonds that might be formed by certain substituents, or C-H···π interactions, which can be crucial for ligand binding and protein folding.[27][29]

G cluster_inputs Calculated Properties cluster_outputs Drug Discovery Applications homo_lumo HOMO/LUMO Energies qsar QSAR Modeling homo_lumo->qsar Reactivity Descriptors metabolism Metabolism Prediction homo_lumo->metabolism Predicts Oxidation Potential mep MEP Surface docking Docking & Scoring mep->docking Electrostatic Fit pharm Pharmacophore Design mep->pharm H-Bond Donor/ Acceptor Sites nbo NBO Charges & Hyperconjugation nbo->qsar Atomic Charges nbo->docking Improved Force Fields qtaim QTAIM BCPs qtaim->docking Weak Interactions

Caption: Mapping calculated quantum properties to drug discovery applications.

Part IV: Applications in Drug Discovery and Development

The ultimate goal of these calculations is to guide the design of better drugs. The properties derived from QC calculations serve as direct inputs for various established drug design methodologies.

  • Quantitative Structure-Activity Relationships (QSAR): QSAR models establish a mathematical relationship between the structural properties of a set of molecules and their biological activity. QC-derived descriptors, such as HOMO/LUMO energies, dipole moment, and NBO charges, are physically meaningful and often lead to more robust and predictive QSAR models than simple 2D descriptors.[23][30][31] For a series of substituted indoles, a QSAR model can predict the activity of unsynthesized analogs, prioritizing synthetic efforts.

  • Pharmacophore Modeling and Molecular Docking: The accuracy of molecular docking is highly dependent on how well the scoring function describes the electrostatics of the ligand-protein interaction.[32] By replacing force-field derived partial charges with more accurate NBO or MEP-derived charges, the reliability of docking poses and binding affinity predictions can be significantly improved.[26] Furthermore, MEP maps directly visualize the key pharmacophoric features (H-bond donors/acceptors, aromatic regions) that are essential for receptor recognition.[21]

  • Predicting Metabolism: A drug's metabolic fate is a critical aspect of its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile. The initial steps of metabolism by Cytochrome P450 enzymes often involve oxidation.[33][34] The site of oxidation is related to the molecule's electronic structure. Calculations of oxidation potentials and analysis of the spin density of the radical cation can predict the most likely sites of metabolism on a substituted indole, allowing chemists to design molecules with improved metabolic stability.[15][16]

  • Spectroscopic Characterization: QC calculations can accurately predict spectroscopic data. Time-Dependent DFT (TD-DFT) can simulate UV-Vis spectra, helping to understand the electronic transitions affected by substituents.[35][36] Calculations of vibrational frequencies can aid in the interpretation of experimental IR and Raman spectra, confirming the structure of a newly synthesized compound.[5]

Conclusion

Quantum chemical calculations, particularly those based on Density Functional Theory, are an indispensable tool in the modern drug discovery toolkit for investigating substituted indoles. They provide a direct, physics-based connection between a molecule's structure and its electronic properties, reactivity, and potential for biological interaction. By following a robust, self-validating workflow—from careful selection of method and basis set to detailed analysis of the resulting electronic landscape—researchers can generate powerful insights. These insights directly inform QSAR models, enhance the accuracy of molecular docking, guide pharmacophore design, and predict metabolic liabilities. Ultimately, the thoughtful application of quantum chemistry enables a more rational, efficient, and insight-driven approach to designing the next generation of indole-based therapeutics.[2][4][6]

References

theoretical NMR prediction for 4-bromo-7-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical NMR Prediction for 4-bromo-7-methoxy-1H-indole

Abstract

In contemporary chemical research and drug development, the unambiguous structural elucidation of novel molecular entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose; however, its efficacy can be constrained by the availability of reference standards or the complexity of spectra. This technical guide provides a comprehensive, first-principles-based protocol for the theoretical prediction of the ¹H and ¹³C NMR spectra of this compound. We leverage Density Functional Theory (DFT) in conjunction with the Gauge-Including Atomic Orbital (GIAO) method to deliver a robust, self-validating workflow. This document is intended for researchers, chemists, and drug development professionals, offering both the foundational theory and a detailed, step-by-step computational protocol to bridge the gap between a putative structure and an empirical spectrum, thereby accelerating research and enhancing confidence in structural assignments.

Introduction: The Imperative for In Silico NMR in Modern Chemistry

The journey from a proposed chemical structure to a confirmed molecular entity is fraught with analytical challenges. While NMR spectroscopy is the definitive tool for this task, the interpretation of complex spectra for novel compounds, such as substituted indoles, can be ambiguous without prior empirical data.[1] Theoretical NMR prediction has emerged as an indispensable tool, not merely as a confirmatory technique but as a predictive instrument that guides spectral assignment and even helps to resolve structural misassignments.[2]

The computational prediction of NMR parameters, particularly chemical shifts, plays a critical role in several key areas:

  • Structure Verification: For newly synthesized compounds like this compound, a predicted spectrum serves as a powerful benchmark against which experimental data can be compared.[3]

  • Isomer Differentiation: Computational methods can accurately distinguish between constitutional isomers and even diastereomers, whose experimental spectra may be deceptively similar.[4][5]

  • Resource Optimization: By predicting the approximate spectral regions for nuclei like ¹⁵N, researchers can significantly narrow experimental frequency ranges, saving valuable instrument time.[6]

This guide focuses on a quantum mechanics-based approach, which provides high accuracy by modeling the electronic environment of each nucleus from first principles.

Foundational Principles of Theoretical NMR Prediction

A precise NMR prediction hinges on accurately calculating the magnetic shielding experienced by each nucleus within a molecule. This shielding is a direct consequence of the electron density distribution, which is governed by the molecule's three-dimensional structure.

Density Functional Theory (DFT) in NMR Calculations

Density Functional Theory (DFT) has become the predominant method for computational chemistry due to its favorable balance of accuracy and computational cost.[2][7] Unlike more computationally expensive methods, DFT calculates the electronic structure and properties of a molecule based on its electron density, a more manageable variable than the full many-electron wavefunction. This efficiency makes it feasible to apply to medium-to-large organic molecules, such as those encountered in drug discovery.

The Gauge-Including Atomic Orbital (GIAO) Method

The accuracy of NMR predictions was significantly advanced by the development of the Gauge-Including Atomic Orbital (GIAO) method.[8][9] This method effectively solves the problem of gauge-origin dependence in shielding tensor calculations, ensuring that the predicted values are independent of the coordinate system's origin. The GIAO-DFT combination is now the established framework for predicting NMR chemical shifts with high accuracy.[10][11]

Complementary Approaches: Empirical and Machine Learning Methods

While this guide focuses on the ab initio DFT approach, it is important to acknowledge other predictive tools. Commercial software packages and web databases often employ empirical methods or machine learning (ML) models.[6][12][13]

  • Empirical/Database Methods: These tools, such as those using HOSE (Hierarchically Ordered Spherical description of Environment) codes, predict chemical shifts by matching the local atomic environment of a query structure to vast databases of experimentally assigned spectra.

  • Machine Learning (ML): More recently, graph neural networks (GNNs) have shown remarkable promise, learning complex structure-property relationships from large datasets to predict chemical shifts with speeds thousands of times faster than DFT.[4]

These methods are exceptionally fast but are dependent on the diversity and quality of their underlying training data. For truly novel scaffolds, a first-principles DFT approach remains the most reliable and mechanistically insightful method.

A Validated Protocol for Predicting the NMR Spectrum of this compound

The following protocol outlines a self-validating workflow for obtaining a high-accuracy prediction of the ¹H and ¹³C NMR spectra for this compound. The causality behind each choice of functional, basis set, and methodology is explained to ensure scientific integrity.

Experimental Protocol: DFT-Based NMR Prediction

Objective: To calculate the theoretical ¹H and ¹³C NMR chemical shifts for this compound.

Step 1: Molecular Structure Input and Conformational Analysis

  • Generate a 3D structure of this compound using a molecular editor (e.g., Avogadro, ChemDraw).

  • Causality: The indole ring is largely planar, but the methoxy group's methyl rotor introduces a degree of conformational flexibility. While a single low-energy conformer is often sufficient for rigid molecules, a thorough conformational search is best practice for flexible systems. For this protocol, we will proceed with the lowest energy conformer identified after a preliminary geometry optimization.

Step 2: Geometry Optimization

  • Select a DFT functional and basis set for structural optimization. Based on extensive benchmark studies, the B3LYP-D3/6-311G(d,p) level of theory provides excellent accuracy for geometries of small organic molecules.[7] The "D3" component adds an empirical dispersion correction, which is crucial for accurately modeling non-covalent interactions.

  • Incorporate a solvent model. NMR experiments are typically run in solution (e.g., CDCl₃ or DMSO-d₆). The Polarizable Continuum Model (PCM) is a robust choice to account for the bulk electrostatic effects of the solvent on the molecular geometry and electron density.[7][11]

  • Run the geometry optimization calculation. Verify that the calculation has converged to a true energy minimum by confirming the absence of imaginary frequencies in a subsequent frequency calculation.

Step 3: NMR Shielding Tensor Calculation

  • Using the optimized geometry from Step 2, set up the GIAO-DFT calculation for NMR shielding constants (σ).

  • Causality: The choice of functional and basis set for the NMR calculation itself can differ from the geometry optimization step to maximize accuracy for this specific property. Benchmark studies have identified different optimal combinations for ¹H and ¹³C nuclei.[7]

    • For ¹H Chemical Shifts: The WP04/6-311++G(2d,p) combination is recommended for high accuracy.[7]

    • For ¹³C Chemical Shifts: The ωB97X-D/def2-SVP combination has been shown to perform exceptionally well.[7]

  • Ensure the same solvent model (PCM) used in the optimization is applied during the shielding calculation.

  • Execute the calculation to obtain the absolute shielding tensor for each nucleus in the molecule. The isotropic shielding value (σ_iso) is the average of the diagonal elements of this tensor.

Step 4: Conversion of Shielding Constants (σ) to Chemical Shifts (δ)

  • Trustworthiness: The raw shielding constants calculated by DFT are not directly comparable to experimental chemical shifts. They must be referenced against a standard, typically Tetramethylsilane (TMS). The chemical shift (δ) is calculated using the equation: δ_sample = σ_ref - σ_sample Where σ_ref is the shielding constant of TMS and σ_sample is the shielding constant of the nucleus of interest, both calculated at the exact same level of theory.

  • To further improve accuracy, a linear scaling correction is applied to account for systematic errors in the computational method.[8] The scaled chemical shift (δ_scaled) is calculated as: δ_scaled = (δ_uncorrected - b) / m The slope (m) and intercept (b) are pre-determined constants derived from linear regression against a large dataset of experimental vs. calculated shifts for a given level of theory. These scaling factors can be obtained from benchmark literature.[7]

  • Calculate the final predicted chemical shifts for all ¹H and ¹³C nuclei.

Predicted NMR Data for this compound

The protocol described in Section 3.0 yields the following predicted chemical shifts. The atom numbering scheme used for assignment is provided below.

Atom numbering for this compound (Note: This is a placeholder image for the atom numbering scheme.)

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
Atom PositionAtom TypePredicted Chemical Shift (δ, ppm)Multiplicity (Predicted)
H-1¹H (N-H)~8.1 - 8.5Broad Singlet
H-2¹H~7.2 - 7.4Triplet (or dd)
H-3¹H~6.5 - 6.7Triplet (or dd)
H-5¹H~7.0 - 7.2Doublet
H-6¹H~6.8 - 7.0Doublet
OCH₃¹H~3.9 - 4.1Singlet
C-2¹³C~124 - 127
C-3¹³C~101 - 104
C-3a¹³C~128 - 131
C-4¹³C~113 - 116
C-5¹³C~125 - 128
C-6¹³C~112 - 115
C-7¹³C~145 - 148
C-7a¹³C~129 - 132
OCH₃¹³C~55 - 58

(Disclaimer: The chemical shift values in Table 1 are representative estimates based on DFT principles and data from similar indole derivatives. Actual calculated values will be specific to the chosen level of theory and scaling factors.)

Interpretation of Predicted Data

The predicted chemical shifts reflect the expected electronic environment of the indole core.

  • Protons: The N-H proton (H-1) is predicted to be the most deshielded proton, consistent with its acidic nature. The protons on the pyrrole ring (H-2, H-3) appear in the typical aromatic region. The protons on the benzene ring (H-5, H-6) are influenced by the electron-donating methoxy group and the electron-withdrawing (via induction) and donating (via resonance) bromo group.

  • Carbons: The carbon attached to the methoxy group (C-7) is significantly deshielded due to the electronegativity of the oxygen atom. The carbon bearing the bromine atom (C-4) is also shifted, though the effect of halogens on carbon shifts can be complex. The remaining carbon signals fall within ranges typical for substituted indoles.[14]

Computational Workflow Visualization

The entire computational protocol can be summarized in the following workflow diagram, generated using the DOT language.

G cluster_input Step 1: Input Preparation cluster_geomopt Step 2: Geometry Optimization cluster_nmrcalc Step 3: Shielding Calculation cluster_analysis Step 4: Data Processing A Draw 3D Structure of This compound B Select Functional & Basis Set (e.g., B3LYP-D3/6-311G(d,p)) A->B C Define Solvent Model (e.g., PCM for CDCl3) B->C D Run Optimization & Verify Minimum (Freq Calc) C->D E Use Optimized Geometry D->E F Select High-Accuracy NMR Method (e.g., GIAO-ωB97X-D/def2-SVP) E->F G Calculate Isotropic Shielding Constants (σ) F->G I Convert σ to Chemical Shifts (δ) δ = σ_ref - σ_sample G->I H Calculate TMS Shielding (σ_ref) at Same Level of Theory H->I J Apply Linear Scaling Correction δ_scaled = (δ - b) / m I->J K Generate Predicted Spectrum Table J->K

Caption: Workflow for theoretical NMR prediction using DFT.

Conclusion: Integrating Theoretical Predictions into the Research Workflow

The GIAO-DFT methodology provides a powerful and reliable tool for predicting the ¹H and ¹³C NMR spectra of novel organic molecules like this compound. By following a validated, step-by-step protocol that includes careful selection of computational methods and appropriate referencing, researchers can generate theoretical data with a high degree of confidence. This in silico spectrum serves as a crucial piece of evidence in the structure elucidation puzzle, enabling faster, more accurate, and more efficient chemical research and development.

References

An In-depth Technical Guide to the Stability and Storage of Bromoindoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Bromoindoles in Modern Drug Discovery

Bromoindoles represent a critical class of heterocyclic compounds, serving as foundational scaffolds in a multitude of pharmaceutical agents and bioactive molecules.[1][2][3] Their prevalence in nature, particularly in marine organisms, hints at their evolutionary selection for potent biological activity.[4][5][6] In the realm of medicinal chemistry, the bromine substituent is not merely a placeholder; it offers a versatile handle for synthetic diversification through cross-coupling reactions and other transformations, enabling the exploration of vast chemical space.[7][8] Furthermore, the unique electronic properties conferred by the bromine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2]

However, the very reactivity that makes bromoindoles attractive synthetic intermediates also renders them susceptible to degradation.[8][9] Ensuring the stability of these compounds is paramount, as the presence of impurities or degradation products can compromise experimental results, lead to inconsistent biological data, and pose significant safety risks in drug development. This guide provides a comprehensive overview of the factors influencing bromoindole stability and offers evidence-based strategies for their optimal storage and handling.

I. The Chemical Vulnerabilities of the Bromoindole Scaffold

The stability of a bromoindole is intrinsically linked to the electron-rich nature of the indole ring system.[9] This inherent reactivity, while synthetically useful, creates several potential degradation pathways that researchers must be cognizant of.

Oxidative Degradation: A Primary Concern

The indole nucleus is highly susceptible to oxidation, a process that can be initiated by atmospheric oxygen, light, or the presence of catalytic metal ions.[9][10] The primary products of this degradation are often oxindole and isatin derivatives.[10][11][12] The mechanism typically involves an initial attack at the electron-rich C2-C3 double bond.[13]

Key Factors Influencing Oxidation:

  • Atmospheric Oxygen: Prolonged exposure to air is a significant driver of oxidative degradation.[9]

  • Light Exposure: Photolytic degradation can occur upon exposure to UV and visible light, often leading to cleavage or rearrangement of the molecule.[10]

  • Temperature: Elevated temperatures accelerate the rate of oxidative reactions.[9]

  • Metal Ions: Trace amounts of metal ions can act as catalysts, promoting oxidation.[9]

Susceptibility to Hydrolysis and pH-Dependent Degradation

While generally more stable than their non-halogenated counterparts, bromoindoles can undergo hydrolysis under strongly acidic or basic conditions.[10] The stability of nitrosated bromoindole products, for instance, has been shown to be pH-dependent.[14] It is crucial to consider the pH of solutions and the potential for interaction with acidic or basic excipients in formulations.

Dimerization and Polymerization

Under certain conditions, particularly in the presence of acid or light, indole derivatives can undergo dimerization or polymerization, leading to the formation of colored impurities.[15]

II. Recommended Storage and Handling Protocols

To mitigate the risks of degradation, a multi-faceted approach to storage and handling is essential. The following recommendations are based on established best practices for ensuring the long-term integrity of bromoindoles.

Optimal Storage Conditions

The primary goal of proper storage is to minimize exposure to the key degradation triggers: light, heat, and oxygen.

Parameter Short-Term Storage (Days to Weeks) Long-Term Storage (Months to Years) Rationale
Temperature 2-8°C (Refrigerated)[2][9]-20°C or lower (Frozen)[9][16]Reduces the rate of chemical reactions, including oxidation.[9]
Light Store in amber or opaque vials.[9]Store in amber or opaque vials, inside a secondary light-blocking container.[9]Prevents photolytic degradation.[10]
Atmosphere Inert atmosphere (e.g., argon or nitrogen) is recommended.Inert atmosphere is highly recommended.Minimizes exposure to atmospheric oxygen.[9]
Container Tightly sealed glass vials.Tightly sealed glass vials with PTFE-lined caps.Prevents moisture ingress and reaction with container materials.
Handling Procedures for Mitigating Degradation

Proper handling techniques during experimental use are as critical as long-term storage conditions.

  • Inert Atmosphere: When handling solid bromoindoles, especially for extended periods, it is advisable to work in a glove box or under a stream of inert gas.

  • Solvent Selection and Preparation: For solutions, use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) for 15-30 minutes prior to use.

  • Use of Antioxidants: In cases where a bromoindole is known to be particularly sensitive to oxidation, the addition of an antioxidant may be considered for solutions.[9] The choice of antioxidant should be carefully evaluated for compatibility with the specific bromoindole and downstream applications.

  • Minimize Freeze-Thaw Cycles: For solutions stored frozen, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

III. Stability Assessment: Forced Degradation Studies

To proactively understand the stability profile of a specific bromoindole, forced degradation studies are an invaluable tool.[17][18] These studies involve subjecting the compound to harsh conditions to intentionally induce degradation, allowing for the identification of potential degradation products and pathways.[17][19]

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Bromoindole API Sol_Prep Prepare Solutions (e.g., in Acetonitrile/Water) API->Sol_Prep Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Sol_Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Sol_Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Sol_Prep->Oxidation Thermal Thermal (e.g., 80°C, Solid & Solution) Sol_Prep->Thermal Photo Photolytic (UV/Vis Light) Sol_Prep->Photo HPLC HPLC-UV/DAD Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Mass_Balance Mass Balance Calculation LCMS->Mass_Balance

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reactions of 4-Bromo-7-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful palladium-catalyzed reaction is extensively utilized in the pharmaceutical and fine chemical industries for the synthesis of a diverse array of organic molecules. Among the vast scope of substrates, indole derivatives are of paramount importance due to their prevalence in biologically active molecules.[3][4] Specifically, 4-bromo-7-methoxy-1H-indole serves as a crucial building block for creating complex heterocyclic structures that are scaffolds for numerous therapeutic agents.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki coupling reactions. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer field-proven insights to navigate common challenges and optimize reaction outcomes.

Mechanistic Overview of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process that generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7] Understanding these steps is critical for rational optimization of reaction conditions.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in this case, this compound) to a palladium(0) complex. This step, often rate-limiting, forms a palladium(II) intermediate.[5][6] The reactivity of the aryl halide is a significant factor, with the general trend being I > Br > OTf >> Cl.[7]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond of the product and regenerating the catalytically active palladium(0) species.[6][7]

The Unique Considerations for Indole Substrates

The presence of the indole N-H proton can introduce complexities. This acidic proton can potentially interfere with the catalytic cycle, sometimes necessitating the use of a protecting group.[4][10] However, recent advancements have focused on developing robust catalyst systems that can accommodate unprotected indoles, thereby improving synthetic efficiency.[4]

Core Components of the Reaction

A successful Suzuki coupling reaction hinges on the judicious selection of several key components: the palladium catalyst, the ligand, the base, and the solvent system.[1]

Palladium Catalysts and Ligands

The choice of the palladium source and its associated ligand is paramount for achieving high catalytic activity and stability. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a bulky, electron-rich phosphine ligand.[7][8] These advanced ligands enhance the rate of oxidative addition, particularly for less reactive aryl chlorides and bromides, and promote the reductive elimination step.[11][12] For heteroaryl couplings, specialized ligands have been developed to address specific challenges.[13][14]

The Role of the Base

The base plays a critical role in the transmetalation step by activating the boronic acid.[9] The choice of base can significantly influence the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[9] The strength and solubility of the base should be matched to the specific substrates and solvent system. For instance, stronger bases may be required for less reactive coupling partners, while milder bases like potassium fluoride (KF) can be used to avoid the cleavage of base-labile functional groups.[8]

Solvent Systems

A variety of solvents can be employed in Suzuki couplings, including ethers (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF).[1][6] Often, a mixture of an organic solvent and water is used to facilitate the dissolution of both the organic substrates and the inorganic base.[1] Degassing the solvent to remove dissolved oxygen is a critical step to prevent the oxidation and deactivation of the palladium(0) catalyst.

Experimental Protocols

The following protocols are provided as a robust starting point for the Suzuki coupling of this compound with various arylboronic acids. Optimization may be required for specific substrates.

General Experimental Workflow

A generalized workflow for setting up a Suzuki coupling reaction is outlined below.

Suzuki_Workflow A Combine solid reagents: This compound, boronic acid, and base in a flame-dried reaction vessel. B Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) - Repeat 3x. A->B Inert Atmosphere C Add degassed solvent(s) via syringe. B->C D Add the palladium catalyst and ligand solution. C->D Catalyst Introduction E Heat the reaction mixture to the specified temperature with vigorous stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F Reaction Monitoring G Upon completion, cool the reaction to room temperature. F->G Completion H Perform aqueous work-up and extract with an organic solvent. G->H I Dry the organic layer, concentrate, and purify the crude product (e.g., by column chromatography). H->I Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R_R1 R-Pd(II)L₂-R¹ PdII_RX->PdII_R_R1 Transmetalation PdII_R_R1->Pd0 Reductive Elimination Product R-R¹ PdII_R_R1->Product RX R-X (this compound) R1BOH2 R¹-B(OH)₂ (Arylboronic Acid) Base Base R1BOH2->Base Base->PdII_RX

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-bromo-7-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, as the arylamine motif is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds.[1] The indole scaffold, in particular, is a privileged structure, forming the core of numerous natural products and therapeutic agents. The targeted functionalization of the indole nucleus allows for the fine-tuning of a molecule's pharmacological properties. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, offering significant advantages over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of 4-bromo-7-methoxy-1H-indole. This specific substrate presents an interesting case study due to the electron-donating methoxy group and the presence of the indole N-H proton, which can influence the catalytic cycle. We will delve into a detailed experimental protocol, the underlying mechanistic principles, and key considerations for reaction optimization.

Reaction Overview: Amination of an Electron-Rich Heteroaryl Halide

The target transformation is the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The electron-rich nature of the indole ring, further enhanced by the methoxy group at the 7-position, can impact the oxidative addition step of the catalytic cycle. Careful selection of the catalyst system is therefore crucial to achieve high efficiency and selectivity.

Recommended Protocol: Buchwald-Hartwig Amination of this compound

This protocol is a robust starting point for the amination of this compound with a variety of amine coupling partners. Optimization may be required for particularly challenging substrates.

Table 1: Reagents and Materials

Reagent/MaterialGradeSupplierComments
This compound≥97%Commercially available
Amine (primary or secondary)AnhydrousCommercially availablePurify if necessary.
XPhos Pd G3Catalyst gradeCommercially availableAn air- and moisture-stable precatalyst.[4]
Sodium tert-butoxide (NaOtBu)≥97%Commercially availableHandle under inert atmosphere.
TolueneAnhydrousCommercially availableUse a freshly opened bottle or dry over molecular sieves.
Argon or NitrogenHigh purityFor maintaining an inert atmosphere.
Standard laboratory glasswareOven-dried before use.
Step-by-Step Experimental Procedure:
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), XPhos Pd G3 (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Through the septum, add the amine (1.2 mmol, 1.2 equiv.) followed by anhydrous toluene (5 mL) via syringe.

  • Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-7-methoxy-1H-indole derivative.

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Reagents: This compound, XPhos Pd G3, NaOtBu prep_inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) prep_reagents->prep_inert 1 add_reagents Add Amine and Anhydrous Toluene heat_stir Heat to 100 °C with Vigorous Stirring add_reagents->heat_stir 2 monitor Monitor by TLC/LC-MS heat_stir->monitor 3 quench_extract Cool, Dilute with EtOAc, Wash with Water and Brine dry_concentrate Dry over Na2SO4, Filter, and Concentrate quench_extract->dry_concentrate 4 purify Purify by Column Chromatography dry_concentrate->purify 5 end End purify->end start Start start->prep_reagents

Figure 1: Experimental workflow for the Buchwald-Hartwig amination.

Mechanistic Insights: The Catalytic Cycle

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves several key steps.[2][5]

Figure 2: Simplified catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br) to form a Pd(II) intermediate.[6] For electron-rich substrates like this compound, this step can be slower, necessitating the use of electron-rich and bulky phosphine ligands like XPhos to facilitate the reaction.[4]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. A base, such as sodium tert-butoxide, then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle, and releases the desired N-aryl amine product.

Troubleshooting and Optimization

Table 2: Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystUse a pre-catalyst like XPhos Pd G3 to ensure the generation of the active Pd(0) species. Ensure anhydrous and anaerobic conditions.
Poorly reactive substrateIncrease reaction temperature (up to 120 °C). Consider switching to a more electron-rich ligand like RuPhos.
Sterically hindered amineA different ligand may be required. For very bulky amines, consider Josiphos-type ligands.
Side product formation (e.g., hydrodehalogenation) Competitive β-hydride eliminationUse a weaker base such as K₃PO₄ or Cs₂CO₃. Lowering the reaction temperature may also help.
Decomposition of starting material or product High reaction temperatureDecrease the reaction temperature and monitor the reaction for a longer period.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines, and its application to heteroaromatic systems like indoles is of paramount importance in drug discovery. The protocol and insights provided herein offer a solid foundation for the successful amination of this compound. By understanding the key parameters and the underlying mechanism, researchers can effectively troubleshoot and optimize this powerful transformation for their specific needs.

References

Application Notes and Protocols for the Synthesis of Serotonin Receptor Ligands from 4-bromo-7-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a vast array of serotonin (5-HT) receptor ligands.[1][2] The strategic functionalization of the indole nucleus allows for the fine-tuning of affinity and selectivity for various 5-HT receptor subtypes, which are implicated in a wide range of physiological and pathological processes, including mood disorders, psychosis, and migraine.[3][4] This document provides a comprehensive guide for the synthesis of diverse serotonin receptor ligands starting from the versatile building block, 4-bromo-7-methoxy-1H-indole.

The methoxy group at the 7-position and the bromo substituent at the 4-position of this starting material offer unique opportunities for synthetic diversification. The electron-donating methoxy group can influence the electronic properties of the indole ring, while the bromine atom serves as a key handle for introducing a variety of substituents through modern cross-coupling methodologies. This guide will focus on three cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura coupling for the formation of C-C bonds, the Buchwald-Hartwig amination for C-N bond formation, and the Heck reaction for C-C bond formation with alkenes.

These protocols are designed for researchers, scientists, and drug development professionals, providing not only step-by-step experimental procedures but also explaining the underlying chemical principles and rationale for the chosen conditions. By leveraging these powerful synthetic tools, a diverse library of novel 4,7-disubstituted indole derivatives can be efficiently generated for screening and optimization as potential serotonin receptor modulators.

Synthetic Strategies: An Overview

The synthetic pathways described herein primarily exploit the reactivity of the C4-bromine atom of this compound. The choice of the cross-coupling reaction dictates the nature of the substituent introduced at this position, thereby enabling access to a wide chemical space of potential serotonin receptor ligands.

Synthetic_Strategies cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Serotonin Receptor Ligand Scaffolds Start This compound Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) Start->Suzuki [Pd], Base Buchwald Buchwald-Hartwig Amination (Amines, Piperazines, etc.) Start->Buchwald [Pd], Base, Ligand Heck Heck Reaction (Alkenes) Start->Heck [Pd], Base ArylIndoles 4-Aryl-7-methoxy-1H-indoles Suzuki->ArylIndoles AminoIndoles 4-Amino-7-methoxy-1H-indoles Buchwald->AminoIndoles AlkenylIndoles 4-Alkenyl-7-methoxy-1H-indoles Heck->AlkenylIndoles

Figure 1: General synthetic strategies for the diversification of this compound.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-7-methoxy-1H-indoles

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[5] This reaction is particularly well-suited for introducing aryl and heteroaryl moieties at the 4-position of the indole ring, a common feature in many serotonin receptor ligands.

Causality Behind Experimental Choices:
  • Catalyst System: A palladium(II) acetate/triphenylphosphine system is a cost-effective and readily available catalyst that is effective for many standard Suzuki couplings. For more challenging substrates, or to improve yields and reaction times, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and pre-catalysts (e.g., XPhos Pd G2) can be utilized.

  • Base: An inorganic base such as potassium carbonate is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can influence the reaction rate and yield.

  • Solvent System: A mixture of a polar aprotic solvent like 1,4-dioxane and water is commonly used. Dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the catalytic cycle.

Experimental Protocol:
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to create an inert atmosphere. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.05 equiv.) and triphenylphosphine (0.1 equiv.).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe. The final concentration of the this compound should be approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-7-methoxy-1H-indole.

Data Presentation: Representative 4-Aryl-7-methoxy-1H-indoles
Compound IDAryl SubstituentYield (%)5-HT Receptor Affinity (Ki, nM)
1a Phenyl855-HT2A: 150, 5-HT2C: 250
1b 4-Methoxyphenyl925-HT1A: 75, 5-HT7: 120
1c 2-Pyridyl785-HT6: 50

Note: The pharmacological data presented are hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-7-methoxy-1H-indoles

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[6] This methodology is invaluable for introducing nitrogen-containing moieties, such as piperazines, which are key pharmacophores in many serotonin receptor ligands, directly onto the indole scaffold.

Causality Behind Experimental Choices:
  • Catalyst System: This reaction often requires more sophisticated catalyst systems than the Suzuki coupling. A combination of a palladium source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a specialized bulky, electron-rich phosphine ligand such as Xantphos is highly effective. These ligands facilitate the challenging oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base like cesium carbonate or sodium tert-butoxide is typically used to deprotonate the amine, making it a more potent nucleophile for the coupling reaction.

  • Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane or toluene are preferred to ensure the stability of the catalyst and prevent unwanted side reactions.

Experimental Protocol:
  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine this compound (1.0 equiv.), the desired amine (e.g., 1-methylpiperazine, 1.2 equiv.), cesium carbonate (1.5 equiv.), Pd₂(dba)₃ (0.02 equiv.), and Xantphos (0.04 equiv.) in an oven-dried Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 8-24 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (often with a small percentage of triethylamine in the eluent to prevent tailing of the basic product) to yield the desired 4-amino-7-methoxy-1H-indole.

Data Presentation: Representative 4-Amino-7-methoxy-1H-indoles
Compound IDAmine SubstituentYield (%)5-HT Receptor Affinity (Ki, nM)
2a 1-Methylpiperazin-4-yl755-HT1A: 25, 5-HT2A: 300
2b Morpholin-4-yl805-HT2C: 90
2c N-Phenylpiperazin-1-yl685-HT1A: 10, 5-HT7: 55

Note: The pharmacological data presented are hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.

Protocol 3: Heck Reaction for the Synthesis of 4-Alkenyl-7-methoxy-1H-indoles

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[6][7] This reaction allows for the introduction of vinyl groups at the 4-position of the indole, which can serve as versatile intermediates for further functionalization or as key structural elements in certain classes of serotonin receptor ligands.

Causality Behind Experimental Choices:
  • Catalyst: Palladium(II) acetate is a common and effective catalyst for the Heck reaction.

  • Base: A base such as triethylamine is required to neutralize the hydrohalic acid that is formed during the catalytic cycle.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is typically used.

Experimental Protocol:
  • Reaction Setup: To a sealable reaction vessel, add this compound (1.0 equiv.), the desired alkene (e.g., n-butyl acrylate, 1.5 equiv.), palladium(II) acetate (0.03 equiv.), and triethylamine (2.0 equiv.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF).

  • Reaction: Seal the vessel and heat the mixture to 100 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 12-24 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkenyl-7-methoxy-1H-indole.

Data Presentation: Representative 4-Alkenyl-7-methoxy-1H-indoles
Compound IDAlkene SubstituentYield (%)Potential Application
3a (E)-3-(Butoxycarbonyl)prop-1-en-1-yl70Intermediate for further elaboration
3b Styryl65Precursor for cyclization reactions

Note: These compounds are often intermediates for more complex serotonin receptor ligands.

Characterization of Synthesized Ligands

The identity and purity of the synthesized compounds must be rigorously confirmed using a combination of analytical techniques.

Characterization_Workflow Purified_Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Purified_Compound->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Purified_Compound->MS Molecular Weight Confirmation HPLC HPLC Analysis Purified_Compound->HPLC Purity Assessment Structure_Confirmed Structure & Purity Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed HPLC->Structure_Confirmed

Figure 2: Standard workflow for the characterization of synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized molecules. For example, in the ¹H NMR of a 4-aryl-7-methoxy-1H-indole, one would expect to see characteristic signals for the indole protons, the methoxy group, and the newly introduced aryl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product by providing a highly accurate mass measurement.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound. A pure compound should exhibit a single major peak under various detection wavelengths.

Conclusion

The protocols detailed in this application note provide a robust framework for the synthesis of a diverse range of potential serotonin receptor ligands from the readily accessible starting material, this compound. By employing powerful palladium-catalyzed cross-coupling reactions, researchers can efficiently explore the structure-activity relationships of 4,7-disubstituted indoles, paving the way for the discovery of novel therapeutics targeting the serotonergic system. The successful application of these methods, coupled with rigorous characterization and pharmacological evaluation, will undoubtedly contribute to the advancement of drug discovery in this critical area.

References

Application Notes & Protocols: The 4-Bromo-7-Methoxy-1H-Indole Scaffold in Modern Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Therapeutic Potential

The relentless challenge of cancer, compounded by issues of drug resistance and off-target toxicity, necessitates a continuous search for novel therapeutic agents.[1][2][3] Within the landscape of medicinal chemistry, the indole nucleus stands out as a "privileged scaffold," a core structural motif present in numerous FDA-approved drugs and naturally occurring bioactive compounds.[4][5][6] Its unique electronic properties and versatile chemical nature allow it to interact with a wide array of biological targets, making it a cornerstone of modern drug design.[7]

This guide focuses on a specific, highly functionalized starting block: 4-bromo-7-methoxy-1H-indole . While the broader indole family has been extensively explored, this particular scaffold holds untapped potential. It is strategically designed for diversification, offering a robust platform for generating extensive chemical libraries. The 7-methoxy group can enhance metabolic stability and modulate receptor binding, while the 4-bromo position serves as a versatile chemical handle for introducing molecular diversity through modern cross-coupling reactions.

Here, we provide a comprehensive technical guide that moves beyond mere theory. We detail the strategic rationale, present validated protocols for synthesis and derivatization, and outline a systematic workflow for anticancer screening and mechanism of action studies. This document is intended to serve as a practical roadmap for researchers aiming to leverage the this compound scaffold to discover the next generation of targeted cancer therapeutics.

The Strategic Value of the this compound Scaffold

The Indole Nucleus: A Privileged Pharmacophore in Oncology

The indole ring system is a recurring motif in a multitude of anticancer agents, demonstrating remarkable versatility in its mechanisms of action.[2][5] Indole-based compounds have been successfully developed to target various hallmarks of cancer by acting as:

  • Kinase Inhibitors: Targeting signaling pathways crucial for cell growth and proliferation (e.g., Sunitinib).[4]

  • Tubulin Polymerization Inhibitors: Disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][4]

  • DNA Topoisomerase Inhibitors: Interfering with DNA replication and repair in rapidly dividing cancer cells.[2][5]

  • Histone Deacetylase (HDAC) Inhibitors: Modifying the epigenome to reactivate tumor suppressor genes (e.g., Panobinostat).[4][5]

The success of these agents underscores the inherent ability of the indole scaffold to be tailored for high-affinity interactions with diverse biological targets.[6][7]

Deconstructing the Scaffold: The Functional Roles of Key Substituents

The specific substitution pattern of this compound is not arbitrary; it is a deliberate design for efficient drug discovery.

  • 7-Methoxy Group: The electron-donating methoxy group at the C7 position influences the electronic distribution of the indole ring, which can be critical for target binding. Furthermore, methoxy groups are known to improve pharmacokinetic properties by blocking potential sites of metabolism, potentially increasing the compound's in vivo half-life.[8]

  • 4-Bromo Group: The bromine atom at the C4 position is the scaffold's primary asset for chemical diversification. It is an ideal leaving group for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[9] This allows for the rapid and efficient introduction of a vast array of chemical moieties (aryl, heteroaryl, amine, alkynyl groups, etc.) at this position, enabling a systematic exploration of the structure-activity relationship (SAR).

Below is a conceptual workflow illustrating how this scaffold serves as a launchpad for a comprehensive drug discovery campaign.

G cluster_0 Phase 1: Synthesis & Diversification cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Lead Optimization A Core Scaffold This compound B Library Generation via Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->B C Diverse Library of C4-Substituted Indole Analogs B->C D Primary Screening (Cell Viability Assays, e.g., MTS) C->D E Hit Identification (Potent & Selective Compounds) D->E F Secondary Screening (Mechanism of Action Studies) E->F G Target Identification & Validation F->G H SAR-Guided Optimization (ADME/Tox Profiling) G->H I Preclinical Candidate H->I

Caption: Drug discovery workflow using the this compound scaffold.

Synthesis and Derivatization Protocols

Protocol: Synthesis of the Core Scaffold (this compound)

This protocol is based on the Bartoli indole synthesis, a reliable method for constructing 7-substituted indoles. The following is an adapted procedure based on established chemical literature.[10]

Objective: To synthesize this compound from 4-bromo-2-nitroanisole.

Materials:

  • 4-bromo-2-nitroanisole

  • Vinylmagnesium bromide (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 4-bromo-2-nitroanisole (1 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to -60 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add vinylmagnesium bromide (3-4 equivalents) dropwise via a syringe pump, ensuring the internal temperature does not rise above -40 °C.

  • Warming and Stirring: After the addition is complete, allow the reaction mixture to slowly warm to -40 °C over 2 hours while stirring continuously under a nitrogen atmosphere.

  • Quenching: Once the reaction is complete (monitored by TLC), carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -40 °C.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether (2 x volume of THF).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as the final product.[10]

Causality Note: The use of vinylmagnesium bromide with a nitro-aromatic compound is the cornerstone of the Bartoli indole synthesis. The extremely low temperature (-60 °C) is critical to control the highly exothermic reaction and prevent side product formation. The slow warming allows for the controlled cyclization and aromatization to form the indole ring. The reported yield for this specific synthesis is modest (around 8%), indicating that optimization of reaction time, temperature, or Grignard reagent equivalents may be necessary for large-scale preparation.[10]

Protocol: Library Generation via Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for diversifying the core scaffold at the C4 position.

Objective: To couple an aryl or heteroaryl boronic acid to the C4 position of this compound.

Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1 equivalent)

  • Aryl/heteroaryl boronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1)

Procedure:

  • Reaction Setup: To a reaction vial, add this compound, the selected boronic acid, the palladium catalyst, and the base.

  • Degassing: Seal the vial and degas the mixture by purging with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product via column chromatography or preparative HPLC.

Self-Validation System: The success of a Suzuki coupling relies on the synergistic action of its components. The palladium catalyst is the engine of the catalytic cycle. The base is essential for the transmetalation step, activating the boronic acid. The solvent system must be capable of dissolving both organic and inorganic reagents. The reaction should be run under an inert atmosphere because oxygen can deactivate the palladium catalyst. Monitoring by TLC or LC-MS provides in-process validation of the reaction's progress.

Anticancer Screening Protocols

Primary Screening: Cell Viability Assay (MTS Protocol)

Objective: To determine the concentration-dependent cytotoxic effect of newly synthesized indole derivatives on various cancer cell lines and calculate the half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Cancer cell lines (e.g., a panel including leukemia (HL-60), breast (MCF-7), and lung (A549) cancer cells)

  • Non-cancerous cell line for selectivity assessment (e.g., MCF-10A)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Synthesized indole compounds (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • 96-well plates

  • Multichannel pipette, plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells for "cells only" (negative control) and "medium only" (blank). Ensure the final DMSO concentration is ≤ 0.5%.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTS Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-3 hours at 37 °C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank absorbance from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of viability versus the log of the compound concentration and fit the data using a nonlinear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

Data Presentation:

Compound IDR-Group at C4IC₅₀ vs. HL-60 (µM)IC₅₀ vs. MCF-7 (µM)IC₅₀ vs. A549 (µM)Selectivity Index (SI)
Scaffold -Br> 100> 100> 100-
IND-001 Phenyl15.225.840.14.5
IND-002 4-Fluorophenyl8.912.418.37.1
IND-003 3-Pyridyl2.55.17.822.3
IND-004 4-Morpholinophenyl50.688.2> 1001.3
Doxorubicin(Control)0.10.50.80.9
Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in most sensitive cancer cell line (hypothetical data)
Secondary Screening: Mechanism of Action (MoA) Elucidation

Once "hit" compounds are identified, the next critical step is to understand how they kill cancer cells. A logical workflow is essential.

G Start Hit Compound Identified (IC50 < 10 µM) Q1 Does the compound induce changes in cell cycle distribution? Start->Q1 Assay1 Protocol: Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) Q1->Assay1 Result1_Yes Yes: Cell Cycle Arrest Observed (e.g., G2/M phase) Assay1->Result1_Yes Analyze Data Result1_No No: Minimal Change Assay1->Result1_No Analyze Data Q2 Does the compound induce apoptosis? Result1_Yes->Q2 Result1_No->Q2 Assay2 Protocol: Apoptosis Assay (Annexin V/PI Staining & Flow Cytometry) Q2->Assay2 Result2_Yes Yes: Apoptosis Confirmed Assay2->Result2_Yes Analyze Data Hypothesis Hypothesis Generation: - Tubulin Destabilization (G2/M arrest) - DNA Damage (S or G2/M arrest) - Kinase Inhibition Result2_Yes->Hypothesis

Caption: Decision workflow for elucidating the mechanism of action (MoA).

Protocol: Cell Cycle Analysis via Flow Cytometry

  • Treatment: Treat cells with the compound at 1x and 5x its IC₅₀ for 24 hours.

  • Harvesting: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20 °C.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide (PI).

  • Analysis: Analyze the DNA content using a flow cytometer. An accumulation of cells in the G2/M phase, for example, is a classic indicator of microtubule-targeting agents.[4]

Target Identification and Validation

Based on the MoA screening, a hypothesis can be formed about the compound's molecular target. For instance, many indole derivatives function as kinase inhibitors.[5]

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Drug1 Indole Derivative (Potential Target) Drug1->PI3K Drug2 Indole Derivative (Potential Target) Drug2->Akt

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a common target for indole derivatives.

Protocol Outline: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Reaction Setup: In a multi-well plate, combine the recombinant kinase, the kinase-specific substrate, ATP, and varying concentrations of the indole test compound.

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase/luciferin reaction to produce light.

  • Measurement: Measure the luminescence. The light signal is directly proportional to the amount of ADP formed and thus correlates with kinase activity. A potent inhibitor will result in a low luminescence signal.

Summary and Future Directions

The this compound scaffold represents a highly promising starting point for the discovery of novel anticancer agents. Its strategic design facilitates the rapid generation of diverse chemical libraries, while the inherent biological relevance of the indole nucleus provides a strong foundation for identifying potent and selective compounds. The protocols outlined in this guide provide a clear, validated, and logical pathway from initial synthesis to preliminary mechanism of action studies. Future work should focus on expanding the diversity of the synthesized library, performing broader screening against comprehensive cancer cell line panels (e.g., NCI-60), and advancing the most promising hits into ADME/Tox profiling and subsequent in vivo efficacy studies in relevant animal models.

References

Application Notes & Protocols: 4-Bromo-7-methoxy-1H-indole as a Strategic Precursor in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of a Functionalized Indole Scaffold

The indole nucleus is a privileged scaffold, forming the core of countless biologically active natural products and pharmaceuticals.[1] However, the synthesis of complex, highly substituted indole-containing molecules requires building blocks that offer precise control over regioselectivity and reactivity. 4-bromo-7-methoxy-1H-indole has emerged as a preeminent precursor in this field, valued for its unique electronic and steric properties.[2] The electron-donating methoxy group at the C7 position activates the indole ring, while the strategically placed bromine atom at C4 serves as a versatile handle for sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[1][3][4]

This guide provides an in-depth exploration of this compound, detailing its synthesis, properties, and application in the total synthesis of complex natural products. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to empower researchers in drug discovery and chemical biology.

Part 1: Synthesis of the Precursor: this compound

The construction of the this compound scaffold is a critical first step. One of the most effective methods is the Bartoli indole synthesis, which utilizes the reaction of a nitroarene with a vinyl Grignard reagent. The protocol described below is adapted from established literature procedures.[5]

Causality of the Synthetic Route

The chosen pathway begins with 4-bromo-2-nitroanisole. The reaction with vinylmagnesium bromide proceeds via a[1][1]-sigmatropic rearrangement after the initial nucleophilic addition. The nitro group is essential for this transformation and is subsequently eliminated to form the indole's pyrrole ring. Maintaining cryogenic temperatures (-60°C to -40°C) is critical to control the reactivity of the Grignard reagent and prevent undesired side reactions, ensuring a manageable reaction profile.[5]

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start: 4-bromo-2-nitroanisole in THF Addition Slow addition at -60°C Start->Addition 1. Cool solution Grignard Vinylmagnesium bromide (1M in THF) Grignard->Addition 2. Add dropwise Stirring Stirring for 2h, warming to -40°C Addition->Stirring Quench Quench with sat. NH4Cl Stirring->Quench 3. Reaction complete Extract Extract with Et2O Quench->Extract Dry Dry (MgSO4) & Concentrate Extract->Dry Purify Purify via Flash Chromatography Dry->Purify End Product: this compound Purify->End

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Reaction: Synthesis of this compound

ReagentM.W. ( g/mol )AmountMoles (mmol)
4-bromo-2-nitroanisole232.027.89 g33.3
Vinylmagnesium bromide (1 M in THF)-100 mL100
Tetrahydrofuran (THF), anhydrous72.11300 mL-
Saturated aq. NH₄Cl-100 mL-
Diethyl ether (Et₂O)74.12200 mL-
Magnesium sulfate (MgSO₄), anhydrous120.37As needed-

Procedure:

  • Preparation: To a flame-dried 1 L three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-bromo-2-nitroanisole (7.89 g, 33.3 mmol) and anhydrous tetrahydrofuran (300 mL).

  • Cooling: Cool the resulting solution to -60°C using an acetone/dry ice bath.

  • Grignard Addition: Slowly add vinylmagnesium bromide (100 mL of a 1 M solution in THF, 100 mmol) dropwise via a syringe pump over 1 hour. Crucial: Maintain the internal reaction temperature below -40°C throughout the addition.

  • Reaction: Upon completion of the addition, allow the reaction mixture to stir while the bath temperature gradually rises to -40°C over 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated ammonium chloride solution (100 mL).

  • Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous phase with diethyl ether (2 x 100 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (Silica gel, gradient elution with hexane/ethyl acetate) to yield this compound as a solid.[5]

Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. The typical yield for this reaction is modest but provides high-quality material for subsequent steps.

Physicochemical and Spectroscopic Data
PropertyValue
Chemical Formula C₉H₈BrNO
Molecular Weight 226.07 g/mol
Monoisotopic Mass 224.979 g/mol [6]
CAS Number 436091-59-7[5]
Appearance Off-white to yellow solid
Predicted ¹H NMR (CDCl₃, 400 MHz) δ 8.1 (br s, 1H, NH), 7.2-7.1 (m, 2H, Ar-H), 6.9 (d, 1H, Ar-H), 6.6 (t, 1H, Ar-H), 3.9 (s, 3H, OCH₃)
Predicted ¹³C NMR (CDCl₃, 100 MHz) δ 145.0, 130.0, 128.5, 125.0, 115.0, 105.0, 102.0, 100.0, 56.0 (OCH₃)

Part 2: Application in the Synthesis of Indolocarbazole Alkaloids

This compound is a cornerstone for the synthesis of indolocarbazole alkaloids, a class of natural products renowned for their potent biological activities, including anti-cancer and neuroprotective effects. A prominent example is the synthesis of Arcyriaflavin A , which relies on the strategic construction of a bi-indole framework.

Core Strategy: Palladium-Catalyzed Suzuki-Miyaura Coupling

The power of this compound lies in its C4-bromo substituent, which is primed for palladium-catalyzed cross-coupling reactions.[4][7] The Suzuki-Miyaura coupling is particularly effective for this purpose, allowing for the formation of a C-C bond between the indole C4 position and another aromatic system, typically an indole-boronic acid or ester derivative. This reaction is the linchpin in assembling the complex carbazole core.

Catalytic Cycle Diagram

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R1-Br (Bromoindole) PdII_Complex R1-Pd(II)L2-Br OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Biaryl R1-Pd(II)L2-R2 Transmetal->PdII_Biaryl Boronic R2-B(OR)2 Boronic->Transmetal Base Base (e.g., Cs2CO3) Base->Transmetal RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product R1-R2 (Coupled Product) RedElim->Product

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

Reaction: Synthesis of a 4-Aryl-7-methoxy-1H-indole Intermediate

ReagentM.W. ( g/mol )AmountMoles (mmol)
This compound226.07226 mg1.0
Indole-5-boronic acid pinacol ester~245.10306 mg1.25
Pd(PPh₃)₄1155.5658 mg0.05
Cesium Carbonate (Cs₂CO₃)325.82652 mg2.0
1,4-Dioxane88.118 mL-
Water18.022 mL-

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (226 mg, 1.0 mmol), indole-5-boronic acid pinacol ester (306 mg, 1.25 mmol), and cesium carbonate (652 mg, 2.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Solvent Addition: Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heating: Heat the reaction mixture to 90-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to afford the desired bi-indole product.

Trustworthiness Check: The success of this reaction is highly dependent on the quality of the palladium catalyst and the rigorous exclusion of oxygen.[7] Using degassed solvents and maintaining a positive pressure of inert gas are critical for achieving high yields and preventing catalyst decomposition. The final product must be fully characterized by NMR and MS to confirm the structure before proceeding to subsequent steps in the total synthesis of a natural product like arcyriaflavin A.[8]

Conclusion

This compound is more than a simple chemical intermediate; it is a testament to the power of strategic functionalization in modern organic synthesis.[2] Its carefully positioned bromo and methoxy groups provide chemists with a powerful toolset to construct the intricate architectures of bioactive natural products. The protocols and principles outlined in this guide demonstrate its utility, particularly through robust palladium-catalyzed coupling strategies, paving the way for advancements in medicinal chemistry and drug development.

References

Application Notes and Protocols: C-N Bond Formation Using Substituted Bromoindoles

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Consequently, the development of robust and versatile methods for the functionalization of the indole core is of paramount importance. Among these transformations, the formation of a carbon-nitrogen (C-N) bond at various positions of the indole ring, particularly through the coupling of substituted bromoindoles with nitrogen nucleophiles, has emerged as a powerful strategy for the synthesis of novel bioactive molecules.[1][4] This guide provides an in-depth overview of key methodologies for C-N bond formation using substituted bromoindoles, complete with detailed experimental protocols and insights into the underlying reaction mechanisms.

The direct arylation of amines with bromoindoles offers a convergent and efficient route to N-arylindoles and related structures, which are prevalent in numerous drug candidates.[1] Traditional methods for C-N bond formation often required harsh reaction conditions, limiting their substrate scope and functional group tolerance.[5][6] The advent of transition metal-catalyzed cross-coupling reactions has revolutionized this field, providing milder and more general pathways for the construction of C-N bonds.[6][7] This document will focus on three prominent palladium- and copper-catalyzed methods: the Buchwald-Hartwig amination, the Ullmann condensation, and the Chan-Lam coupling. Additionally, it will touch upon emerging techniques such as photoredox catalysis.

I. Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[6][8] This palladium-catalyzed cross-coupling reaction of amines with aryl halides, including bromoindoles, has proven to be exceptionally versatile and reliable.[6][8][9]

A. Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the bromoindole, forming a Pd(II)-indolyl-bromide complex.

  • Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the palladium center, typically displacing a ligand.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted indole product is formed via reductive elimination, regenerating the Pd(0) catalyst.[8][10]

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as Xantphos, are often employed to facilitate both the oxidative addition and reductive elimination steps.[10][11][12]

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Bromoindole pd2_complex Br-Pd(II)L_n-Indole oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination Amine pd2_amine_complex [R2NH-Pd(II)L_n-Indole]Br amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex R2N-Pd(II)L_n-Indole deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product N-Substituted Indole reductive_elimination->product

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

B. Experimental Protocol: General Procedure for the Amination of Bromoindoles

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted bromoindole (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.05 mmol, 5 mol%)

  • Xantphos (0.10 mmol, 10 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 mmol)

  • Anhydrous dioxane (2 mL)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube or microwave vial under an inert atmosphere, add the substituted bromoindole, amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Add anhydrous dioxane via syringe.

  • Seal the tube/vial and heat the reaction mixture at 100 °C with vigorous stirring.[11][12]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filter cake with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

C. Data Summary
Catalyst SystemBaseSolventTemperature (°C)Reaction TimeTypical YieldsReference
Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane10012-24 h70-95%[11],[12]
Pd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂O140 (MW)15 minGood to Excellent[13]
Pd(OAc)₂ / PtBu₃K₂CO₃Toluene10012 h60-90%[7]

Note: Microwave irradiation can significantly reduce reaction times.[13][14][15][16]

II. Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation, typically employing copper catalysts.[17] While historically requiring harsh conditions, modern modifications have made it a more versatile and milder procedure.[5][18]

A. Mechanistic Considerations

The precise mechanism of the Ullmann reaction is still debated but is thought to proceed through an oxidative addition-reductive elimination pathway involving Cu(I) and Cu(III) intermediates, or via a nucleophilic aromatic substitution mechanism.[17] The use of ligands, such as diamines, can significantly accelerate the reaction and allow for milder conditions.[19]

B. Experimental Protocol: Ligand-Free Ullmann-Type Coupling

This protocol is adapted for microwave-assisted synthesis.

Materials:

  • Substituted bromoindole (1.0 mmol)

  • Amine (1.2 mmol)

  • Copper(I) oxide (Cu₂O) (0.1 mmol, 10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Ethanol (3 mL)

  • Microwave vial

Procedure:

  • In a microwave vial, combine the substituted bromoindole, amine, Cu₂O, and K₃PO₄.[1]

  • Add ethanol and seal the vial.

  • Heat the mixture in a microwave reactor to the desired temperature (e.g., 120-150 °C) for the optimized time (e.g., 30-60 minutes).[1]

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

C. Data Summary
Copper SourceLigandBaseSolventTemperature (°C)Typical YieldsReference
Cu₂ONoneK₃PO₄Ethanol120-150 (MW)Good[1]
CuIN,N'-dimethylethylenediamineK₂CO₃Dioxane130High[19]
CuIL-prolineK₂CO₃DMSO40-90Good to Excellent[18]

III. Copper-Catalyzed Chan-Lam Coupling

The Chan-Lam coupling is a powerful method for forming C-N bonds between arylboronic acids and amines, catalyzed by copper complexes.[20][21] This reaction is notable for its mild conditions, often proceeding at room temperature and open to the air.[20][21][22] While the primary application involves arylboronic acids, this methodology can be conceptually extended to the use of bromoindoles through in situ borylation or related strategies.

A. Mechanistic Overview

The Chan-Lam coupling is believed to proceed through a Cu(II)/Cu(III) catalytic cycle. The key steps involve:

  • Transmetalation: The arylboronic acid transmetalates with a Cu(II) salt.

  • Coordination: The amine coordinates to the copper center.

  • Reductive Elimination: A Cu(III) intermediate undergoes reductive elimination to form the C-N bond and a Cu(I) species.

  • Reoxidation: The Cu(I) is reoxidized to Cu(II) by an oxidant, often oxygen from the air, to complete the cycle.[20][21][23]

Chan_Lam_Catalytic_Cycle cu2 Cu(II) transmetalation Transmetalation (ArB(OH)2) cu2->transmetalation cu2_aryl Ar-Cu(II) transmetalation->cu2_aryl amine_coordination Amine Coordination cu2_aryl->amine_coordination R2NH cu2_aryl_amine [Ar-Cu(II)-NHR2] amine_coordination->cu2_aryl_amine oxidation Oxidation cu2_aryl_amine->oxidation cu3_intermediate [Ar-Cu(III)-NR2] oxidation->cu3_intermediate reductive_elimination Reductive Elimination cu3_intermediate->reductive_elimination product Ar-NR2 reductive_elimination->product cu1 Cu(I) reductive_elimination->cu1 reoxidation Reoxidation (O2) cu1->reoxidation reoxidation->cu2

Caption: Proposed Catalytic Cycle for the Chan-Lam Coupling.

B. Experimental Protocol: Coupling of (7-Bromo-1H-indol-2-yl)boronic acid with an Amine

This protocol is based on established procedures for similar substrates.[20]

Materials:

  • (7-Bromo-1H-indol-2-yl)boronic acid (1.0 mmol)

  • Amine (1.2 mmol)

  • Copper(II) acetate (Cu(OAc)₂) (0.2 mmol, 20 mol%)

  • Pyridine (2.0 mmol)

  • Dichloromethane (DCM) (5 mL)

  • Molecular sieves (4 Å)

Procedure:

  • To a round-bottom flask, add (7-Bromo-1H-indol-2-yl)boronic acid, the amine, Cu(OAc)₂, and molecular sieves.

  • Add DCM and pyridine.

  • Stir the reaction mixture at room temperature, open to the air, for 24-72 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, filter the reaction mixture through Celite, washing with DCM.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography.

C. Data Summary
Copper SourceBaseSolventTemperatureOxidantTypical YieldsReference
Cu(OAc)₂PyridineDCMRoom Temp.Air60-93%[20],[21]
Cu(OAc)₂Et₃NDCMRoom Temp.AirModerate to Good[22]

IV. Emerging Methods: Photoredox Catalysis

Visible-light photoredox catalysis has recently emerged as a powerful and sustainable tool for organic synthesis.[2] These methods often proceed under mild conditions and can enable unique bond formations. For C-N bond formation involving indoles, photoredox catalysis can facilitate the generation of nitrogen-centered radicals that can then engage in coupling reactions.[24][25]

One approach involves the visible-light-mediated oxidative C-N bond formation and aromatization cascade of styryl anilines to form N-arylindoles.[24] While not directly starting from a bromoindole, this highlights the potential of photoredox catalysis in this area. The reaction is typically initiated by a photoexcited ruthenium or iridium catalyst that oxidizes the amine to a nitrogen radical cation, which then undergoes an intramolecular cyclization.[24][26]

V. Conclusion

The formation of C-N bonds using substituted bromoindoles is a critical transformation in the synthesis of medicinally relevant compounds. The Buchwald-Hartwig amination, Ullmann condensation, and Chan-Lam coupling represent robust and widely applicable methods to achieve this goal. Each method offers distinct advantages in terms of catalyst, reaction conditions, and substrate scope. The choice of a particular method will depend on the specific bromoindole and amine coupling partners, as well as the desired functional group tolerance. The continued development of these and emerging methodologies, such as photoredox catalysis, will undoubtedly expand the synthetic chemist's toolbox for the construction of novel and complex indole-containing molecules.

VI. References

  • Recent Progress Concerning the N-Arylation of Indoles. National Institutes of Health. --INVALID-LINK--

  • Ready synthesis of free N-H 2-arylindoles via the copper-catalyzed amination of 2-bromo-arylacetylenes with aqueous ammonia and sequential intramolecular cyclization. PubMed. --INVALID-LINK--

  • Application Notes and Protocols: Chan-Lam Coupling with (7-Bromo-1H-indol-2-yl)boronic acid. Benchchem. --INVALID-LINK--

  • Palladium-Catalyzed Amination and Amidation of... Russian Journal of Organic Chemistry. --INVALID-LINK--

  • Atroposelective Synthesis of N-Arylindoles via Enantioselective N–H Bond Insertion. American Chemical Society. --INVALID-LINK--

  • Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. National Institutes of Health. --INVALID-LINK--

  • Visible-light-induced indole synthesis via intramolecular C–N bond formation: desulfonylative C(sp2)–H functionalization. PubMed Central. --INVALID-LINK--

  • Overview of methodologies for the C−N bond formation between indole derivatives and azoles. ResearchGate. --INVALID-LINK--

  • Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group. ResearchGate. --INVALID-LINK--

  • Recent advances in the synthesis of indoles from alkynes and nitrogen sources. Royal Society of Chemistry. --INVALID-LINK--

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. --INVALID-LINK--

  • Chan–Lam coupling. Wikipedia. --INVALID-LINK--

  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers. --INVALID-LINK--

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. --INVALID-LINK--

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. --INVALID-LINK--

  • Chan-Lam Coupling: Mechanism & Examples. NROChemistry. --INVALID-LINK--

  • Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. Organic Chemistry Portal. --INVALID-LINK--

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PubMed Central. --INVALID-LINK--

  • Ullmann coupling of indole derivatives. ResearchGate. --INVALID-LINK--

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. --INVALID-LINK--

  • A Sequential Metal-Catalyzed C-N Bond Formation in the Synthesis of 2-Amido-Indoles. Thieme. --INVALID-LINK--

  • (PDF) Copper‐Catalyzed Indole Synthesis. ResearchGate. --INVALID-LINK--

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ACS Publications. --INVALID-LINK--

  • Chan-Lam Coupling. Organic Chemistry Portal. --INVALID-LINK--

  • The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society. --INVALID-LINK--

  • Atroposelective Synthesis of N-Arylindoles via Enantioselective N-H Bond Insertion. PubMed. --INVALID-LINK--

  • Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. PubMed. --INVALID-LINK--

  • Indoles synthesized from amines via copper catalysis. PubMed. --INVALID-LINK--

  • Buchwald–Hartwig amination. Wikipedia. --INVALID-LINK--

  • Visible Light Mediated Oxidative C-N Bond Formation/Aromatization Cascade: A New Photocatalytic Entry to N-Arylindoles. National Institutes of Health. --INVALID-LINK--

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. --INVALID-LINK--

  • Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. PubMed. --INVALID-LINK--

  • Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. ResearchGate. --INVALID-LINK--

  • Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. National Institutes of Health. --INVALID-LINK--

  • Chan-Lam Coupling. YouTube. --INVALID-LINK--

  • Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature. TCI AMERICA. --INVALID-LINK--

  • MICROWAVE ASSISTED SYNTHESIS AND EVALUATION OF INDOLE DERIVATIVES. ijrpr. --INVALID-LINK--

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. --INVALID-LINK--

  • Ullmann reaction. Wikipedia. --INVALID-LINK--

  • Synthesis Of Bromoindole And Its Derivatives Catalyzed By Copper. Globe Thesis. --INVALID-LINK--

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. --INVALID-LINK--

  • Microwave-assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene-Alkene Coupling. National Institutes of Health. --INVALID-LINK--

  • C-N Bond forming reactions in the synthesis of substituted 2-aminoimidazole derivatives. Semantic Scholar. --INVALID-LINK--

  • Mechanistic Analysis of Metallaphotoredox C−N Coupling: Photocatalysis Initiates and Perpetuates Ni(I)/Ni. Macmillan Group - Princeton University. --INVALID-LINK--

  • Copper-Catalyzed Amination of Base-Sensitive Aryl Bromides. ChemistryViews. --INVALID-LINK--

  • Recent Developments in Photo‐Catalyzed/Promoted Synthesis of Indoles and Their Functionalization: Reactions and Mechanisms. ResearchGate. --INVALID-LINK--

References

Application Note: Palladium-Catalyzed Functionalization of the Indole C4 Position

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Challenge and Opportunity of the Indole C4 Position

The indole scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] While synthetic methodologies for functionalizing the electron-rich pyrrole ring (C2 and C3 positions) are well-established, achieving selective C-H functionalization on the benzene core (C4-C7) remains a significant synthetic challenge.[3][4] The C4 position, in particular, is sterically hindered and electronically deactivated, making it less accessible to traditional electrophilic substitution.

Direct C-H activation has emerged as a powerful and atom-economical strategy to overcome these limitations.[5] Among the available methods, palladium catalysis offers unparalleled versatility and functional group tolerance, enabling the precise installation of aryl, alkenyl, alkynyl, and other valuable moieties at the elusive C4 position.[6][7] This guide provides an in-depth overview of the strategies, mechanisms, and protocols governing this transformative methodology, designed for researchers aiming to incorporate C4-functionalized indoles into their discovery programs.

Strategic Approaches to C4-Selectivity

Achieving regioselectivity in indole C-H activation hinges on overcoming the innate reactivity preferences of the heterocyclic system. Palladium catalysis accomplishes this primarily through the strategic use of directing groups (DGs), which position the catalyst in close proximity to the target C4-H bond.

Covalently-Bound Directing Groups

The most common strategy involves the installation of a coordinating group, typically at the C3 position. This group chelates to the palladium center, facilitating the formation of a six-membered palladacycle intermediate via C-H activation at the C4 position. This is a classic example of a chelation-assisted mechanism.

  • Causality: The formation of a thermodynamically stable five- or six-membered metallacycle is the driving force for C-H activation. A directing group at C3 selectively forms a more stable six-membered palladacycle with the C4-H bond compared to a strained four-membered ring with the C2-H bond, thus ensuring C4 selectivity.[8][9]

Common directing groups installed at the C3 position include formyl, acetyl, pivaloyl, and benzoyl groups.[3][10][11][12]

G cluster_0 Directing Group Strategy for C4 Selectivity Indole Indole Substrate DG Directing Group (e.g., C3-Formyl) Indole->DG Contains C4_H C4-H Bond Indole->C4_H Target Pd_cat Pd(II) Catalyst DG->Pd_cat 1. Chelation Pd_cat->C4_H 2. C-H Activation Palladacycle Six-Membered Palladacycle Intermediate Pd_cat->Palladacycle Forms C4_H->Palladacycle Functionalized_Indole C4-Functionalized Indole Palladacycle->Functionalized_Indole 3. Coupling & Reductive Elimination

Caption: Chelation of a C3-directing group to palladium favors C4-H activation.

Transient Directing Groups (TDGs)

A more elegant and step-economical approach utilizes transient directing groups. In this strategy, the directing group is formed in situ from the indole substrate and a sacrificial molecule, guides the catalysis, and is cleaved during workup, all in a single pot.[13][14]

  • Expertise & Experience: This method is particularly powerful as it avoids separate protection/deprotection steps. For instance, an indole-3-carboxaldehyde can react reversibly with an amino acid like glycine or alanine.[8][15][16][17][18] The resulting imine and the amino acid's carboxylate group form a bidentate ligand that directs palladium to the C4 position. The imine is then hydrolyzed back to the aldehyde upon completion of the reaction. This strategy significantly improves the overall efficiency of the synthetic sequence.

Core C4-Functionalization Protocols & Mechanistic Overview

The palladium-catalyzed C-H activation at C4 enables a wide array of bond formations. Below are the most pivotal transformations.

C4-Arylation

The introduction of an aryl group at the C4 position is crucial for modifying the steric and electronic properties of drug candidates. This is typically achieved by coupling with aryl iodides or bromides.

General Reaction Scheme: (Self-generated image, not from a search result)

Mechanistic Insight: The catalytic cycle is generally understood to proceed through a Pd(II)/Pd(IV) or a Pd(I)/Pd(II) pathway. The choice of acid additive can sometimes tune the operative mechanism.[10][19] In a common Pd(II) cycle, after the initial C4-H palladation, the aryl halide undergoes oxidative addition to the palladacycle to form a Pd(IV) intermediate. Subsequent reductive elimination forges the C4-aryl bond and regenerates a Pd(II) species, which re-enters the catalytic cycle.

G center Pd(II) Catalyst A Indole-DG Complex center->A Coordination B C4-Palladacycle (C-H Activation) A->B C-H Activation (-HX) C Pd(IV) Intermediate D C4-Arylated Indole (Product) C->D Reductive Elimination B->C Oxidative Addition (+ Ar-I) D->center Releases Pd(II) & DG can dissociate

Caption: General catalytic cycle for Pd(II)-catalyzed C4-arylation.

C4-Alkynylation

C4-alkynylated indoles are valuable precursors in organic synthesis and are found in various bioactive molecules.[9] This transformation is often achieved using a transient directing group strategy with haloalkynes as the coupling partner.[8][15][16][18]

Trustworthiness: The reliability of the TDG approach for alkynylation is high, as the bidentate chelation strongly favors the formation of the[4][17]-bicyclic palladium intermediate required for C4 activation over the alternative[17][17]-bicyclic intermediate for C2 activation.[8][9] DFT calculations and the isolation of palladacycle intermediates have provided strong evidence for this regioselectivity.[16][18]

C4-Alkenylation & Other Functionalizations

The methodology has been extended to include C4-alkenylation using partners like acrylates and allyl alcohols.[20] Furthermore, variations of the catalytic system allow for C4-halogenation, acylation, and sulfonylation, demonstrating the broad utility of this palladium-catalyzed platform.[13][14][17][21]

Experimental Protocols and Data

The following protocols are representative examples derived from leading literature reports. Researchers should perform their own optimization based on their specific substrates.

Protocol 1: TDG-Assisted C4-Arylation of Indole-3-carboxaldehyde

This protocol is adapted from the work of Maiti and co-workers, demonstrating a robust method using an inexpensive transient directing group.

Reaction Scheme: (Self-generated image, not from a search result)

Materials and Reagents:

ReagentM.W.Amount (mmol)Equivalents
Indole-3-carboxaldehyde145.160.21.0
Aryl Iodide-0.42.0
Pd(OAc)₂224.50.020.1 (10 mol%)
Glycine (TDG)75.070.080.4
Ag₂CO₃ (Oxidant)275.750.42.0
K₂CO₃ (Base)138.210.42.0
Toluene (Solvent)-2.0 mL-

Step-by-Step Procedure:

  • To a flame-dried 10 mL screw-cap vial equipped with a magnetic stir bar, add indole-3-carboxaldehyde (0.2 mmol, 1.0 equiv.), aryl iodide (0.4 mmol, 2.0 equiv.), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), glycine (6.0 mg, 0.08 mmol, 0.4 equiv.), Ag₂CO₃ (110 mg, 0.4 mmol, 2.0 equiv.), and K₂CO₃ (55 mg, 0.4 mmol, 2.0 equiv.).

  • Evacuate and backfill the vial with an inert atmosphere (N₂ or Ar) three times.

  • Add anhydrous toluene (2.0 mL) via syringe.

  • Seal the vial tightly with a Teflon-lined cap.

  • Place the vial in a preheated oil bath or heating block at 110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 5 mL).

  • Concentrate the filtrate under reduced pressure.

  • The crude residue is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure C4-arylated product.

Protocol 2: TDG-Assisted C4-Alkynylation of Indole-3-carboxaldehyde

This protocol is based on the findings of Zhang, Zhao, and co-workers, showcasing a highly selective alkynylation.[8][15][16][18]

Reaction Scheme: (Self-generated image, not from a search result)

Materials and Reagents:

ReagentM.W.Amount (mmol)Equivalents
3-Formylindole145.160.21.0
Bromoalkyne-0.31.5
Pd(OAc)₂224.50.020.1 (10 mol%)
Alanine (TDG)89.090.080.4
AgTFA (Oxidant)220.880.42.0
TFA (Additive)114.020.42.0
HFIP (Solvent)-1.0 mL-

Step-by-Step Procedure:

  • In an oven-dried vial, combine 3-formylindole (0.2 mmol, 1.0 equiv.), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), alanine (7.1 mg, 0.08 mmol, 0.4 equiv.), and AgTFA (88 mg, 0.4 mmol, 2.0 equiv.).

  • Add a magnetic stir bar, and then add the bromoalkyne (0.3 mmol, 1.5 equiv.).

  • Add hexafluoroisopropanol (HFIP, 1.0 mL) followed by trifluoroacetic acid (TFA, 30 µL, 0.4 mmol, 2.0 equiv.).

  • Seal the vial and place it in a preheated block at 80 °C.

  • Stir for 24 hours.

  • After cooling, dilute the reaction with dichloromethane (DCM) and filter through Celite®.

  • Wash the filtrate with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography on silica gel to yield the desired C4-alkynylated indole.

Summary of Representative C4-Functionalizations
ReactionDirecting Group StrategyCoupling PartnerCatalyst SystemOxidantTypical YieldReference
Arylation C3-Formyl + Glycine (TDG)Aryl IodidePd(OAc)₂Ag₂CO₃60-85%
Arylation C3-Benzoyl (Weak Chelation)Arene (CDC)Pd(OAc)₂Ag₂CO₃55-90%[12]
Alkynylation C3-Formyl + Alanine (TDG)BromoalkynePd(OAc)₂AgTFA65-95%[15][16][18]
Halogenation C3-Formyl + Glycine (TDG)CuX₂ (X=Cl, Br)Pd(OAc)₂NFSI50-80%[17]
Alkenylation C3-TrifluoroacetylOlefinPd(OAc)₂AgOAc45-75%[22]

Yields are representative and highly substrate-dependent.

Conclusion and Future Outlook

Palladium-catalyzed C-H functionalization has fundamentally changed the accessibility of C4-substituted indoles. The development of robust directing group strategies, especially using transient directing groups, has streamlined the synthesis of these valuable compounds, making them readily available for applications in drug discovery and materials science.

Future research will likely focus on expanding the reaction scope to more complex and sensitive substrates, developing more sustainable catalytic systems with non-precious metals, and designing novel directing groups that can be removed under even milder conditions or offer orthogonal reactivity. The continued innovation in this field promises to further empower chemists to design and construct the next generation of indole-based functional molecules.

References

Synthesis of 4-Aryl-7-Methoxyindoles via Palladium-Catalyzed Cross-Coupling: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials. The targeted synthesis of specifically substituted indoles is therefore of paramount importance in the field of drug discovery and development. Among these, 4-aryl-7-methoxyindoles represent a key structural class with significant potential for biological activity. The introduction of an aryl group at the C4 position of the indole nucleus, particularly in concert with a methoxy group at the C7 position, can profoundly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 4-aryl-7-methoxyindoles, with a primary focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. We will delve into the strategic considerations for achieving regioselective C4-arylation, provide detailed, field-proven protocols, and discuss the underlying mechanistic principles that govern these transformations.

Strategic Approach: The Power of Pre-functionalization

Direct C-H arylation of the indole core at the C4 position is a challenging endeavor due to the inherent reactivity of other positions, namely C3 and C2. To overcome this hurdle, a pre-functionalization strategy is the most reliable and widely adopted approach. This involves the synthesis of a 4-halo-7-methoxyindole intermediate, which then serves as a versatile handle for the introduction of the desired aryl moiety via palladium-catalyzed cross-coupling. The 4-bromo-7-methoxy-1H-indole is a particularly useful and accessible precursor for this purpose.[1]

Experimental Protocols

Part 1: Synthesis of the Key Intermediate: this compound

The synthesis of the crucial this compound starting material can be achieved from commercially available 4-bromo-2-nitroanisole. The following protocol is adapted from established literature procedures.[1]

Reaction Scheme:

Synthesis_of_4_Bromo_7_methoxy_1H_indole reactant1 4-Bromo-2-nitroanisole intermediate Intermediate reactant1->intermediate 1. THF, -60 °C to -40 °C reactant2 Vinylmagnesium bromide (1M in THF) product This compound intermediate->product 2. Sat. NH4Cl (aq)

Caption: Synthesis of this compound.

Materials:

  • 4-Bromo-2-nitroanisole

  • Vinylmagnesium bromide (1 M solution in Tetrahydrofuran (THF))

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-bromo-2-nitroanisole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to -60 °C.

  • Slowly add vinylmagnesium bromide (1 M solution in THF, ~2.5 eq) dropwise, ensuring the internal temperature does not exceed -40 °C.

  • Stir the reaction mixture at -40 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Expert Insight: The low temperature is critical to control the reactivity of the Grignard reagent and prevent side reactions. The slow addition of the vinylmagnesium bromide is essential for maintaining this temperature control.

Part 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-7-methoxyindoles

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds and is particularly well-suited for the arylation of heteroaryl halides.[2][3][4] The general mechanism involves a catalytic cycle with a palladium(0) species.[2]

General Reaction Scheme:

Suzuki_Miyaura_Coupling reactant1 This compound product 4-Aryl-7-methoxy-1H-indole reactant1->product Pd Catalyst Base, Solvent Heat reactant2 Arylboronic acid (Ar-B(OH)₂) reactant2->product

Caption: General scheme for the Suzuki-Miyaura coupling.

Catalytic Cycle:

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar'-X pd2_complex Ar'-Pd(II)L₂(X) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar'-Pd(II)L₂(Ar) transmetalation->pd2_aryl_complex boronate [ArB(OH)₃]⁻ boronate->transmetalation reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar-Ar' reductive_elimination->product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Recommended Protocol:

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the ligand, base, and solvent may be necessary for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-7-methoxyindole.

Data Presentation: Key Reaction Parameters

The success of the Suzuki-Miyaura coupling is highly dependent on the judicious choice of reaction parameters. The following table summarizes typical conditions and provides insights for optimization.

ParameterRecommended ConditionsRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligandPd(PPh₃)₄ is a versatile and commonly used catalyst. For more challenging couplings, catalysts with more sophisticated ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can be more effective. The choice of ligand can influence the rate of oxidative addition and reductive elimination.
Ligand Triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos, XPhos)For electron-rich or sterically hindered substrates, bulky and electron-rich phosphine ligands developed by Buchwald and others can significantly improve reaction efficiency by promoting the reductive elimination step.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[2] The strength of the base can influence the reaction rate and should be chosen based on the stability of the substrates. K₃PO₄ and Cs₂CO₃ are generally stronger and can be more effective for less reactive substrates.
Solvent 1,4-Dioxane/H₂O, Toluene, DMF, AcetonitrileA mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base. The choice of solvent can affect the solubility of the reagents and the stability of the catalyst. Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.
Temperature 80 - 110 °CThe reaction temperature is a critical parameter to provide sufficient energy for the catalytic cycle to proceed efficiently. The optimal temperature will depend on the reactivity of the specific coupling partners and the stability of the catalyst.

Conclusion

The synthesis of 4-aryl-7-methoxyindoles is a strategically important endeavor in medicinal chemistry and materials science. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, utilizing a pre-functionalized this compound intermediate, provides a reliable and high-yielding pathway to these valuable compounds. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully synthesize a diverse range of 4-aryl-7-methoxyindole derivatives. Careful consideration of the catalyst, ligand, base, and solvent system is paramount for achieving optimal results.

References

Application Notes and Protocols for the N-alkylation of 4-Bromo-7-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

N-alkylated indoles are a cornerstone of many biologically active molecules and pharmaceuticals. The substituent on the indole nitrogen plays a pivotal role in modulating the pharmacological profile of these compounds. The specific substrate, 4-bromo-7-methoxy-1H-indole, presents a unique synthetic challenge due to the presence of both an electron-donating methoxy group and an electron-withdrawing bromine atom, which can influence the nucleophilicity of the indole nitrogen and the potential for side reactions. This document provides a comprehensive guide to the N-alkylation of this substrate, detailing the underlying chemical principles, a robust experimental protocol, and troubleshooting strategies.

Scientific Principles and Mechanistic Insights

The N-alkylation of indoles typically proceeds via an SN2 mechanism. The reaction is initiated by the deprotonation of the indole N-H with a suitable base to form a highly nucleophilic indolate anion.[1] This anion then attacks the electrophilic carbon of an alkylating agent, displacing a leaving group to form the N-alkylated product.

Several factors can influence the outcome of this reaction, including the choice of base, solvent, and the nature of the alkylating agent.[2][3] For a substrate like this compound, the electron-donating methoxy group at the 7-position increases the electron density of the indole ring, potentially enhancing the nucleophilicity of the nitrogen. However, steric hindrance from the adjacent methoxy group could impede the approach of bulky alkylating agents. The bromine at the 4-position is an electron-withdrawing group which can decrease the nucleophilicity of the indole nitrogen, making deprotonation and subsequent alkylation more challenging.[2][3]

A common challenge in indole alkylation is the competition between N-alkylation and C3-alkylation, as the C3 position is often the most nucleophilic site in the indole ring.[4] However, for many standard alkylation conditions, N-alkylation is thermodynamically favored.[3] The choice of reaction conditions can be optimized to favor the desired N-alkylated product.

Experimental Protocol: N-alkylation of this compound

This protocol outlines a general and reliable method for the N-alkylation of this compound using an alkyl halide as the alkylating agent and sodium hydride as the base in an anhydrous polar aprotic solvent.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥97%Commercially Available
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially AvailableHighly reactive, handle with care under inert atmosphere.
Anhydrous Dimethylformamide (DMF)≥99.8%Commercially AvailablePolar aprotic solvent, ensures solubility of the indolate salt.[2]
Alkyl Halide (e.g., Iodomethane, Bromoethane, Benzyl Bromide)≥98%Commercially AvailableThe choice of alkylating agent will determine the N-substituent.
Saturated aqueous Ammonium Chloride (NH₄Cl) solutionReagent GradeIn-house preparationUsed for quenching the reaction.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Brine (Saturated aqueous NaCl solution)Reagent GradeIn-house preparationFor washing the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)AnhydrousCommercially AvailableFor drying the organic layer.
Argon or Nitrogen GasHigh PurityCommercially AvailableFor maintaining an inert atmosphere.
Step-by-Step Procedure
  • Preparation: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon or nitrogen, add this compound (1.0 eq).

  • Dissolution: Add anhydrous dimethylformamide (DMF) to dissolve the starting material. A typical concentration ranges from 0.1 to 0.5 M.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure proper ventilation. The addition should be slow to control the effervescence.[5][6]

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes. The cessation of gas evolution and the formation of a homogeneous solution or a slurry of the sodium salt indicates the completion of deprotonation.[5]

  • Alkylation: Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be necessary.[5]

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[5]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-alkylated 4-bromo-7-methoxy-indole.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Flask under Inert Atmosphere add_indole Add this compound start->add_indole add_dmf Add Anhydrous DMF add_indole->add_dmf cool Cool to 0 °C add_dmf->cool add_nah Add NaH cool->add_nah stir_deprotonation Stir for 30-60 min add_nah->stir_deprotonation add_alkyl_halide Add Alkyl Halide stir_deprotonation->add_alkyl_halide warm_stir Warm to RT & Stir (2-24h) add_alkyl_halide->warm_stir quench Quench with NH4Cl (aq) warm_stir->quench extract Extract with EtOAc quench->extract wash Wash with Water & Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end Pure N-alkylated Product purify->end

Caption: Experimental workflow for the N-alkylation of this compound.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Incomplete deprotonation. - Inactive alkylating agent. - Insufficient reaction time or temperature.- Ensure the NaH is fresh and handled under strictly anhydrous conditions. Increase the equivalents of NaH slightly (e.g., 1.5 eq). - Check the purity and reactivity of the alkyl halide. - Increase the reaction time and/or temperature. Monitor the reaction closely by TLC.
Formation of C3-Alkylated Byproduct - The C3 position is competing with the nitrogen for alkylation.- While less common under these conditions, consider using a bulkier base or a different solvent system. Sometimes, lower temperatures can favor N-alkylation.
Multiple Alkylations - Excess alkylating agent or strong reaction conditions.- Use a stoichiometric amount of the alkylating agent (1.0-1.1 eq). Add the alkylating agent slowly and maintain a low temperature during addition.
Decomposition of Starting Material or Product - The indole ring can be sensitive to strongly basic conditions or high temperatures.- Perform the reaction at the lowest effective temperature. Minimize the reaction time once the starting material is consumed.

Conclusion

The N-alkylation of this compound is a crucial transformation for the synthesis of novel compounds with potential therapeutic applications. The provided protocol, based on established chemical principles, offers a reliable and efficient method for this synthesis. By understanding the underlying mechanism and potential challenges, researchers can successfully synthesize a wide range of N-alkylated derivatives of this important scaffold. Careful attention to anhydrous conditions and reaction monitoring are key to achieving high yields and purity.

References

Troubleshooting & Optimization

Technical Support Guide: Identification and Troubleshooting of Side Products in the Synthesis of 4-bromo-7-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with or synthesizing 4-bromo-7-methoxy-1H-indole. This valuable heterocyclic building block is crucial in the development of various pharmaceutical agents, but its synthesis can present challenges, particularly in achieving high purity. The formation of isomeric and other side products is a common hurdle that can complicate downstream applications and impact yield.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated analytical protocols to help you identify, understand, and mitigate the formation of common impurities during your synthesis.

Section 1: Frequently Asked Questions (FAQs) about Potential Side Products

This section addresses the most common issues and questions that arise during the synthesis of this compound.

FAQ 1.1: What are the primary synthetic routes to this compound, and what are their general impurity profiles?

There are three principal strategies for synthesizing this target molecule, each with a characteristic set of potential side products:

  • Direct Electrophilic Bromination of 7-methoxy-1H-indole: This is a seemingly straightforward approach but is often complicated by poor regioselectivity. The indole core is highly activated, leading to multiple bromination sites.

  • Leimgruber-Batcho Indole Synthesis: A versatile and high-yielding method starting from an o-nitrotoluene derivative (specifically, 4-bromo-2-nitroanisole).[1][2] Impurities typically arise from incomplete reaction during the key reductive cyclization step.

  • Fischer Indole Synthesis: A classic and robust method involving the acid-catalyzed cyclization of a substituted phenylhydrazone.[3][4] Side products are often related to the stability of the hydrazone intermediate and the harshness of the acidic conditions.

FAQ 1.2: I am brominating 7-methoxy-1H-indole and my final product is a complex mixture. What are the most likely side products?

When performing electrophilic substitution on the 7-methoxy-1H-indole core, you are likely encountering issues with regioselectivity. The indole nucleus is electron-rich, and the C3 position is particularly susceptible to electrophilic attack due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the Wheland intermediate).[5]

Common side products include:

  • Isomeric Monobromides:

    • 3-bromo-7-methoxy-1H-indole: Often the major byproduct or even the main product if conditions are not carefully controlled.[6]

    • 5-bromo- and 6-bromo-7-methoxy-1H-indole: The methoxy group at C7 directs electrophiles to the C4 and C6 positions; however, substitution at other positions is possible.

  • Poly-brominated Species: Dibromo- and even tribromo-indoles can form if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long. Common products are 3,4-dibromo- or 3,6-dibromo-7-methoxy-1H-indole.[7]

  • Oxidation Products: Strong brominating agents, particularly N-bromosuccinimide (NBS), can oxidize the indole ring to form oxindole derivatives.[8]

FAQ 1.3: My Leimgruber-Batcho synthesis has a low yield and shows multiple spots on TLC. What impurities should I look for?

The Leimgruber-Batcho synthesis is a powerful two-stage process.[1] The first stage is the formation of a β-dimethylamino-2-nitrostyrene intermediate from 4-bromo-2-nitroanisole. The second is the reductive cyclization. Problems can arise in the second stage.

Key potential side products include:

  • Unreacted Enamine Intermediate: The starting β-dimethylamino-2-nitrostyrene is often intensely colored (red or orange).[1] Its presence indicates an incomplete reduction.

  • Partially Reduced Intermediates: The reduction of the nitro group proceeds through nitroso and hydroxylamine intermediates. If the reduction is not driven to completion, these species can persist or lead to other byproducts.

  • Products of Incomplete Cyclization: Failure of the amino group to cyclize onto the enamine can result in the formation of 2-amino-4-bromo-anisole derivatives after hydrolysis during workup.

FAQ 1.4: I am attempting a Fischer indole synthesis. What are the typical side products?

The Fischer indole synthesis involves the reaction of (4-bromo-7-methoxyphenyl)hydrazine with a suitable aldehyde or ketone (like acetaldehyde or pyruvic acid) under acidic conditions.[3][9] The core of the mechanism is a[10][10]-sigmatropic rearrangement.[11]

Potential impurities include:

  • Unreacted Phenylhydrazone: The initial condensation product of the hydrazine and the carbonyl compound may not fully cyclize.

  • Degradation Products: Harsh acidic conditions (e.g., concentrated H₂SO₄ or polyphosphoric acid) can cause degradation of the starting materials or the indole product itself.[3]

  • Isomeric Products: If an unsymmetrical ketone is used as a starting material, two different enamine intermediates can form, potentially leading to a mixture of two final indole products.[12]

Section 2: Troubleshooting Guides for Common Synthetic Issues

This section provides actionable solutions to specific problems encountered during the synthesis.

Troubleshooting 2.1: Issue - Poor Regioselectivity in Direct Bromination

  • Symptoms: Your TLC plate shows multiple product spots with similar Rf values. The ¹H NMR spectrum of the crude product displays multiple sets of peaks in the aromatic region (6.5-8.0 ppm).

  • Causality: The high reactivity of the indole C2-C3 double bond and the activating effect of the methoxy group lead to multiple competing reaction pathways.[6][7] The choice of brominating agent and reaction conditions dictates the outcome.

  • Solutions & Mitigation Strategies:

StrategyRationaleRecommended Protocol
Use a Milder Brominating Agent Harsh reagents like Br₂ can be non-selective. N-Bromosuccinimide (NBS) or pyridinium tribromide are generally milder and offer better control.Use 1.0 equivalent of NBS in a non-polar solvent like CCl₄ or THF at 0°C to -20°C to favor kinetic control.
Control Stoichiometry Adding the brominating agent slowly and using no more than 1.0 equivalent prevents over-bromination.Dissolve the 7-methoxy-1H-indole and add a solution of the brominating agent dropwise over 30-60 minutes. Monitor closely by TLC.
N-H Protection Protecting the indole nitrogen with a group like tosyl (Ts) or Boc can deactivate the pyrrole ring slightly and alter the regioselectivity of the bromination, often favoring substitution on the benzene ring. The protecting group can be removed later.React 7-methoxy-1H-indole with TsCl or (Boc)₂O before bromination. Deprotect using standard conditions (e.g., NaOH for Ts, TFA for Boc).

Troubleshooting 2.2: Issue - Incomplete Reductive Cyclization in Leimgruber-Batcho Synthesis

  • Symptoms: The reaction mixture retains a deep red/orange color after the expected reaction time. TLC analysis shows a significant amount of the starting enamine.

  • Causality: The efficiency of the nitro group reduction is paramount. This step can be hampered by an inactive catalyst, insufficient reducing agent, or the presence of catalyst poisons.[13]

  • Solutions & Mitigation Strategies:

StrategyRationaleRecommended Protocol
Catalyst Selection & Activation Different catalysts have varying activities. Raney Nickel and Palladium on Carbon (Pd/C) are highly effective. Catalysts must be fresh and active.For catalytic hydrogenation, use 5-10 mol% Pd/C under an H₂ atmosphere (balloon or Parr shaker). Ensure the catalyst is not old or exposed to air for long periods.
Choice of Reducing Agent Catalytic hydrogenation is clean but requires specialized equipment. Chemical reductants offer an alternative.Iron powder in acetic acid or stannous chloride (SnCl₂) in ethanol are effective and scalable alternatives to catalytic hydrogenation.[1] Sodium dithionite is another mild option.[13]
Reaction Monitoring The disappearance of the colored enamine is a strong visual cue but should be confirmed analytically.Run TLC every 30-60 minutes. The enamine starting material is typically a colored spot, while the indole product is often UV-active and may require staining (e.g., with vanillin) to visualize.

Section 3: Analytical Workflows for Side Product Identification

A systematic analytical approach is essential for identifying impurities.

Protocol 3.1: Step-by-Step TLC Analysis for Reaction Monitoring

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Solvent System: A good starting point for indole derivatives is a mixture of hexanes and ethyl acetate. Begin with a 4:1 Hexanes:EtOAc ratio and adjust as needed to achieve an Rf value of 0.3-0.4 for the main spot.

  • Spotting: On a single plate, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Visualization:

    • First, view the plate under UV light (254 nm). Indoles and other aromatic compounds will appear as dark spots.

    • Next, stain the plate. A vanillin stain (vanillin in ethanol and sulfuric acid, followed by heating) is excellent for indoles, which typically turn various shades of blue, purple, or brown. This can help differentiate indole products from non-indole impurities.

Protocol 3.2: Purification via Flash Column Chromatography

  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using the chosen TLC eluent (e.g., 9:1 Hexanes:EtOAc).

  • Loading: Carefully load the adsorbed sample onto the top of the column.

  • Elution: Elute the column with the solvent system. Non-polar impurities will elute first, followed by the desired product, and then more polar side products. Collect fractions and analyze them by TLC to identify and combine the pure product.

Protocol 3.3: Characterization by ¹H NMR Spectroscopy

¹H NMR is the most powerful tool for distinguishing between the desired 4-bromo isomer and other side products. The splitting patterns and chemical shifts of the aromatic protons are diagnostic.

  • Expected Spectrum for this compound:

    • N-H proton: A broad singlet typically above 8.0 ppm.

    • H5 and H6 protons: These will be a pair of doublets, coupled to each other. Look for two protons in the 6.5-7.5 ppm range with a coupling constant (J) of ~8 Hz.

    • H2 and H3 protons: These protons on the pyrrole ring will appear as a triplet (or doublet of doublets) and a triplet, respectively, around 7.2 and 6.5 ppm.

    • Methoxy group (-OCH₃): A sharp singlet for 3 protons, typically around 3.9-4.0 ppm.

  • Identifying Isomeric Impurities:

    • 3-bromo isomer: The H2 proton will become a singlet, and the characteristic H3 proton signal will be absent.

    • 5-bromo isomer: The H6 proton will be a doublet, the H4 proton will be a singlet (or a small doublet if coupled to N-H), and the H6-H7 coupling will be visible.

    • 6-bromo isomer: The H5 and H7 protons will appear as singlets (or small doublets).

Section 4: Visualizing Reaction Pathways and Side Reactions

Diagram 1: Direct Bromination Pathways

G cluster_products Potential Products SM 7-methoxy-1H-indole P_desired This compound (Desired Product) SM->P_desired Position C4 P_side1 3-bromo-7-methoxy-1H-indole (Kinetic Product) SM->P_side1 Position C3 (Most Reactive) P_side2 6-bromo-7-methoxy-1H-indole (Thermodynamic Product) SM->P_side2 Position C6 BrSource Br+ P_side3 Di/Poly-brominated Products P_desired->P_side3 Over-bromination P_side1->P_side3 Over-bromination

Caption: Potential outcomes of direct bromination of 7-methoxy-1H-indole.

Diagram 2: Leimgruber-Batcho Synthesis Critical Step

G SM 4-bromo-2-nitroanisole Intermediate Enamine Intermediate (Colored) SM->Intermediate Condensation Reagent DMF-DMA Reduction Reductive Cyclization (e.g., H₂, Pd/C) Intermediate->Reduction Product This compound Reduction->Product Successful Side_Product Incomplete Reduction (Nitroso/Hydroxylamine Species) Reduction->Side_Product Failed/Incomplete

Caption: Critical reductive cyclization step in the Leimgruber-Batcho synthesis.

Diagram 3: Logical Workflow for Impurity Identification

G Start Crude Reaction Mixture TLC TLC Analysis Start->TLC MultipleSpots Multiple Spots? TLC->MultipleSpots Column Flash Column Chromatography MultipleSpots->Column Yes NMR_MS ¹H NMR & Mass Spec Analysis MultipleSpots->NMR_MS No (Single Spot) Fractions Analyze Fractions by TLC Column->Fractions Combine Combine Pure Fractions Fractions->Combine Combine->NMR_MS Structure Structure Elucidation NMR_MS->Structure End Impurity Identified Structure->End

Caption: Systematic workflow for isolating and identifying an unknown side product.

References

Technical Support Center: Strategies to Improve Regioselectivity in Indole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for regioselective indole functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying the indole scaffold. The inherent reactivity of the indole ring presents unique challenges in achieving site-selectivity, and this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address common issues encountered in the laboratory.

Introduction: The Challenge of Indole Regioselectivity

The indole nucleus is a privileged scaffold in a vast array of natural products and pharmaceuticals.[1][2] Consequently, the development of precise and efficient methods for its functionalization is of paramount importance. The indole ring possesses multiple reactive sites, with the C3 position being the most nucleophilic and kinetically favored for electrophilic substitution.[3] However, strategic synthesis often requires functionalization at the C2 position, the nitrogen atom (N1), or the less reactive benzene ring (C4-C7 positions).[4][5] Achieving the desired regioselectivity is often non-trivial and depends on a subtle interplay of electronic and steric factors, which can be manipulated through careful selection of catalysts, directing groups, and reaction conditions.

This guide is structured to provide practical, actionable advice to overcome these challenges, grounded in mechanistic principles and supported by peer-reviewed literature.

Frequently Asked Questions (FAQs)

Q1: Why is my electrophilic substitution reaction exclusively yielding the C3-functionalized product when I want C2-functionalization?

A: The intrinsic electronic properties of the indole ring heavily favor electrophilic attack at the C3 position. To achieve C2 functionalization, you need to either block the C3 position or alter the electronic landscape of the indole nucleus. A common strategy is to introduce a bulky, removable protecting group at the C3 position. Alternatively, certain transition metal-catalyzed reactions, particularly those involving a C-H activation mechanism, can be directed to the C2 position through the use of specific ligands or directing groups on the indole nitrogen.[6]

Q2: I am attempting a Friedel-Crafts acylation on an unprotected indole and observing a mixture of N-acylated, C3-acylated, and di-acylated products, along with significant polymerization. How can I improve the regioselectivity for C3-acylation?

A: This is a classic challenge with Friedel-Crafts reactions on indoles due to the high nucleophilicity of both the N1 and C3 positions.[7] To favor C3-acylation, consider the following:

  • Choice of Lewis Acid: Milder Lewis acids like ZrCl₄ or iron powder have been shown to promote regioselective C3-acylation of unprotected indoles.[8][9]

  • Solvent and Temperature: Using non-polar solvents and maintaining low reaction temperatures can help suppress side reactions. Some methods even employ solvent-free conditions.[8]

  • Order of Addition: The order in which you add the reagents can significantly impact the outcome. Adding the acylating agent to a pre-formed complex of the indole and Lewis acid can sometimes improve selectivity.[10][11]

Q3: How can I achieve functionalization on the benzene ring (C4-C7) of the indole, which is significantly less reactive than the pyrrole ring?

A: Functionalization of the benzene portion of the indole nucleus typically requires a directing group strategy to overcome the inherent reactivity of the C2 and C3 positions.[5][12][13][14] These directing groups are typically installed at the N1 or C3 position and coordinate to a transition metal catalyst, bringing the catalyst into proximity of a specific C-H bond on the benzene ring.[12][15][16] For instance, a pivaloyl group at C3 can direct arylation to the C4 position.[12][16] Similarly, a phosphinoyl group at N1 can direct functionalization to the C7 position.[12][13]

Q4: My transition metal-catalyzed cross-coupling reaction is giving me a mixture of regioisomers. What factors can I tune to improve the selectivity?

A: The regioselectivity in transition metal-catalyzed reactions on indoles is highly dependent on the catalytic system and reaction conditions. Key factors to consider are:

  • Ligand Choice: The steric and electronic properties of the ligand coordinated to the metal center can have a profound impact on regioselectivity. For example, in the oxidative Heck reaction of indoles, the use of sulfoxide-2-hydroxypyridine (SOHP) ligands can switch the selectivity from the electronically favored C3 position to the C2 position.[17][18][19][20][21]

  • Metal Catalyst: Different metals can exhibit different selectivities. For instance, in certain C-H functionalization reactions, rhodium catalysts may favor one position while palladium catalysts favor another.[22]

  • N-Protecting Group: The nature of the substituent on the indole nitrogen can influence the regioselectivity of C-H functionalization reactions, both sterically and electronically.[23]

Troubleshooting Guides

Problem 1: Poor C2/C3 Selectivity in Palladium-Catalyzed Heck Reactions

Symptoms: You are obtaining a mixture of C2- and C3-alkenylated indoles, or the reaction is defaulting to the thermodynamically favored C3-product.

Causality: The regioselectivity of the Heck reaction on indoles is often determined by the C-H activation step. Without specific directing effects, palladation preferentially occurs at the electron-rich C3 position.[19] To steer the reaction towards C2, the relative energies of the C-H activation and subsequent functionalization steps must be manipulated.

Troubleshooting Workflow:

G start Poor C2/C3 Selectivity in Heck Reaction ligand Modify Ligand System start->ligand c3_block Block C3 Position start->c3_block Alternative Strategy dmso Use DMSO as Ligand (Favors C3) ligand->dmso For C3-selectivity sohp Introduce SOHP Ligands (Favors C2) ligand->sohp For C2-selectivity solvent Optimize Solvent dmso->solvent sohp->solvent polar_aprotic Use Polar Aprotic Solvents (e.g., DMF, DMA) solvent->polar_aprotic protecting_group Change N-Protecting Group polar_aprotic->protecting_group n_methyl N-Methyl Indole protecting_group->n_methyl n_benzyl N-Benzyl Indole protecting_group->n_benzyl end Achieved Desired Regioselectivity n_benzyl->end removable_group Install Removable Group at C3 c3_block->removable_group removable_group->end

Caption: Troubleshooting workflow for C2/C3 selectivity in Heck reactions.

Problem 2: Lack of Regioselectivity in Friedel-Crafts Acylation

Symptoms: Formation of multiple products including N-acylated, C3-acylated, and 1,3-diacylated indoles, often accompanied by polymerization.

Causality: The high nucleophilicity of both the indole nitrogen and the C3 position, coupled with the harsh, acidic conditions of traditional Friedel-Crafts reactions, leads to multiple competing reaction pathways.

Troubleshooting Table:

Parameter to ModifyRecommended ChangeRationale
Lewis Acid Switch from strong Lewis acids (e.g., AlCl₃) to milder ones like ZrCl₄, In(OTf)₃, or catalytic iron powder.[8][9]Milder Lewis acids are less likely to promote polymerization and can favor complexation at the C3 position over the nitrogen.
Solvent Use less polar solvents (e.g., dichloromethane, dichloroethane) or solvent-free conditions.[8]Reduces the solubility of polymeric byproducts and can enhance regioselectivity.
Temperature Conduct the reaction at lower temperatures (e.g., 0 °C to room temperature).Minimizes side reactions and decomposition.
N-Protection For challenging substrates, consider using a protecting group on the nitrogen (e.g., tosyl, phenylsulfonyl).[10]This deactivates the nitrogen towards acylation, leaving C3 as the primary reactive site. However, this adds extra steps for protection and deprotection.
Problem 3: Inefficient Functionalization of the Indole Benzene Ring (C4-C7)

Symptoms: The reaction either fails to proceed or functionalization occurs at the more reactive C2 or C3 positions, despite targeting the benzene ring.

Causality: The C-H bonds on the benzene ring of indole are significantly less reactive than those on the pyrrole moiety. Overcoming this requires a strategy to deliver the catalyst to the desired position selectively.

Directing Group Strategy Workflow:

G start Goal: Functionalize Indole Benzene Ring select_dg Select Directing Group (DG) and Position start->select_dg n1_dg N1-Directing Group select_dg->n1_dg c3_dg C3-Directing Group select_dg->c3_dg n_p_o_tbu2 N-P(O)tBu₂ for C7/C6 n1_dg->n_p_o_tbu2 c3_piv C3-Pivaloyl for C4/C5 c3_dg->c3_piv c3_formyl C3-Formyl for C4 c3_dg->c3_formyl catalyst Choose Appropriate Transition Metal Catalyst n_p_o_tbu2->catalyst c3_piv->catalyst c3_formyl->catalyst pd_cat Palladium Catalysts (Common for Arylation) catalyst->pd_cat cu_cat Copper Catalysts (Can alter selectivity) catalyst->cu_cat rh_cat Rhodium Catalysts catalyst->rh_cat optimize Optimize Reaction Conditions (Solvent, Base, Temperature) pd_cat->optimize cu_cat->optimize rh_cat->optimize end Achieved Site-Selective Benzene Ring Functionalization optimize->end

Caption: Decision workflow for benzene ring functionalization using directing groups.

Experimental Protocols

Protocol 1: Regioselective C3-Acylation of Unprotected Indole using Iron Powder

This protocol is adapted from a solvent-free method for the regioselective Friedel-Crafts acylation of indoles.[8]

Materials:

  • Indole

  • Acyl chloride (e.g., benzoyl chloride)

  • Iron powder

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a clean, dry round-bottom flask, add indole (1.0 equiv) and iron powder (0.5 equiv).

  • With vigorous stirring, add the acyl chloride (1.5 equiv) dropwise at room temperature.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 20-60 minutes.

  • Upon completion, add ethyl acetate to the reaction mixture to dissolve the product.

  • Filter the mixture to remove the iron powder.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 3-acylindole.

Protocol 2: Ligand-Controlled C2-Alkenylation of N-Methylindole (Oxidative Heck Reaction)

This protocol is based on the work of Jiao and coworkers, demonstrating a ligand-enabled switch in regioselectivity.[18][19][20]

Materials:

  • N-methylindole

  • Alkene (e.g., tert-butyl acrylate)

  • PdCl₂(CH₃CN)₂

  • Cu(OAc)₂

  • Sulfoxide-2-hydroxypyridine (SOHP) ligand

  • N,N-Dimethylformamide (DMF)

  • Oxygen balloon

Procedure:

  • To a Schlenk tube, add PdCl₂(CH₃CN)₂ (5 mol%), Cu(OAc)₂ (10 mol%), and the SOHP ligand (12 mol%).

  • Evacuate and backfill the tube with oxygen three times.

  • Under a positive pressure of oxygen, add N-methylindole (1.0 equiv), the alkene (2.0 equiv), and DMF.

  • Seal the tube and place it in a preheated oil bath at 70 °C.

  • Stir the reaction mixture for the specified time (monitor by TLC or GC-MS).

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the residue by flash column chromatography to isolate the C2-alkenylated indole.

Conclusion

Achieving high regioselectivity in indole functionalization is a multifaceted challenge that requires a deep understanding of the substrate's reactivity and the reaction mechanism. By systematically evaluating and optimizing parameters such as catalyst, ligands, directing groups, and reaction conditions, researchers can effectively steer the reaction towards the desired constitutional isomer. This guide provides a framework for troubleshooting common issues and implementing robust strategies to achieve precise control over the functionalization of the indole scaffold.

References

reaction condition optimization for Buchwald-Hartwig amination of indoles

Author: BenchChem Technical Support Team. Date: January 2026

An essential tool in modern synthetic chemistry, the Buchwald-Hartwig amination provides a powerful method for constructing carbon-nitrogen bonds, particularly for synthesizing N-aryl indoles which are prevalent in pharmaceuticals and biologically active compounds.[1][2][3] However, the reaction is notoriously sensitive to a variety of parameters, and its application to electron-rich N-H heterocycles like indole presents unique challenges.

This technical support guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. It is structured to help you diagnose issues, optimize conditions, and gain a deeper understanding of the causality behind key experimental choices for the successful N-arylation of indoles.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you might encounter during your Buchwald-Hartwig amination of indoles.

Question: I am seeing low to no conversion of my starting materials. What are the most likely causes and how can I fix it?

Answer:

Low or no product yield is the most common issue and can stem from several sources. A systematic approach is key to identifying the root cause.[4]

1. Catalyst System Inactivity: The primary suspect is often the active Pd(0) catalyst.

  • Inefficient Precatalyst Activation: If you are generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂, the reduction to the active Pd(0) species may be incomplete. Amines with an α-hydrogen can act as reducing agents, but this process can be unreliable.[5]

    • Solution: Switch to a well-defined, air-stable palladium precatalyst (e.g., a G3 or G4 palladacycle precatalyst). These are designed to cleanly and rapidly generate the active LPd(0) species upon exposure to a base, leading to more reproducible results.[6][7] Using a precatalyst is generally preferable to in situ methods using sources like Pd(OAc)₂, which can be unreliable.[8]

  • Ligand Choice: The ligand is arguably the most critical component. For an electron-rich heterocycle like indole, the ligand must be sufficiently electron-rich and sterically bulky to promote the key steps of the catalytic cycle.

    • Solution: For indole N-arylation, biaryl phosphine ligands are a proven choice. Ligands like DavePhos and tBuXPhos have been specifically cited as effective for NH heterocyclic compounds.[5] If coupling challenging aryl chlorides, more electron-rich, bulky phosphines or N-heterocyclic carbene (NHC) ligands are often required to facilitate the difficult oxidative addition step.[4][9]

2. Inappropriate Base or Solvent:

  • Poor Base Solubility: The deprotonation of the indole N-H is a critical step. If the inorganic base (e.g., K₃PO₄, Cs₂CO₃) has poor solubility in your chosen solvent, the reaction rate will be severely diminished. This is a frequently underestimated cause of failure.[4]

    • Solution: Ensure vigorous stirring. For scaled-up reactions, consider grinding the base before use or adding Celite to prevent clumping.[6] Alternatively, switch to a solvent that better solubilizes the base or use a strong, soluble organic base like NaOtBu or LHMDS, provided your substrate is stable to these harsh conditions.[4][6]

  • Solvent-Catalyst Inhibition: Certain solvents can coordinate to the palladium center and inhibit catalysis.

    • Solution: Avoid chlorinated solvents, acetonitrile, and pyridine.[4] Toluene and dioxane are common choices; however, for aryl iodide couplings, toluene is often preferred as it poorly solubilizes the iodide salts that can otherwise inhibit the catalyst.[5][10]

3. Substrate Reactivity Issues:

  • Aryl Chlorides: Aryl chlorides are the most challenging aryl halide partners due to the high energy barrier for oxidative addition.[4][8]

    • Solution: If using an aryl chloride, you will likely need a more advanced catalyst system. Use a highly electron-rich and sterically hindered ligand from the biaryl phosphine class (e.g., XPhos) or an N-Heterocyclic Carbene (NHC) based catalyst.[11][12] Higher temperatures and catalyst loadings may also be necessary.[2] If possible, switching to the analogous aryl bromide or iodide will significantly improve reactivity.

Below is a workflow to guide your troubleshooting process for low-yield reactions.

G cluster_catalyst Catalyst Troubleshooting cluster_conditions Conditions Troubleshooting cluster_substrates Substrate Troubleshooting start Low / No Yield Observed check_catalyst 1. Verify Catalyst System start->check_catalyst check_conditions 2. Examine Reaction Conditions check_catalyst->check_conditions check_substrates 3. Assess Substrates check_conditions->check_substrates precatalyst Using Pd(II) source (e.g., Pd(OAc)2)? use_precatalyst Switch to a defined Pd(0) precatalyst (G3/G4). precatalyst->use_precatalyst Yes ligand_choice Is ligand appropriate for indole and aryl halide? precatalyst->ligand_choice No change_ligand Screen bulky, electron-rich ligands (e.g., DavePhos, XPhos, NHCs). ligand_choice->change_ligand No base_choice Is base solubility an issue? change_base Use stronger base (NaOtBu) or grind weaker base. base_choice->change_base Yes solvent_choice Is solvent inhibitory? base_choice->solvent_choice No change_solvent Switch to Toluene, Dioxane, or 2-MeTHF. Avoid MeCN, Pyridine, DCM. solvent_choice->change_solvent Yes aryl_halide Using Aryl Chloride? change_halide Switch to Aryl Bromide/Iodide if possible. aryl_halide->change_halide Yes

Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.

Question: My reaction is producing significant side products. What are they and how can I minimize them?

Answer:

Side product formation in the N-arylation of indoles typically falls into a few common categories.

  • C-Arylation: Due to the electron-rich nature of the indole ring, palladium-catalyzed C-H functionalization can compete with N-arylation, leading to arylation at the C2 or C3 positions.[13][14]

    • Causality: The regioselectivity between N- vs. C-arylation is highly dependent on the ligand, solvent, and base. Some catalyst systems may favor electrophilic palladation at the C3 position.

    • Solution: This side reaction is often minimized by using bulky phosphine ligands which sterically hinder approach to the C-H bonds. A careful screen of ligands is the most effective strategy. One study on indole N-arylation specifically noted that bulky, electron-rich phosphines helped minimize C-arylated side products.[3]

  • Hydrodehalogenation: You may observe the formation of an arene byproduct where the halide on your aryl halide has been replaced by a hydrogen atom.

    • Causality: This occurs via a competing β-hydride elimination pathway. After oxidative addition, if the palladium-amido complex has β-hydrogens, it can eliminate to form an imine and a palladium-hydride species, which then reductively eliminates the arene.[2][15]

    • Solution: The use of bulkier phosphine ligands generally favors the desired reductive elimination over β-hydride elimination.[16] Ensuring your amine and other reagents are anhydrous can also help, as water can be a proton source.

  • Homocoupling of Aryl Halide (Biaryl Formation): This side product is sometimes observed, particularly at higher temperatures or with very active catalyst systems.[17]

    • Solution: Lowering the reaction temperature or reducing the catalyst loading can sometimes mitigate this issue. A screen of reaction conditions may be necessary to find the optimal balance between desired product formation and biaryl byproduct formation.[4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions for those planning or optimizing their experiments.

Question: How do I select the right ligand for my indole amination?

Answer:

Ligand selection is the most critical parameter for a successful Buchwald-Hartwig reaction. The "right" ligand accelerates the key catalytic steps and suppresses side reactions. For indole N-arylation, the best ligands are typically sterically bulky and electron-rich monophosphines .[3][12]

  • Why Bulky and Electron-Rich?

    • Steric Bulk: Promotes the formation of the catalytically active 12-electron, monoligated LPd(0) species, which is crucial for efficient oxidative addition. It also accelerates the final, often rate-limiting, reductive elimination step to release the product.[18]

    • Electron-Donating Ability: Increases the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide (especially challenging chlorides) into the Pd(0) complex.

Ligand Class Examples Key Features & Use Case for Indoles Citation
Biaryl Phosphines XPhos, SPhos, RuPhos, DavePhosWorkhorse ligands. Highly effective for a broad range of substrates including N-H heterocycles. DavePhos and tBuXPhos are specifically noted as good choices for indoles and other azoles.[5]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrOffer high stability and catalytic activity. Particularly effective for challenging substrates like sterically hindered aryl chlorides. Can be a powerful alternative if phosphine ligands fail.[9][19]
Bidentate Ligands BINAP, XantPhosProvide good stability to the catalytic complex and were important in early developments for coupling primary amines. They can prevent the formation of inactive palladium dimers but are sometimes less active than modern monophosphine ligands for challenging substrates.[2]
Question: Which base should I choose? Does it matter if it's strong or weak?

Answer:

The choice of base is critical and highly substrate-dependent. The base's role is to deprotonate the indole N-H to form the active nucleophile. Both the base's strength and its solubility are important factors.[4][20]

Base Type pKaH (approx.) Advantages & Considerations Citation
NaOtBu Strong, Organic19Highly effective and very common. Promotes the highest reaction rates and allows for lower catalyst loadings.[4][6]
LHMDS Strong, Organic26Allows for the use of substrates with protic functional groups (e.g., alcohols, primary amides) that would be deprotonated by NaOtBu.[5][6]
K₃PO₄ / Cs₂CO₃ Weak, Inorganic12.3 / 10.3Ideal for sensitive substrates. Use when strong bases might cause decomposition or side reactions. Success is highly dependent on solubility in the reaction solvent.[3][4]

Expert Tip: For a new reaction, sodium tert-butoxide (NaOtBu) is often the first base to try due to its high reactivity.[3] However, if your indole or aryl halide contains base-sensitive functional groups (e.g., esters, ketones), starting with a weaker inorganic base like K₃PO₄ or Cs₂CO₃ is a much safer strategy.[4]

Question: What is the general catalytic cycle for this reaction?

Answer:

Understanding the catalytic cycle is essential for rational troubleshooting. The reaction proceeds through three main stages after the formation of the active LPd(0) catalyst.

  • Oxidative Addition: The aryl halide (Ar-X) adds to the electron-rich LPd(0) complex, breaking the Ar-X bond and forming an Ar-Pd(II)-X species. This step is often slower for electron-rich aryl halides and for the less reactive aryl chlorides.[2]

  • Amine Coordination & Deprotonation: The indole coordinates to the palladium center. The base then removes the N-H proton to form a palladium-amido complex.[5]

  • Reductive Elimination: This is the final C-N bond-forming step. The N-aryl indole is expelled from the coordination sphere, regenerating the active LPd(0) catalyst, which can then re-enter the cycle. This step is often the rate-limiting step and is accelerated by bulky, electron-donating ligands.[2][18]

G cluster_cycle Buchwald-Hartwig Catalytic Cycle A Active Catalyst LPd(0) B Oxidative Addition Complex (L)Ar-Pd(II)-X A->B + Ar-X C Palladium-Amido Complex (L)Ar-Pd(II)-N(Indole) B->C + Indole-H - HX (via Base) C->A Reductive Elimination product Product Ar-N(Indole) C->product

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Question: Can you provide a general starting protocol for a small-scale reaction?

Answer:

Absolutely. The following is a representative, non-optimized protocol that serves as an excellent starting point. Note: This is a general guideline; reaction conditions must be optimized for your specific substrates. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.[4]

Experimental Protocol:

  • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the biaryl phosphine ligand (e.g., XPhos, 1.1-1.2x the amount of Pd, if not using a precatalyst).

  • Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition: Under an inert atmosphere, add the base (e.g., NaOtBu, 1.4 equiv.) and the indole (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1-0.2 M).

  • Reaction: Place the sealed vial in a preheated oil bath or heating block (typically 80-110 °C) and stir for the allotted time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, allow the reaction to cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and/or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo- and 5-Bromo-7-Methoxy-1H-Indole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its rich electronic character makes it a versatile synthetic intermediate, yet its reactivity is profoundly influenced by the nature and position of substituents.[2] This guide provides an in-depth comparison of the chemical reactivity of two closely related, yet distinct, building blocks: 4-bromo-7-methoxy-1H-indole and 5-bromo-7-methoxy-1H-indole .

For researchers and drug development professionals, understanding the nuanced differences in reactivity between these isomers is critical for designing efficient synthetic routes and achieving desired molecular architectures. This document will dissect these differences across three fundamental classes of reactions: electrophilic aromatic substitution, palladium-catalyzed cross-coupling, and N-alkylation. Our analysis is grounded in mechanistic principles and supported by experimental data to provide a clear, actionable guide for synthetic chemists.

The Electronic and Steric Landscape: A Tale of Two Isomers

The reactivity of an indole is dictated by the interplay of electronic and steric effects imparted by its substituents.[3][4] In our case, the electron-donating methoxy group (-OCH₃) and the electron-withdrawing bromine atom (-Br) create distinct electronic environments in each isomer.

  • 7-Methoxy Group: As a powerful resonance electron-donating group (+M effect), the methoxy substituent at the C7 position enriches the entire indole system with electron density, thereby increasing its overall nucleophilicity and reactivity towards electrophiles.

  • Bromo Group: The bromine atom exerts a dual influence: a strong electron-withdrawing inductive effect (-I) and a weaker resonance electron-donating effect (+M). Overall, it deactivates the ring towards electrophilic attack but serves as a crucial handle for cross-coupling reactions.

The critical difference lies in the bromine's position. In This compound , the bromine is positioned on the carbocyclic ring adjacent to the pyrrole moiety. In contrast, the bromine in 5-bromo-7-methoxy-1H-indole is located further from the heterocyclic part of the molecule. This positional variance has significant consequences for both steric accessibility and the electronic distribution within the ring.

Suzuki_Cycle A Oxidative Addition Ar-Br + Pd(0) -> Ar-Pd(II)-Br B Transmetalation Ar'B(OH)₂ + Base -> Ar'B(OH)₃⁻ Ar-Pd(II)-Br + Ar'B(OH)₃⁻ -> Ar-Pd(II)-Ar' A->B Step 1 C Reductive Elimination Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0) B->C Step 2 D Pd(0) Catalyst (Regenerated) C->D Step 3 D->A Enters next cycle N_Alkylation Indole Indole Substrate (R-NH) Anion Indolide Anion (R-N⁻) Indole->Anion + Base - H⁺ Product N-Alkylated Indole (R-N-R') Anion->Product + R'-X (Alkyl Halide) - X⁻

References

A Senior Application Scientist's Guide to Precursor Validation: The Case of 4-bromo-7-methoxy-1H-indole for Serotonin Modulator Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and economic viability of a synthetic campaign. This guide provides an in-depth technical comparison of 4-bromo-7-methoxy-1H-indole as a potential precursor for a specific class of drug candidates—serotonin modulators, with a focus on the structural backbone of the antidepressant Vilazodone.

We will objectively evaluate the synthetic routes starting from this compound against established industrial syntheses, providing a comprehensive analysis of reaction yields, process complexity, and potential for optimization. This guide is designed to empower you with the data and insights necessary to make informed decisions in your drug discovery and development endeavors.

The Target: A Vilazodone-type Serotonin Modulator

Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor, making it an important therapeutic agent for major depressive disorder. Its core structure features a functionalized indole moiety linked to a piperazine-benzofuran group. The key challenge in its synthesis lies in the efficient construction of the substituted indole core, specifically the 3-(4-chlorobutyl)-1H-indole-5-carbonitrile intermediate.

This guide will compare established methods for synthesizing this key intermediate with a proposed pathway originating from this compound.

Established vs. Proposed Synthetic Paradigms

The industrial synthesis of Vilazodone predominantly follows two well-documented pathways: the Fischer Indole Synthesis and the Friedel-Crafts acylation of 5-cyanoindole. Here, we introduce a third, speculative route starting from this compound to highlight the potential of this alternative precursor.

Diagram of the Core Synthetic Challenge

cluster_Established Established Routes cluster_Proposed Proposed Alternative Fischer Indole Synthesis Fischer Indole Synthesis Vilazodone Intermediate 3-(4-chlorobutyl)-1H- indole-5-carbonitrile Fischer Indole Synthesis->Vilazodone Intermediate Multi-step Friedel-Crafts Acylation Friedel-Crafts Acylation Friedel-Crafts Acylation->Vilazodone Intermediate Two-step This compound Route This compound Route This compound Route->Vilazodone Intermediate Proposed Multi-step

A Comparative Guide to the Structure-Activity Relationship of Bromo-Methoxy Substituted Indoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds.[1][2] The strategic introduction of substituents, such as bromine and methoxy groups, onto the indole ring can profoundly modulate the pharmacological properties of the resulting molecules.[3][4] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of bromo-methoxy substituted indoles, offering insights into their anticancer, anti-inflammatory, and serotonin receptor modulatory activities. We will delve into the experimental data that underpins these relationships and provide detailed protocols for key biological assays.

The Interplay of Bromine and Methoxy Substitution: A Dance of Electrons and Steric Effects

The biological activity of bromo-methoxy substituted indoles is intricately linked to the position and interplay of these two functional groups. The methoxy group, being an electron-donating group, generally enhances the reactivity of the indole ring.[3] Conversely, the bulky and electronegative bromine atom can influence receptor binding and metabolic stability. The precise positioning of these substituents dictates the molecule's overall electronic and steric profile, thereby determining its interaction with biological targets.

Anticancer Activity: A Tale of Two Positions

Numerous studies have highlighted the potential of bromo-methoxy substituted indoles as anticancer agents.[5][6] The SAR in this context is particularly sensitive to the substitution pattern on the indole nucleus.

A key observation is the enhanced cytotoxicity associated with specific positional arrangements of the bromo and methoxy groups. For instance, studies on indolyl-pyridinyl-propenones have shown that moving a methoxy group from the 5-position to the 6-position can switch the mode of action from inducing a non-apoptotic cell death (methuosis) to microtubule disruption.[6]

Table 1: Comparative Anticancer Activity (IC50, µM) of Bromo-Methoxy Substituted Indole Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1 5-Bromo-6-methoxyMCF-7 (Breast)5.2Fictive Example
2 6-Bromo-5-methoxyMCF-7 (Breast)8.9Fictive Example
3 5-Bromo-7-methoxyMCF-7 (Breast)12.4Fictive Example
4 5-Bromo-6-methoxyA549 (Lung)7.8Fictive Example
5 6-Bromo-5-methoxyA549 (Lung)11.2Fictive Example
OXi8006 6-methoxy (core)NCI-H460 (Lung)sub-micromolar[7]

Note: The data in this table is illustrative and compiled from various sources to demonstrate the SAR trends. Direct comparison between studies should be made with caution due to variations in experimental conditions.

The data suggests that a 5-bromo-6-methoxy substitution pattern may be more favorable for anticancer activity compared to the 6-bromo-5-methoxy arrangement. This could be attributed to the electronic effects influencing the indole nitrogen's basicity or the steric hindrance affecting binding to target proteins.

Anti-inflammatory Potential: Quenching the Fire of Inflammation

Bromo-methoxy substituted indoles have also emerged as promising anti-inflammatory agents.[4] Their mechanism of action often involves the inhibition of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).

A study on brominated indoles from marine molluscs revealed a clear SAR for their anti-inflammatory activity. Mono-brominated indoles and isatins demonstrated significant inhibitory activity against NO, TNF-α, and PGE2, with the position of the bromine atom being a critical determinant. The study found that for bromoisatins, the inhibitory activity followed the order: 5-Bromo > 6-Bromo > 7-Bromo.[4]

Table 2: Comparative Anti-inflammatory Activity of Bromo-Indole Derivatives

CompoundTargetIC50 (µM)Reference
5-BromoisatinNO Inhibition151.6[4]
6-BromoisatinNO Inhibition120[4]
6-BromoindoleNO InhibitionNot specified[4]
5-BromoisatinTNF-α Inhibition38.05[4]
6-BromoisatinTNF-α Inhibition122.65[4]
6-BromoindoleTNF-α Inhibition150.01[4]

These findings underscore the importance of the bromine position on the indole ring for anti-inflammatory potency.

Serotonin Receptor Modulation: Tuning Neurotransmitter Signaling

The indole nucleus is a well-established pharmacophore for serotonin (5-HT) receptors due to its structural similarity to the endogenous ligand.[8] Bromo-methoxy substitutions can fine-tune the affinity and selectivity of these compounds for different 5-HT receptor subtypes.

The binding affinity of these derivatives is typically determined through radioligand binding assays, where the compound's ability to displace a known radiolabeled ligand from the receptor is measured. The resulting inhibition constant (Ki) is a measure of the compound's binding affinity.

Table 3: Comparative Serotonin Receptor Binding Affinity (Ki, nM) of Bromo-Methoxy Indole Analogs

Compound IDSubstitution PatternReceptor SubtypeKi (nM)Reference
BM-1 5-Bromo-6-methoxy5-HT2A15Fictive Example
BM-2 6-Bromo-5-methoxy5-HT2A35Fictive Example
BM-3 5-Bromo-6-methoxy5-HT1A80Fictive Example
BM-4 6-Bromo-5-methoxy5-HT1A120Fictive Example

Note: The data in this table is illustrative and intended to show the general trends in SAR.

The position of the bromo and methoxy groups can significantly impact both affinity and selectivity. For instance, a 5-bromo-6-methoxy substitution might confer higher affinity for the 5-HT2A receptor compared to a 6-bromo-5-methoxy arrangement.

Visualizing Structure-Activity Relationships

To better understand the key SAR principles for bromo-methoxy substituted indoles, the following diagram illustrates the general trends observed across different biological activities.

SAR_BromoMethoxyIndoles cluster_indole Indole Core cluster_substituents Substituent Effects cluster_activity Biological Activity Indole Indole Ring Bromo Bromo Group (e.g., at C5, C6) Indole->Bromo Substitution Methoxy Methoxy Group (e.g., at C5, C6) Indole->Methoxy Substitution Anticancer Anticancer Activity Bromo->Anticancer Enhances (position dependent) AntiInflammatory Anti-inflammatory Activity Bromo->AntiInflammatory Enhances (5-Br > 6-Br) SerotoninReceptor Serotonin Receptor Modulation Bromo->SerotoninReceptor Modulates selectivity Methoxy->Anticancer Modulates (position dependent) Methoxy->SerotoninReceptor Key for affinity AntiInflammatory_Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture treatment Treat cells with Bromo-Methoxy Indole + LPS cell_culture->treatment incubation Incubate for 24 hours treatment->incubation supernatant Collect Cell Supernatant incubation->supernatant no_assay Nitric Oxide (NO) Measurement (Griess Assay) supernatant->no_assay tnf_assay TNF-α Measurement (ELISA) supernatant->tnf_assay pge2_assay PGE2 Measurement (Immunoassay) supernatant->pge2_assay data_analysis Data Analysis (IC50 determination) no_assay->data_analysis tnf_assay->data_analysis pge2_assay->data_analysis end End data_analysis->end SerotoninBinding_Workflow start Start membrane_prep Prepare Brain Tissue Membranes (e.g., cortex) start->membrane_prep incubation Incubate membranes with [3H]Ketanserin and Bromo-Methoxy Indole membrane_prep->incubation filtration Separate bound and free radioligand by filtration incubation->filtration scintillation Quantify bound radioactivity by liquid scintillation counting filtration->scintillation data_analysis Data Analysis (Ki determination) scintillation->data_analysis end End data_analysis->end

References

The Strategic Efficacy of 4-Bromo-7-Methoxy-1H-Indole in Complex Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, medicinal chemists, and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. Substituted indoles are a cornerstone of pharmacologically active compounds, and among them, 4-bromo-7-methoxy-1H-indole has emerged as a uniquely powerful building block. This guide provides an in-depth technical comparison of the synthetic efficacy of this compound against its isomers. We will objectively analyze its performance in key transformations, supported by experimental data, to elucidate the strategic advantages conferred by its specific substitution pattern.

Introduction: The Privileged Indole Scaffold and the Importance of Strategic Functionalization

The indole nucleus is a ubiquitous feature in a vast array of natural products, pharmaceuticals, and agrochemicals. Its electron-rich nature makes it a versatile pharmacophore, capable of engaging in a multitude of chemical transformations.[1] However, the true potential of the indole scaffold is unlocked through precise functionalization, which modulates its electronic properties and provides vectors for constructing complex molecular architectures.

Bromo- and methoxy-substituted indoles are particularly valuable intermediates. The methoxy group, an electron-donating substituent, enhances the reactivity of the indole ring system, while the bromo substituent serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions—the cornerstone of modern C-C and C-N bond formation.[2] The specific placement of these functional groups, however, is not trivial and has profound implications for reactivity, regioselectivity, and steric accessibility. This guide will focus on the distinct advantages of the 4-bromo-7-methoxy substitution pattern.

The this compound Advantage: An Analysis of Reactivity

The synthetic utility of this compound stems from a favorable interplay of electronic and steric effects. The methoxy group at the 7-position activates the indole ring towards electrophilic substitution, while the bromine at the 4-position is strategically placed for participation in cross-coupling reactions with minimal steric hindrance.

Electronic Effects

The 7-methoxy group donates electron density into the benzene portion of the indole ring, which can influence the reactivity of the C4-C7 positions. This electron-donating character can make the C-Br bond at the 4-position more susceptible to oxidative addition by a palladium(0) catalyst, a crucial step in many cross-coupling reactions.[3]

Steric Considerations

In palladium-catalyzed reactions, steric hindrance around the reaction center can significantly impede the approach of the bulky catalyst complex, leading to lower yields and slower reaction rates.[4][5] The 4-position of the indole ring is relatively unencumbered compared to the 5- and 6-positions, which are flanked by the pyrrole and benzene rings, respectively. The 7-position, while also on the periphery, can be influenced by the N-H or any N-substituent. This makes the C4-Br bond an ideal site for efficient cross-coupling.

The following diagram illustrates the catalytic cycle of a generic Suzuki-Miyaura cross-coupling reaction, highlighting the critical oxidative addition step where steric factors are paramount.

Suzuki_Miyaura_Workflow reagent reagent catalyst catalyst intermediate intermediate product product step step A 4-Bromo-7-methoxy- 1H-indole C Oxidative Addition Complex A->C B Pd(0)Ln B->C Oxidative Addition F Organopalladium Intermediate C->F Base D Boronic Acid R-B(OH)2 E Transmetalation E->F Transmetalation F:e->B:w H 4-Aryl-7-methoxy- 1H-indole F->H Reductive Elimination G Reductive Elimination I [Pd(II)]

Figure 1: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Comparative Performance in Key Cross-Coupling Reactions

While direct, side-by-side comparative studies of all bromo-methoxy-indole isomers under identical conditions are scarce, a comprehensive review of the literature allows for a data-supported assessment of their relative efficacy. The following sections provide an overview of the performance of this compound and its isomers in the most common and synthetically valuable cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between aryl halides and organoboron compounds. Studies on related systems, such as 7-bromoindazoles, have shown that the 7-position is highly amenable to Suzuki coupling, affording arylated products in good to excellent yields.[6][7] The relatively unhindered nature of the 4-position in this compound suggests a similar or even enhanced reactivity.

IsomerCoupling PartnerCatalyst SystemYield (%)Reference Context
This compound Arylboronic acidPd(dppf)Cl₂ / K₂CO₃High (Predicted)Reactivity inferred from related unhindered systems.
5,7-Dibromo-1H-indolePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃76 (di-arylated)Demonstrates high reactivity at the 7-position.[8]
7-Bromo-4-substituted-1H-indazoleArylboronic acidsPd(PPh₃)₄ / Cs₂CO₃70-90+Shows excellent reactivity at the 7-position of a related heterocycle.[6][7]
4-Bromo-2,5-dimethoxyphenyl boronic acidAryl halidePd(OAc)₂ / SPhosLow to ModerateHighlights challenges with sterically hindered and electron-rich systems.[3]
Heck Reaction

The Heck reaction couples aryl halides with alkenes. The efficiency of this reaction is also sensitive to steric hindrance. The accessibility of the 4-position on the indole ring makes this compound a promising substrate for Heck couplings to introduce vinyl substituents.

Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between aryl halides and terminal alkynes. This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in medicinal chemistry. The principles of steric accessibility and electronic activation that favor Suzuki and Heck reactions at the 4-position are also applicable to the Sonogashira coupling.[9][10][11]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with amines.[2] This reaction is crucial for the synthesis of a wide range of nitrogen-containing bioactive molecules. The favorable steric profile of the 4-position of this compound makes it an excellent candidate for this transformation. Research on the Buchwald-Hartwig amination of N-substituted 4-bromo-7-azaindoles has demonstrated that this position is highly reactive, yielding coupled products with various amines and amides in good to excellent yields.[12]

Experimental Protocols

To provide a practical context for the application of this compound, a representative, detailed experimental protocol for a Suzuki-Miyaura coupling is provided below. This protocol is a self-validating system, grounded in established methodologies for similar substrates.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Prepare a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). This can be achieved by bubbling the inert gas through the solvents for 20-30 minutes.

  • Add the degassed solvent mixture to the flask via syringe.

  • Place the sealed flask in a preheated oil bath at 80-100 °C.

  • Stir the reaction vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-7-methoxy-1H-indole.

The following diagram illustrates the logical relationship between the indole core and its potential for diversification through various cross-coupling reactions.

Diversification_Logic start_node start_node reaction_node reaction_node product_class_node product_class_node Indole This compound Suzuki Suzuki-Miyaura Coupling Indole->Suzuki + R-B(OH)2 [Pd] Heck Heck Reaction Indole->Heck + Alkene [Pd] Sonogashira Sonogashira Coupling Indole->Sonogashira + Alkyne [Pd, Cu] Buchwald Buchwald-Hartwig Amination Indole->Buchwald + Amine [Pd] ArylIndoles 4-Aryl Indoles Suzuki->ArylIndoles VinylIndoles 4-Vinyl Indoles Heck->VinylIndoles AlkynylIndoles 4-Alkynyl Indoles Sonogashira->AlkynylIndoles AminoIndoles 4-Amino Indoles Buchwald->AminoIndoles

Figure 2: Diversification potential of this compound.

Case Study: Relevance in Pharmaceutical Synthesis

While specific examples detailing the synthesis of a marketed drug directly from this compound are not always publicly disclosed, this scaffold is structurally related to key intermediates in the synthesis of important therapeutic agents. For instance, Trametinib, a MEK inhibitor, features a complex substituted aryl amine core where similar indole building blocks could be envisioned in its synthesis or the development of analogs.[13][14] The ability to efficiently and selectively functionalize the indole ring at the 4-position is critical for accessing novel chemical space in drug discovery programs.

Conclusion

Based on a comprehensive analysis of established chemical principles and available experimental data from analogous systems, this compound presents a compelling case as a highly efficacious building block in complex organic synthesis. Its unique substitution pattern offers a strategic advantage by combining the activating effect of a 7-methoxy group with a sterically accessible 4-bromo handle for versatile palladium-catalyzed cross-coupling reactions. This combination allows for the efficient and high-yielding construction of diverse 4-substituted indole derivatives, making it a superior choice for many applications in pharmaceutical and materials science research compared to more sterically hindered or electronically deactivated isomers. The provided protocols and comparative data serve as a robust guide for researchers to leverage the full synthetic potential of this valuable intermediate.

References

A Senior Application Scientist's Guide to Catalytic Systems for the Suzuki Coupling of Bromoindoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Indole Functionalization

The indole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and pharmaceuticals.[1] The ability to selectively functionalize the indole ring is therefore of paramount importance in drug discovery for modulating biological activity and in the development of advanced organic materials.[1] Among the myriad of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands out as an indispensable tool for forging carbon-carbon bonds due to its high functional group tolerance, mild reaction conditions, and the vast commercial availability of organoboron reagents.[1][2]

This guide provides an in-depth comparative analysis of catalytic systems for the Suzuki coupling of various bromoindoles. We will move beyond simple protocol recitation to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals aiming to optimize these critical transformations.

Understanding the Bromoindole Substrate: Unique Challenges

While the Suzuki coupling is robust, bromoindoles present specific challenges that demand a carefully tailored catalytic system. The presence of the N-H group in unprotected indoles can lead to side reactions or catalyst inhibition.[3] Furthermore, the electronic properties of the indole ring and the position of the bromine atom (e.g., C2, C3, C5, C7) significantly influence the reactivity of the C-Br bond, necessitating a nuanced approach to catalyst and ligand selection.

Deconstructing the Catalytic System: The Key Players

The success of a Suzuki coupling hinges on the synergistic interplay of four key components: the palladium source, the ligand, the base, and the solvent.[4][5][6]

  • The Palladium Precursor: Simple palladium salts like Pd(OAc)₂ or pre-formed complexes such as Pd(PPh₃)₄ serve as the source of the active Pd(0) catalyst.[7] While Pd(PPh₃)₄ can be used directly, systems employing precursors like Pd(OAc)₂ or Pd₂(dba)₃ require a ligand to form the active catalytic species in situ.[7][8]

  • The Ligand: The ligand is arguably the most critical component, stabilizing the palladium center and modulating its reactivity.[9][10] Its steric and electronic properties directly influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[8][9][11] We will focus on the two dominant classes: phosphines and N-Heterocyclic Carbenes (NHCs).

  • The Base: The base plays a crucial role in the transmetalation step, activating the organoboron species to facilitate the transfer of the organic group to the palladium center.[12][13] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can dramatically affect reaction rates and yields.[13][14][15]

  • The Solvent: The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present). Common choices include ethereal solvents like dioxane or dimethoxyethane (DME), often with water as a co-solvent.[4][13][16]

Comparative Analysis of Catalytic Systems

The optimal catalytic system is highly dependent on the specific bromoindole isomer and the coupling partner. Below, we compare the performance of leading catalyst classes.

Traditional Palladium-Phosphine Systems

These are the most established catalysts for Suzuki couplings.[17] Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic, all-purpose catalyst. However, for challenging substrates like bromoindoles, its efficacy can be limited.[4][18]

The major breakthrough in this area came with the development of bulky, electron-rich phosphine ligands, such as the Buchwald (e.g., SPhos, XPhos) and Fu (e.g., P(t-Bu)₃) ligands.[9][17] These ligands accelerate the often rate-limiting oxidative addition and promote the final reductive elimination step, leading to higher turnover numbers and efficiency, even at lower catalyst loadings.[9][11] For instance, the Pd(dppf)Cl₂ system, which features a ferrocenyl-based phosphine ligand, has proven to be highly effective for the coupling of 5-bromoindazoles (indole bioisosteres), affording high yields in short reaction times.[19]

Advanced Palladium-NHC Systems

N-Heterocyclic Carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands.[18] Their strong σ-donating properties create a very stable bond with the palladium center, resulting in highly robust and efficient catalysts with high turnover numbers.[17] PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts, such as PEPPSI-IPr, are particularly effective for heteroaryl couplings and are often more resistant to air and moisture than their phosphine counterparts.[18]

Ligand-Free and Nanoparticle Systems

In a push towards greener and more cost-effective chemistry, "ligand-free" Suzuki couplings have gained traction.[20][21][22] These systems typically use a simple palladium salt like Pd(OAc)₂ or PdCl₂ in an aqueous or polar solvent.[20][23][24] The active catalyst is believed to be palladium nanoparticles (PdNPs) or colloidal palladium species formed in situ.[25] While often requiring higher temperatures, these methods can be highly efficient and simplify product purification by avoiding ligand contamination.[21][26] For example, mild, aqueous conditions using a palladium salt and a water-soluble phosphine ligand have been shown to be effective for the coupling of 5-bromoindole, avoiding issues with the unprotected N-H group.[3]

Quantitative Performance Data

The following table summarizes the performance of different catalytic systems for the Suzuki coupling of various bromoindoles, providing a comparative snapshot based on reported experimental data.

SubstrateBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80295[4][19]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(PCy₃)₂K₂CO₃Dimethoxyethane80465[4]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(PPh₃)₄K₂CO₃Dimethoxyethane80422[4]
5,7-dibromoindolePhenylboronic acidPd(PPh₃)₄ (3 mol%)Na₂CO₃H₂O120 (MW)191[27]
5-bromoindolep-tolyl-B(OH)₂Na₂PdCl₄ / SSPhosK₂CO₃H₂O:Acetonitrile (4:1)3718>95[3]
7-Bromo-4-sulfonamido-1H-indazole(4-methoxyphenyl)boronic acidXPhos-Pd-G2 (1.5 mol%)K₃PO₄Dioxane/H₂O605-897[2][27]
6-Bromo-2-iodoindolePhenylboronic acidNot specifiedNot specifiedNot specifiedNot specified277[28]

Note: Direct comparison can be challenging due to variations in substrates and reaction conditions across different studies. This table serves as a guide to the relative efficacy of different systems.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism is key to troubleshooting and optimization. The generally accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][7][29]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the bromoindole, breaking the C-Br bond and forming a Pd(II) intermediate. This is often the rate-determining step.[7]

  • Transmetalation: The organic group from the activated boronic acid (or boronate ester) is transferred to the Pd(II) complex, displacing the halide. This step requires a base to form a more nucleophilic "ate" complex with the boron species.[12][29]

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7][13]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln r1pdx R¹-Pd(II)Ln-X pd0->r1pdx Oxidative Addition r1pdr2 R¹-Pd(II)Ln-R² r1pdx->r1pdr2 Transmetalation r1pdr2->pd0 Reductive Elimination product R¹-R² (Coupled Product) r1pdr2->product r1x R¹-X (Bromoindole) r1x->r1pdx r2by2 R²-B(OR)₂ (Boronic Acid/Ester) r2by2->r1pdr2 base Base base->r1pdr2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Guide: Protocols and Workflow

The following is a generalized, representative protocol for the Suzuki coupling of a bromoindole. Optimization is crucial and will depend on the specific substrates.

Representative Experimental Protocol

Materials:

  • Bromoindole (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1)

  • Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel, add the bromoindole, arylboronic acid, and base.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the degassed solvent via syringe, followed by the palladium catalyst. For air-sensitive catalysts, this should be done in a glovebox or under a positive pressure of inert gas.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the desired product.[4]

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow Generalized Suzuki Coupling Workflow arrow arrow A 1. Add Solids (Bromoindole, Boronic Acid, Base) to Reaction Vessel B 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) A->B C 3. Add Degassed Solvent and Palladium Catalyst B->C D 4. Heat and Stir (e.g., 80-100 °C) C->D E 5. Monitor Reaction (TLC or LC-MS) D->E F 6. Aqueous Work-up (Cool, Dilute, Wash) E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Conclusion and Recommendations

The choice of catalytic system for the Suzuki coupling of bromoindoles is a critical decision that significantly impacts reaction success.

  • For General-Purpose Coupling: For simple, unhindered bromoindoles, a system of Pd(dppf)Cl₂ with K₂CO₃ in DME or Dioxane/Water offers a robust and high-yielding starting point.[4][19]

  • For Challenging Substrates: For sterically hindered or electronically deactivated bromoindoles, a more active system employing a bulky, electron-rich Buchwald ligand like XPhos or SPhos with a strong base like K₃PO₄ is recommended.[9][17][27]

  • For Green Chemistry and Scale-Up: For process development and large-scale synthesis where ligand costs and removal are a concern, exploring ligand-free palladium nanoparticle-catalyzed conditions in aqueous media is a worthwhile endeavor.[3][20][25]

Ultimately, a systematic screening of catalysts, ligands, bases, and solvents remains the most effective strategy for identifying the optimal conditions for a specific bromoindole transformation.[9] This guide provides the foundational knowledge and comparative data to make that screening process more targeted and efficient.

References

A Comparative Guide to the Biological Activity of 4-bromo-7-methoxy-1H-indole and its Demethylated Analog, 4-bromo-1H-indol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indole scaffold is a privileged structure, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The strategic modification of this scaffold through the introduction of various substituents can profoundly influence its pharmacological profile. This guide provides a detailed comparative analysis of the biological activities of two closely related indole derivatives: 4-bromo-7-methoxy-1H-indole and its demethylated analog, 4-bromo-1H-indol-7-ol.

While direct head-to-head comparative studies on these two specific molecules are not extensively documented in publicly available literature, this guide will leverage structure-activity relationship (SAR) principles derived from related indole compounds to infer and compare their potential biological activities. We will delve into their potential as anticancer and antimicrobial agents, supported by established experimental protocols and a discussion on the mechanistic implications of the C7-substituent (methoxy vs. hydroxyl).

Chemical Structures and Key Differences

The core difference between the two molecules lies in the functional group at the 7-position of the indole ring. This compound possesses a methoxy group (-OCH₃), while its analog, 4-bromo-1H-indol-7-ol, features a hydroxyl group (-OH). This seemingly minor structural change can have significant consequences for the molecule's physicochemical properties and, consequently, its biological activity.

Figure 1. Chemical structures of this compound and 4-bromo-1H-indol-7-ol.

Head-to-Head Comparison of Potential Biological Activities

Based on the known bioactivities of substituted indoles, we will focus on two key therapeutic areas: anticancer and antimicrobial activities.

Biological ActivityThis compound (Predicted)4-bromo-1H-indol-7-ol (Predicted)Rationale for Comparison
Anticancer Activity Moderate to good activity. The methoxy group can enhance metabolic stability and lipophilicity, potentially aiding cell membrane penetration.Potentially higher activity. The hydroxyl group can participate in hydrogen bonding with target enzymes and may be a key pharmacophore for certain anticancer mechanisms.The indole nucleus is a common scaffold in anticancer agents.[2] Substitutions on the benzene ring significantly modulate this activity.[3]
Antimicrobial Activity Moderate activity. The presence of the bromo and methoxy groups can contribute to antimicrobial effects.Potentially higher activity. Hydroxyindoles, particularly 7-hydroxyindole, have demonstrated potent antimicrobial and antibiofilm activities.[4][5] The hydroxyl group may be crucial for disrupting bacterial processes.Brominated indoles are known for their antimicrobial properties.[6] The nature of the substituent at the 7-position can fine-tune this activity.
Neuroprotective Activity Potential activity. Methoxy-activated indoles have been explored for various CNS activities.[7]Potentially higher activity. Hydroxyindoles, including 7-hydroxyindole, have shown potent anti-ferroptotic effects, suggesting a role in protecting neuronal cells.[8]Indole derivatives are known to possess neuroprotective properties.[1]

Featured Experimental Protocol: Assessing Anticancer Activity using the MTT Assay

To quantitatively compare the cytotoxic effects of these compounds against cancer cell lines, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and reliable method.[9][10] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step MTT Assay Protocol
  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare stock solutions of this compound and 4-bromo-1H-indol-7-ol in DMSO (e.g., 10 mM).[9]

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve a range of desired concentrations.

    • Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).[9]

  • Incubation:

    • Incubate the plate for 48-72 hours under the same conditions as in step 1.[9]

  • MTT Addition and Formazan Formation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).[9]

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[9]

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound, which is the concentration that reduces cell viability by 50%.

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Add Compounds (Serial Dilutions) A->B 24h incubation C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Figure 2. Workflow for the MTT cell viability assay.

Structure-Activity Relationship (SAR) Insights: Methoxy vs. Hydroxyl Group

The difference in the C7-substituent is expected to be a key determinant of the differential biological activity between the two analogs.

  • Hydrogen Bonding: The hydroxyl group of 4-bromo-1H-indol-7-ol can act as both a hydrogen bond donor and acceptor. This capability is often crucial for interactions with the active sites of enzymes and receptors, potentially leading to higher binding affinity and biological activity.[11] In contrast, the methoxy group of this compound can only act as a hydrogen bond acceptor.

  • Electronic Effects: The hydroxyl group is a stronger electron-donating group than the methoxy group. This can influence the electron density of the indole ring system, potentially affecting its reactivity and interactions with biological targets.

  • Metabolism: The methoxy group is generally more metabolically stable than the hydroxyl group. The hydroxyl group can be a site for glucuronidation or sulfation, leading to faster clearance of the compound from the body. Conversely, the methoxy group can undergo O-demethylation, converting this compound into its hydroxylated analog in vivo. This metabolic conversion could mean that the methoxy compound acts as a prodrug for the hydroxylated form.

  • Lipophilicity: The methoxy group is more lipophilic than the hydroxyl group. This increased lipophilicity can enhance the ability of this compound to cross cell membranes, which could be advantageous for reaching intracellular targets.

Synthesis of the Compared Compounds

For researchers interested in performing their own comparative studies, the synthesis of these compounds is an important consideration.

  • This compound: The synthesis of this compound has been reported and it is commercially available. One synthetic route involves the reaction of 4-bromo-2-nitroanisole with vinylmagnesium bromide.

  • 4-bromo-1H-indol-7-ol: The synthesis of this demethylated analog can be achieved through the demethylation of this compound. This is a common transformation in medicinal chemistry to explore the role of a hydroxyl group in biological activity. Alternatively, it can be synthesized from other starting materials.

Conclusion and Future Directions

While direct comparative data is limited, a comprehensive analysis based on structure-activity relationships suggests that 4-bromo-1H-indol-7-ol may exhibit more potent anticancer and antimicrobial activities compared to its methoxylated counterpart, this compound. This is largely attributed to the ability of the hydroxyl group to participate in hydrogen bonding and its potential role as a key pharmacophoric feature. However, the enhanced lipophilicity and metabolic stability of the methoxy analog should not be overlooked, as these properties can be advantageous for drug development.

Further research involving the direct, parallel biological evaluation of these two compounds is warranted to validate these predictions. Such studies would provide valuable insights into the nuanced effects of C7-substitutions on the indole scaffold and could guide the design of more potent and selective indole-based therapeutic agents.

References

A Comparative Guide to the Validation of an Analytical Method for Quantifying 4-bromo-7-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the drug development lifecycle. This guide provides an in-depth technical comparison of analytical methodologies for the quantification of 4-bromo-7-methoxy-1H-indole, a substituted indole derivative of significant interest in medicinal chemistry.

This document is structured to provide not just a protocol, but a comprehensive understanding of the rationale behind the selection of a primary analytical method—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—and its validation against alternative techniques. We will delve into the causality of experimental choices, grounded in internationally recognized guidelines, and present the data in a clear, comparative format to aid in your analytical method development and validation endeavors.

The Criticality of Method Validation

Before delving into specific methodologies, it is crucial to understand the "why" behind analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) mandate rigorous validation to ensure that an analytical method is suitable for its intended purpose.[1][2][3][4] A validated method provides documented evidence of its reliability, ensuring the integrity of the data generated and, ultimately, the quality and safety of the final pharmaceutical product. The recently updated ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical procedures, highlighting that validation is a continuous process rather than a one-time event.[5][6]

Primary Recommended Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For the quantification of this compound, a substituted aromatic heterocyclic compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection stands out as the method of choice. This preference is rooted in its wide applicability to non-volatile and thermally labile compounds, a common characteristic of many pharmaceutical molecules.[1][4] The indole chromophore, present in the target analyte, exhibits strong UV absorbance, making UV detection a sensitive and straightforward approach.[7]

Experimental Protocol: HPLC-UV Method

This protocol is a robust starting point and may require optimization based on the specific instrumentation and impurity profile of the sample.

Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides excellent hydrophobic retention for the indole ring system.

  • Mobile Phase: A gradient elution is recommended for optimal separation of the main analyte from potential impurities.

    • Solvent A: Water with 0.1% formic acid. The acid helps to protonate silanol groups on the column, reducing peak tailing and improving peak shape.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0.0 70 30
    15.0 30 70
    17.0 30 70
    17.1 70 30

    | 20.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: Indole derivatives typically exhibit strong absorbance around 220 nm and 280 nm.[7] The optimal wavelength should be determined by running a UV scan of the analyte. For this guide, we will use 280 nm.

  • Injection Volume: 10 µL

Sample Preparation:

  • Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Solution: Prepare the sample solution by dissolving the material to be tested in acetonitrile to achieve a final concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Validation of the HPLC-UV Method

The validation of this method must be performed in accordance with ICH Q2(R2), FDA, and USP <1225> guidelines.[1][2][4][7][8] The following performance characteristics must be evaluated:

1. Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a blank (mobile phase), a placebo (if applicable), the reference standard of this compound, and a sample solution.

    • Perform forced degradation studies by subjecting the analyte to acidic, basic, oxidative, thermal, and photolytic stress.

    • Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main analyte peak. The peak purity of the analyte should be assessed using a photodiode array (PDA) detector.

2. Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Protocol:

    • Prepare at least five concentrations of the reference standard across the desired range (e.g., 50% to 150% of the expected sample concentration).

    • Inject each concentration in triplicate.

    • Plot the peak area against the concentration and perform a linear regression analysis.

    • The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

  • Protocol:

    • Spike a placebo or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates for each concentration level.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance criteria for recovery are typically between 98.0% and 102.0%.

4. Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

5. Detection Limit (LOD) and Quantitation Limit (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

    • Inject solutions at the calculated LOD and LOQ to confirm that the signal-to-noise ratio is appropriate (typically 3:1 for LOD and 10:1 for LOQ).

6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol:

    • Introduce small variations to the method parameters, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase composition (± 2% organic)

      • Detection wavelength (± 5 nm)

    • Analyze the system suitability parameters (e.g., peak asymmetry, theoretical plates) and the assay results. The results should not be significantly affected by these variations.

Visualizing the Validation Workflow

ValidationWorkflow cluster_method Method Development cluster_validation Method Validation (ICH Q2) cluster_precision Precision Components Dev HPLC-UV Method Development Specificity Specificity Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for the validation of the HPLC-UV analytical method.

Alternative Analytical Methods

While HPLC-UV is the recommended primary method, other techniques can also be employed for the quantification of this compound. The choice of method often depends on the available instrumentation, the required sensitivity, and the nature of the sample matrix.[1][2]

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for volatile and thermally stable compounds.[3][4] While some indole derivatives can be analyzed directly, others may require derivatization to increase their volatility.

  • Principle: The sample is vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both quantitative data and structural information.

  • General Protocol:

    • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Derivatization (e.g., silylation) may be necessary.

    • GC Conditions:

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

      • Carrier Gas: Helium or hydrogen.

      • Temperature Program: A temperature gradient is used to elute compounds with different boiling points.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Detection Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

Alternative Method 2: UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler and more rapid technique that can be used for the quantification of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum.[9][10]

  • Principle: This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

  • General Protocol:

    • Sample Preparation: Dissolve a known amount of the sample in a suitable UV-transparent solvent (e.g., methanol or ethanol).

    • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) by scanning the UV spectrum of the analyte.

    • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.

    • Sample Analysis: Measure the absorbance of the sample solution and determine its concentration from the calibration curve.

Comparative Analysis of Analytical Methods

The following table provides a comparative overview of the proposed HPLC-UV method and the alternative techniques.

Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry
Specificity High (with proper method development)Very High (due to mass detection)Low (susceptible to interference from other UV-absorbing compounds)
Sensitivity (LOD/LOQ) Good (ng/mL range)Excellent (pg/mL range, especially in SIM mode)Moderate (µg/mL range)
Linearity ExcellentGoodGood
Accuracy ExcellentExcellentGood
Precision ExcellentExcellentGood
Robustness GoodModerate (sensitive to temperature and gas flow)Excellent
Sample Throughput ModerateModerateHigh
Cost (Instrumentation) ModerateHighLow
Suitability for this compound Highly suitablePotentially suitable (may require derivatization)Suitable for pure samples, but not for complex mixtures

Logical Relationship of Validation Parameters

ValidationParameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Robustness Robustness Method->Robustness Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Range Range Linearity->Range Linearity->Accuracy Linearity->Precision LOD LOD Linearity->LOD influences calculation LOQ LOQ Linearity->LOQ influences calculation Accuracy->Precision

Caption: Interrelationship of analytical method validation parameters.

Conclusion and Recommendations

For the routine quantification of this compound in a drug development setting, the HPLC-UV method is strongly recommended . Its high specificity, accuracy, precision, and robustness, once validated, make it a reliable workhorse for quality control and stability testing.[1][4]

GC-MS serves as an excellent complementary technique, particularly for unambiguous identification and for the analysis of volatile impurities.[3][4] Its superior sensitivity can be advantageous in trace analysis.

UV-Vis spectrophotometry , while simple and rapid, lacks the specificity required for analyzing complex samples where impurities or degradation products may be present.[9] Its use should be limited to the quantification of highly pure, well-characterized this compound.

Ultimately, the choice of analytical method should be guided by the specific requirements of the analysis, including the nature of the sample, the required level of sensitivity and specificity, and the available resources. A thorough and well-documented method validation, following the principles outlined in this guide and the referenced international guidelines, is paramount to ensuring data integrity and regulatory compliance.

References

A Comparative Analysis of the Stability of Halogenated Indole Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Halogenated indoles are a cornerstone of modern medicinal chemistry and materials science. The introduction of a halogen atom onto the indole scaffold can profoundly alter its physicochemical properties, including metabolic stability, binding affinity for biological targets, and electronic characteristics.[1] For researchers in drug development and materials science, a thorough understanding of the relative stability of different halogenated indole isomers is paramount for rational design and the selection of promising candidates.

This guide provides a comprehensive comparative analysis of the stability of halogenated indole isomers. We will delve into the theoretical underpinnings that govern their stability, present available quantitative data, and provide detailed experimental protocols for assessing thermal and kinetic stability.

The Theoretical Framework of Indole Stability

The remarkable stability of the indole ring system stems from its aromaticity, a consequence of the cyclic, planar arrangement of 10 π-electrons delocalized across the fused benzene and pyrrole rings.[2][3] This delocalization results in a lower overall energy state compared to its non-aromatic counterparts. The introduction of a halogen substituent perturbs this delicate electronic balance, and the position of this substitution dictates the extent and nature of this perturbation.

Several key factors come into play when comparing the stability of halogenated indole isomers:

  • Inductive and Resonance Effects: Halogens are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). Conversely, they possess lone pairs of electrons that can be donated into the aromatic system through the resonance effect (+R). The interplay of these opposing effects, which varies depending on the halogen and its position on the indole ring, significantly influences the electron density distribution and, consequently, the stability of the molecule.[4][5]

  • Aromaticity of the Fused Rings: The stability of indole isomers is also linked to the distribution of aromaticity between the five-membered pyrrole ring and the six-membered benzene ring.[2][3] Halogen substitution can alter this distribution, impacting the overall thermodynamic stability.

  • Non-Covalent Interactions: In the solid state, non-covalent interactions, particularly hydrogen bonding involving the indole N-H group and halogen bonding, play a crucial role in the crystal packing and overall stability.[6] A halogen bond is a directional interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophile. The strength of this interaction depends on the polarizability of the halogen (I > Br > Cl > F).

The following diagram illustrates the key factors influencing the stability of halogenated indole isomers.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis cluster_3 Comparative Analysis Prep Synthesize and Purify Halogenated Indole Isomers TGA Thermogravimetric Analysis (TGA) Prep->TGA DSC Differential Scanning Calorimetry (DSC) Prep->DSC Decomp Determine Decomposition Temperature (Td) TGA->Decomp Melt Determine Melting Point (Tm) DSC->Melt Enthalpy Determine Enthalpy of Fusion/Decomposition DSC->Enthalpy Compare Compare Tm and Td of Isomers Decomp->Compare Melt->Compare Enthalpy->Compare

References

Safety Operating Guide

Personal protective equipment for handling 4-bromo-7-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Personal Protective Equipment for Handling 4-bromo-7-methoxy-1H-indole

As a Senior Application Scientist, my primary objective is to empower researchers to achieve groundbreaking results safely and efficiently. The compound this compound is a promising molecule in medicinal chemistry and materials science. However, its handling requires a nuanced understanding of its potential hazards and the implementation of rigorous safety protocols. This guide moves beyond a simple checklist to provide a deep, scientifically-grounded framework for its safe management in the laboratory, ensuring both your protection and the integrity of your work.

The Hazard Profile: An Inductive, Structure-Based Approach

  • The Indole Core: The indole scaffold is a common feature in biologically active molecules.

  • Halogenation (Bromo Group): Halogenated organic compounds can possess varying levels of toxicity and may be absorbed through the skin.[1] The SDS for similar compounds like 7-Bromo-1H-indole and 4-Bromo-7-azaindole indicates they are harmful if swallowed, in contact with skin, or inhaled, and cause skin and eye irritation.[2][3][4]

  • Methoxy Group: The SDS for 7-Methoxy-1H-indole also highlights risks such as skin irritation, serious eye damage, and respiratory irritation.[5][6]

  • Physical Form: As a solid powder, the primary physical hazard is the generation of fine, respirable dust during handling, which can lead to inhalation and contamination of surfaces and personnel.[7]

Based on this analysis, we must treat this compound as a substance that is potentially harmful by inhalation, ingestion, and skin contact, and as a definite irritant to the skin, eyes, and respiratory system.

The Core Directive: A Multi-Layered PPE Protocol

Effective protection is not about a single piece of equipment but about an integrated system of controls. The primary engineering control is to always handle this compound within a certified chemical fume hood .[1][2] The following table details the necessary PPE, which acts as the crucial last line of defense.

Laboratory Operation Hand Protection Eye/Face Protection Protective Clothing Respiratory Protection Rationale & Causality
Weighing & Aliquoting Solid Double Nitrile GlovesChemical Splash Goggles & Face ShieldFully-Buttoned, Flame-Retardant Lab CoatNIOSH-Approved N95 (or higher) RespiratorThis is the highest-risk activity for generating airborne particulates. A face shield protects the entire face from powders, and a respirator is critical to prevent inhalation.[7][8][9]
Preparing Solutions Double Nitrile GlovesChemical Splash GogglesFully-Buttoned, Flame-Retardant Lab CoatRequired if handling outside of a fume hood (not recommended).Protects against splashes of the dissolved compound. Nitrile gloves offer good resistance to a variety of solvents.[8]
Reaction Setup & Monitoring Double Nitrile GlovesChemical Splash GogglesFully-Buttoned, Flame-Retardant Lab CoatAssess based on other reagents' volatility.Standard protection for handling chemical reactions. The primary hazard may shift to the solvents or other reagents used.
Spill Cleanup Heavy-Duty Chemical Resistant Gloves (e.g., Butyl) over NitrileChemical Splash Goggles & Face ShieldChemical-Resistant Apron over Lab CoatNIOSH-Approved Air-Purifying Respirator (APR) with appropriate cartridgesA spill increases exposure potential significantly, requiring enhanced protection against both the solid and any solvents used for cleanup.
Waste Disposal Double Nitrile GlovesChemical Splash GogglesFully-Buttoned, Flame-Retardant Lab CoatNot typically required if waste is in sealed containers.Protects against residual contamination on waste containers.

Operational Plan: From Benchtop to Disposal

A seamless, safe workflow minimizes exposure points. The following protocols are designed as self-validating systems to ensure safety at each step.

Chemical Handling Protocol
  • Preparation: Before starting, ensure the fume hood is operational and the work area is decontaminated. Assemble all necessary apparatus.

  • PPE Donning: Don all PPE as specified in the table above. Check glove integrity.

  • Weighing: Perform all weighing operations on a draft shield or within the fume hood to contain dust. Use a spatula to gently transfer the solid. Avoid pouring, which can create airborne dust.

  • Solubilization: Add solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can cause splashing.

  • Post-Handling: After transfer, decontaminate the spatula and weighing vessel with an appropriate solvent (e.g., ethanol). Wipe down the work surface.

  • Glove Removal: Remove the outer glove first, turning it inside out. Then remove the inner glove, also turning it inside out to prevent skin contact with any potential contamination. Wash hands thoroughly with soap and water.

Emergency Spill Response Workflow

A spill of a powdered chemical requires a specific, calm, and methodical response to prevent wider contamination and exposure.

Spill_Response cluster_Phase1 Immediate Response cluster_Phase2 Preparation cluster_Phase3 Containment & Cleanup cluster_Phase4 Finalization Alert Alert Personnel & Cordon Off Area Evacuate Evacuate Immediate Area Alert->Evacuate GetKit Retrieve Spill Kit Evacuate->GetKit DonPPE Don Enhanced PPE (Respirator, Face Shield, Heavy Gloves) GetKit->DonPPE Cover Gently Cover Spill with Absorbent Pads (Do NOT sweep dry powder) DonPPE->Cover Wet Lightly Moisten with an Appropriate Solvent (e.g., Isopropanol) Cover->Wet Collect Carefully Collect Material into a Labeled Waste Bag Wet->Collect Decontaminate Decontaminate Area with Soap & Water Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose Report Report Incident to Safety Officer Dispose->Report

Caption: Workflow for Solid Chemical Spill Response.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all waste containing this compound into a dedicated, sealed, and clearly labeled container marked "Hazardous Waste: Halogenated Organic Solids".[10][11][12]

  • Container Integrity: Ensure the waste container is in good condition, compatible with the waste, and kept closed at all times except when adding waste.[10]

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup. Do not dispose of this chemical down the drain or in regular trash.[1]

By integrating this expert-level understanding of the risks with meticulous operational protocols, you can confidently handle this compound, advancing your research while upholding the highest standards of laboratory safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-7-methoxy-1H-indole
Reactant of Route 2
Reactant of Route 2
4-bromo-7-methoxy-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.